Product packaging for 1,1,2-Trichloro-2,3,3-trifluorocyclobutane(Cat. No.:CAS No. 697-17-6)

1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Cat. No.: B1294298
CAS No.: 697-17-6
M. Wt: 213.41 g/mol
InChI Key: YMUQFZZNJWUHMC-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-2,3,3-trifluorocyclobutane is a useful research compound. Its molecular formula is C4H2Cl3F3 and its molecular weight is 213.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl3F3 B1294298 1,1,2-Trichloro-2,3,3-trifluorocyclobutane CAS No. 697-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trichloro-2,3,3-trifluorocyclobutane
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InChI

InChI=1S/C4H2Cl3F3/c5-2(6)1-3(8,9)4(2,7)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQFZZNJWUHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(Cl)Cl)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989856
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
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Molecular Weight

213.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

697-17-6
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
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Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
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Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
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Record name 1,1,2-trichloro-2,3,3-trifluorocyclobutane
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Foundational & Exploratory

In-Depth Technical Guide: 1,1,2-Trichloro-2,3,3-trifluorocyclobutane (CAS 697-17-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane (CAS 697-17-6), a halogenated hydrocarbon with applications as a refrigerant and blowing agent. This document collates available physicochemical data, outlines its known synthesis pathway, and presents relevant safety and handling information. Due to its environmental impact as a potent greenhouse gas, its use is regulated under international agreements such as the Montreal Protocol.[1] This guide is intended to serve as a foundational resource for professionals requiring detailed technical information on this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a faint, sweet odor.[1] It is sparingly soluble in water.[1] The available quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₂Cl₃F₃[1][2]
Molecular Weight 213.41 g/mol [2]
CAS Number 697-17-6[1][2][3][4]
Appearance Colorless liquid[1]
Boiling Point 120 °C[2]
Density 1.594 g/mL at 25 °C[2]
Refractive Index n20/D 1.416
Purity 97.0%[2]

Synthesis

A generalized workflow for the potential synthesis is presented below.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product 1_1_dichloroethylene 1,1-Dichloroethylene cycloaddition [2+2] Cycloaddition 1_1_dichloroethylene->cycloaddition precursor Unspecified Reactant(s) precursor->cycloaddition halogenation Halogenation cycloaddition->halogenation distillation Fractional Distillation halogenation->distillation final_product 1,1,2-Trichloro-2,3,3- trifluorocyclobutane distillation->final_product G cluster_exposure Exposure Event cluster_response Immediate Response cluster_assessment Medical Assessment cluster_outcome Outcome exposure Exposure Occurs (Inhalation, Ingestion, Skin/Eye Contact) remove Remove from exposure source exposure->remove decontaminate Decontaminate (Fresh air, rinse skin/eyes) remove->decontaminate assess Assess for symptoms decontaminate->assess seek_medical Seek medical attention assess->seek_medical treatment Receive appropriate medical treatment seek_medical->treatment

References

An In-depth Technical Guide to the Physical Properties of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloro-2,3,3-trifluorocyclobutane, with the CAS number 697-17-6, is a halogenated derivative of cyclobutane.[1][2] Its chemical structure consists of a four-carbon ring substituted with three chlorine atoms and three fluorine atoms. This compound is a colorless liquid with a faint, sweet odor.[3] Historically, compounds of this nature have been utilized as refrigerants and blowing agents in the production of foam insulation materials.[3] However, it is also recognized as a potent greenhouse gas, and its use is regulated under international agreements such as the Montreal Protocol.[3] This guide provides a detailed overview of its known physical properties, supported by general experimental methodologies for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a research or industrial setting.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 697-17-6[2][4]
Molecular Formula C₄H₂Cl₃F₃[1][2][3][4]
Molecular Weight 213.41 g/mol [1][4]
Appearance Colorless liquid[3][4]
Odor Faint, sweet odor[3]
Boiling Point 120 °C (393 K)[4]
Relative Density 1.594 g/mL at 25 °C[4]
Solubility in Water Sparingly soluble[3]

Experimental Protocols for Physical Property Determination

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid sample.[5]

Apparatus:

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube, sealed at one end

  • Bunsen burner or other heat source

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed into the Thiele tube, with the mineral oil level sufficient to immerse the sample and thermometer bulb.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[5]

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

  • Pycnometer (of a known volume, e.g., 25 mL)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).

  • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is placed in a constant temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

  • The pycnometer is removed from the bath, dried, and its mass is weighed again (m₂).

  • The mass of the liquid is calculated (m₂ - m₁).

  • The density (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

Qualitative Solubility in Water

A simple, direct observation method can be used to determine the qualitative solubility of the compound in water.

Apparatus:

  • Test tube

  • Pipettes

  • Vortex mixer (optional)

Procedure:

  • A small, measured volume of distilled water (e.g., 2 mL) is added to a clean test tube.

  • A few drops of this compound are added to the water.

  • The test tube is agitated (e.g., by flicking or using a vortex mixer) for a set period to ensure thorough mixing.

  • The mixture is then allowed to stand and observed.

  • If the compound forms a separate layer or the solution appears cloudy, it is considered sparingly soluble or insoluble. If a clear, homogeneous solution is formed, it is soluble. For this compound, the formation of two phases would be expected, confirming it is sparingly soluble.[3]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical compound such as this compound.

G A Sample Acquisition (1,1,2-Trichloro-2,3,3- trifluorocyclobutane) B Boiling Point Determination A->B Distribute Sample C Density Measurement A->C Distribute Sample D Solubility Assessment A->D Distribute Sample E Data Compilation and Analysis B->E Record Boiling Point C->E Record Density D->E Record Solubility F Technical Guide Generation E->F Input Data

References

An In-depth Technical Guide to 1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical and physical properties of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane. It includes key identifiers, physicochemical data, and a discussion of its synthesis and applications. Due to its nature as a historical specialty chemical, this guide synthesizes available data from chemical databases and historical literature.

Compound Identification and Chemical Formula

This compound is a halogenated derivative of cyclobutane. Its core structure is a four-carbon ring with chlorine and fluorine substituents.

  • Chemical Formula: C₄H₂Cl₃F₃[1][2][3][4]

  • Molecular Weight: 213.41 g/mol [3][4]

  • CAS Registry Number: 697-17-6[1][2][4]

  • IUPAC Name: this compound[2][5]

Physicochemical Properties

The compound is a colorless liquid under standard conditions.[1] Quantitative physical and chemical data are summarized in the table below. This information is critical for handling, storage, and potential use in experimental setups.

PropertyValueSource(s)
Molecular Formula C₄H₂Cl₃F₃[1][2][3][4]
Molecular Weight 213.41 g/mol [3][4]
Boiling Point 120 °C (lit.)[4]
Density 1.594 g/mL at 25 °C (lit.)[4]
Refractive Index (n²⁰/D) 1.416 (lit.)[4]
CAS Number 697-17-6[1][2][4]

Applications and Relevance

Historically, compounds of this class (chlorofluorocarbons or CFCs) were utilized as refrigerants and blowing agents for foam insulation.[1] However, this compound is recognized as a potent greenhouse gas that contributes to the depletion of the ozone layer.[1] Consequently, its use is heavily regulated under international agreements like the Montreal Protocol.[1]

For the target audience of researchers and drug development professionals, this compound has limited direct application in contemporary research based on available literature. It is sold by specialty chemical suppliers as a building block, suggesting potential use in complex organic synthesis, likely as a source of unique fluorinated scaffolds.[5] However, specific, published examples of its use in pharmaceutical or agrochemical synthesis are not prominent.

Experimental Protocols: Synthesis

General Hypothetical Protocol:

A plausible synthesis route would involve the thermal or photochemical cycloaddition of trichloroethylene (Cl₂C=CHCl) and trifluoroethylene (F₂C=CFH).

  • Reactant Preparation: Equimolar amounts of freshly distilled trichloroethylene and liquefied trifluoroethylene are prepared.

  • Reaction Setup: The reactants are charged into a high-pressure, stirred autoclave equipped with a UV lamp (for photochemical initiation) or configured for high-temperature heating. An inert solvent may be used.

  • Reaction Conditions: The vessel is sealed and either heated or irradiated with UV light. The reaction progress would be monitored by sampling and analyzing the mixture using Gas Chromatography (GC).

  • Workup and Purification: Upon completion, the autoclave is cooled, and the pressure is vented. The resulting mixture of regioisomers and diastereomers is concentrated under reduced pressure. The crude product is then subjected to fractional distillation under vacuum to isolate the desired this compound isomer from other byproducts.

This generalized protocol reflects a standard method for creating fluorinated cyclobutanes, as explored in historical research programs focused on synthesizing fluorinated monomers.

Logical Workflow: Synthesis Pathway

The following diagram illustrates the logical workflow for the plausible [2+2] cycloaddition synthesis route described above.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification R1 Trichloroethylene (C2HCl3) P1 [2+2] Cycloaddition R1->P1 Combine in Autoclave R2 Trifluoroethylene (C2HF3) R2->P1 M1 Crude Product Mixture (Isomers & Byproducts) P1->M1 Thermal or Photochemical Initiation P2 Fractional Distillation M1->P2 FP Purified Product: 1,1,2-Trichloro-2,3,3- trifluorocyclobutane P2->FP Isolate Target

Caption: Plausible synthetic pathway for this compound.

References

A Technical Guide to the IUPAC Nomenclature of C₄H₂Cl₃F₃ Cyclobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The naming of polyhalogenated cycloalkanes presents a significant nomenclature challenge due to the vast number of possible structural and stereoisomers. This guide provides a systematic methodology for determining the International Union of Pure and Applied Chemistry (IUPAC) names for isomers of C₄H₂Cl₃F₃ cyclobutane. It is intended for researchers, scientists, and professionals in drug development who require a precise and unambiguous system for identifying these complex chemical structures. The guide outlines the rules for identifying the parent ring, numbering substituents to achieve the lowest possible locants, and assigning stereochemical descriptors.

Methodology for IUPAC Nomenclature

The systematic naming of C₄H₂Cl₃F₃ cyclobutane isomers follows a hierarchical set of rules established by IUPAC. The process ensures that every distinct isomer has a unique and descriptive name.

Step 1: Identify the Parent Cycloalkane The parent hydrocarbon is the four-carbon ring structure, which is named cyclobutane .[1][2]

Step 2: Identify and Prioritize Substituents The substituents on the ring are three chlorine atoms (designated as "chloro") and three fluorine atoms (designated as "fluoro"). According to IUPAC rules, substituents are listed in alphabetical order in the final name.[3][4][5] Therefore, "chloro" will precede "fluoro".

Step 3: Determine the Substitution Pattern and Numbering For a cyclobutane with the formula C₄H₂Cl₃F₃, six of the eight available hydrogen positions are replaced by halogens. This requires that two carbon atoms on the ring are di-substituted (each bonded to two halogens), and the other two carbon atoms are mono-substituted (each bonded to one halogen and one hydrogen).

The primary goal of numbering the ring is to assign the lowest possible set of locants (numbers) to the substituents.[4][6] The "lowest locant rule" is applied as follows:

  • Number the ring starting from one of the di-substituted carbons to give the substituents the lowest possible numbers at the first point of difference.

  • If different numbering schemes produce the same lowest locant set, the substituent cited first in the name (alphabetically, i.e., "chloro") is given the lower number at the first point of difference.[5]

Step 4: Assign Stereochemical Descriptors The mono-substituted carbons in these isomers are chiral centers, leading to stereoisomerism. The spatial arrangement of substituents must be described.

  • Cis/Trans Isomerism: This describes the relative positions of two substituents on the ring. Cis indicates they are on the same face of the ring, while trans indicates they are on opposite faces.[7]

  • R/S Configuration: For unambiguous assignment at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration of R (rectus) or S (sinister). This is the preferred method for complex molecules.

Logical Workflow for Isomer Nomenclature

The following diagram illustrates the decision-making process for assigning a systematic IUPAC name to a given C₄H₂Cl₃F₃ cyclobutane isomer.

IUPAC_Naming_Workflow Workflow for Naming C4H2Cl3F3 Cyclobutane Isomers cluster_structure Structural Analysis cluster_numbering Numbering & Assembly cluster_stereo Stereochemistry A Input: Molecular Structure (C4H2Cl3F3 Isomer) B Identify Parent Chain: cyclobutane A->B C List Substituents: 3 x Chloro 3 x Fluoro B->C D Determine Lowest Locant Set (e.g., 1,1,2,3,4,4) C->D E Apply Alphabetical Priority (Chloro vs. Fluoro for tie-break) D->E F Assemble Base Name: [Locants]-trichloro-[Locants]-trifluorocyclobutane E->F G Identify Chiral Centers (Mono-substituted carbons) F->G H Assign R/S Configuration (Cahn-Ingold-Prelog Rules) G->H I Add Stereochemical Prefixes: (R/S)-... H->I J Final IUPAC Name I->J

Caption: Logical workflow for assigning IUPAC names to C₄H₂Cl₃F₃ cyclobutane isomers.

Nomenclature Examples

Due to the large number of possible isomers, this guide presents representative examples to illustrate the application of the nomenclature rules. The primary structural variations arise from the placement of the di-substituted carbons (e.g., at positions 1,2 versus 1,3) and the specific halogen arrangement.

Isomer DescriptionBase IUPAC Name (without stereochemistry)Example of a Full IUPAC Name (with stereochemistry)
Pattern 1: 1,2-Disubstitution
C1: -Cl, -ClC2: -F, -FC3: -ClC4: -F1,1,3-Trichloro-2,2,4-trifluorocyclobutane(3R,4S)-1,1,3-Trichloro-2,2,4-trifluorocyclobutane
C1: -Cl, -FC2: -Cl, -FC3: -ClC4: -F1,2,3-Trichloro-1,2,4-trifluorocyclobutane(1R,2R,3S,4R)-1,2,3-Trichloro-1,2,4-trifluorocyclobutane
C1: -Cl, -ClC2: -Cl, -FC3: -FC4: -F1,1,2-Trichloro-2,3,4-trifluorocyclobutane(2S,3R,4R)-1,1,2-Trichloro-2,3,4-trifluorocyclobutane
Pattern 2: 1,3-Disubstitution
C1: -Cl, -ClC3: -F, -FC2: -ClC4: -F1,1,2-Trichloro-3,3,4-trifluorocyclobutane(2R,4S)-1,1,2-Trichloro-3,3,4-trifluorocyclobutane
C1: -Cl, -FC3: -Cl, -FC2: -ClC4: -F1,2,3-Trichloro-1,3,4-trifluorocyclobutane(1R,2S,3S,4R)-1,2,3-Trichloro-1,3,4-trifluorocyclobutane

References

A Technical Guide to the Synthesis of Fluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into small carbocyclic scaffolds, particularly cyclobutanes, has become a prominent strategy in medicinal chemistry and materials science. The unique conformational constraints of the cyclobutane ring, combined with the profound electronic effects of fluorine, can impart desirable physicochemical properties such as enhanced metabolic stability, altered acidity/basicity, and modulated lipophilicity. This guide provides an in-depth overview of the core synthetic pathways for accessing this valuable structural motif, with a focus on practical experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of fluorinated cyclobutanes can be broadly categorized into three main approaches:

  • [2+2] Cycloaddition Reactions: The formation of the cyclobutane ring through the concerted or stepwise union of two doubly bonded systems.

  • Fluorination of Pre-existing Cyclobutane Scaffolds: The introduction of fluorine onto a pre-formed cyclobutane ring.

  • Ring Expansion and Rearrangement Reactions: The transformation of smaller ring systems or bicyclic precursors into fluorinated cyclobutanes.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful and versatile method for constructing the cyclobutane core. This approach can be initiated thermally, photochemically, or with the aid of a catalyst.

Thermal [2+2] Cycloaddition

Thermal [2+2] cycloadditions are particularly effective for electron-deficient alkenes, such as fluoroalkenes. The dimerization of tetrafluoroethylene (TFE) to form octafluorocyclobutane is a classic example of this type of reaction.[1] Similarly, the reaction of TFE with butadiene has been shown to yield the [2+2] cycloadduct under kinetic control.[2][3]

A significant application of thermal [2+2] cycloaddition is the synthesis of perfluorocyclobutane (PFCB) polymers . This involves the thermal cyclodimerization of aromatic trifluorovinyl ethers.[4][5] This step-growth polymerization proceeds without the need for a catalyst or initiator and results in polymers with high thermal stability and desirable dielectric properties.[4][5]

Logical Relationship of PFCB Polymer Synthesis

Monomer Aromatic Trifluorovinyl Ether Monomer Dimerization Thermal [2+2] Cyclodimerization Monomer->Dimerization Heat (>150 °C) Polymer Perfluorocyclobutane (PFCB) Polymer Dimerization->Polymer

Thermal [2+2] Cyclodimerization for PFCB Polymer Synthesis.
Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, offering a mild and often highly stereoselective route to these strained rings.[6][7][8] The reaction typically proceeds via the excitation of one of the alkene partners to a triplet state, which then adds to the ground state of the second alkene in a stepwise manner. This method is broadly applicable, including the synthesis of complex, polycyclic systems.[6][7]

Experimental Workflow for a Generic Photochemical [2+2] Cycloaddition

cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification Reactants Dissolve Alkenes in Solvent Degas Degas Solution (e.g., N2 sparging) Reactants->Degas Irradiation Irradiate with UV/Vis Light (with optional sensitizer) Degas->Irradiation Solvent_Removal Remove Solvent in vacuo Irradiation->Solvent_Removal Purification Purify by Chromatography or Crystallization Solvent_Removal->Purification Product Isolated Fluorinated Cyclobutane Purification->Product

Generalized workflow for photochemical [2+2] cycloaddition.

Fluorination of Pre-existing Cyclobutane Scaffolds

This strategy involves the synthesis of a non-fluorinated cyclobutane precursor followed by the introduction of fluorine atoms using a suitable fluorinating agent. Deoxofluorination is a common method in this category.

Deoxofluorination

Deoxofluorination involves the replacement of a hydroxyl or carbonyl group with one or two fluorine atoms, respectively. Reagents such as diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF4) are frequently employed for this purpose.[9][10][11][12]

For example, the deoxofluorination of cyclobutanecarboxylic acids with SF4 provides a direct route to trifluoromethyl-substituted cyclobutanes.[10][12] Similarly, DAST can be used for the fluorination of hydroxycyclobutanones.[9][11]

Substrate TypeFluorinating AgentProduct TypeTypical YieldsReference(s)
Cyclobutanecarboxylic AcidSF4TrifluoromethylcyclobutaneModerate to Good[10]
HydroxycyclobutanoneDASTFluorocyclobutanoneGood to Excellent[9]
CyclobutanoneDAST/SF4gem-DifluorocyclobutaneVariable[1]

Experimental Protocol: Deoxofluorination of a Hydroxycyclobutanone with DAST [9]

  • A solution of the α-hydroxy-β-ketoester (0.1 mmol) in dry CH2Cl2 (2.5 mL) is added dropwise over 15 minutes to a stirred solution of DAST (1 M in CH2Cl2, 200 μL) in 2.5 mL of dry CH2Cl2 at room temperature under an argon atmosphere.

  • The reaction mixture is stirred for 20 hours.

  • A second portion of DAST (1 M in CH2Cl2, 200 μL) is added, and the mixture is stirred for an additional 20 hours.

  • The reaction is quenched with 5 mL of saturated aqueous NaHCO3.

  • The aqueous phase is extracted with dichloromethane (3 x 5 mL).

  • The combined organic phases are dried over anhydrous Na2SO4, filtered, and the solvent is removed in vacuo.

  • The crude product is purified by column chromatography.

Synthesis and Functionalization of gem-Difluorocyclobutanes

A particularly important subclass of fluorinated cyclobutanes is the gem-difluorocyclobutanes. A versatile starting material for their synthesis is 3,3-difluorocyclobutanone. However, this ketone is prone to HF elimination when treated with common organometallic reagents like Grignard or organolithium reagents.

Organolanthanum Reagents for Nucleophilic Addition

To circumvent the issue of HF elimination, organolanthanum reagents have been successfully employed for the nucleophilic addition to 3,3-difluorocyclobutanone.[13][14][15][16][17] The use of these less basic nucleophiles allows for the efficient synthesis of various 1-substituted-3,3-difluorocyclobutan-1-ols.[13][14][15][16][17]

Signaling Pathway for Organolanthanum-Mediated Synthesis

RLi Organolithium (RLi) Organolanthanum Organolanthanum Reagent (R-LaCl2) RLi->Organolanthanum Transmetalation LaCl3 Lanthanum Trichloride (LaCl3) LaCl3->Organolanthanum Alcohol 1-Substituted-3,3-difluorocyclobutanol Organolanthanum->Alcohol Nucleophilic Addition Ketone 3,3-Difluorocyclobutanone Ketone->Alcohol Side_Product HF Elimination (Undesired) Ketone->Side_Product With Grignard/RLi

Organolanthanum reagents in the synthesis of difluorocyclobutanols.

Experimental Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ol using an Organolanthanum Reagent [15]

  • Anhydrous LaCl3·2LiCl (0.5 M in THF, 1.2 mL, 0.6 mmol) is added to a flame-dried flask under an argon atmosphere.

  • The solution is cooled to -78 °C, and the organolithium reagent (0.5 mmol) is added dropwise.

  • The mixture is stirred at -78 °C for 30 minutes.

  • A solution of 3,3-difluorocyclobutanone (0.25 mmol) in THF (0.5 mL) is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched with saturated aqueous NH4Cl.

  • The mixture is warmed to room temperature and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by chromatography.

Quantitative Data for Organolanthanum Additions [13][15]

Organolithium PrecursorProductYield (%)
Phenyllithium1-Phenyl-3,3-difluorocyclobutanol75
n-Butyllithium1-n-Butyl-3,3-difluorocyclobutanol68
(Trimethylsilyl)ethynyllithium1-((Trimethylsilyl)ethynyl)-3,3-difluorocyclobutanol85

Ring-Opening of Bicyclo[1.1.0]butanes

A more recent and innovative approach involves the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs). This method allows for the introduction of two functional groups across the central C-C bond, leading to 1,3-disubstituted cyclobutanes. Radical additions of trifluoromethyl sources to BCBs have been reported as a viable route to trifluoromethyl-substituted cyclobutanes.[18][19][20]

This strategy offers a modular approach to densely functionalized cyclobutanes, which are of significant interest in drug discovery.[18]

Conclusion

The synthesis of fluorinated cyclobutanes is a dynamic and evolving field of research. The choice of synthetic strategy depends heavily on the desired substitution pattern and the availability of starting materials. [2+2] cycloadditions provide a powerful means to construct the cyclobutane core, while the fluorination of pre-existing scaffolds offers a complementary approach. For the synthesis of highly functionalized gem-difluorocyclobutanes, the use of organolanthanum reagents with 3,3-difluorocyclobutanone has proven to be a robust and effective method. The continued development of novel synthetic methodologies, such as the ring-opening of bicyclobutanes, will undoubtedly expand the accessibility and utility of this important class of molecules in scientific research and development.

References

Stability and Reactivity of Polychlorinated Fluorinated Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of polychlorinated fluorinated compounds. These compounds, characterized by the presence of both chlorine and fluorine atoms on a carbon skeleton, exhibit unique chemical properties that are of significant interest in various scientific and industrial fields, including materials science, environmental chemistry, and pharmacology. Their high thermal stability and resistance to chemical degradation make them valuable in many applications, but also pose challenges for environmental remediation. This document delves into the core aspects of their chemical behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts of Stability and Reactivity

The remarkable stability of polychlorinated fluorinated compounds is primarily attributed to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[1] This inherent stability, however, can be influenced by several factors, including the number and position of chlorine and fluorine substituents, as well as the presence of other functional groups.

The reactivity of these compounds is often dictated by the weaker carbon-chlorine (C-Cl) bonds, which are more susceptible to cleavage. Many degradation pathways are initiated by the breaking of a C-Cl bond, followed by subsequent reactions. The presence of fluorine atoms can influence the reactivity of adjacent C-Cl bonds through inductive effects.

Thermal Stability and Decomposition

Polychlorinated fluorinated compounds generally exhibit high thermal stability. Their decomposition temperatures are significantly influenced by the degree and type of halogenation.

Quantitative Thermal Decomposition Data

The following table summarizes the thermal decomposition temperatures for a selection of polychlorinated fluorinated compounds and related polymers.

Compound/PolymerDecomposition Onset (°C)Temperature for 50% Decomposition (°C)AtmosphereReference(s)
Dichloromethane (CH₂Cl₂)~300400Fluidized Bed Combustion[2]
Monochlorobenzene (C₆H₅Cl)-540Fluidized Bed Combustion[2]
Polytetrafluoroethylene (PTFE)≥ 550-Air[3]
Polychlorotrifluoroethylene (PCTFE)400-500-Air[3]
Polyvinylidene fluoride (PVDF)400-500-Air[3]
Fluorinated Polyimide522-Air[4]
Fluorinated Polyimide with 55% Carbon Fiber554-Air[4]
Thermal Decomposition Pathways

The thermal degradation of these compounds can proceed through various mechanisms, including depolymerization, chain scission, and the formation of smaller halogenated molecules. For instance, the thermolysis of fluoropolymers like Polytetrafluoroethylene (PTFE) can produce a range of fluorinated compounds.[5]

Below is a generalized workflow for the thermal decomposition of PTFE, leading to the formation of various smaller fluorinated molecules.

PTFE_Thermal_Decomposition PTFE Polytetrafluoroethylene (PTFE) (-[CF₂-CF₂]n-) Heat High Temperature (>500°C) PTFE->Heat Depolymerization Depolymerization Heat->Depolymerization TFE Tetrafluoroethylene (TFE) (C₂F₄) Depolymerization->TFE Further_Reactions Further Reactions TFE->Further_Reactions Products Decomposition Products: - Hexafluoropropylene (HFP) - Perfluoroisobutene (PFIB) - Other Perfluorinated Alkenes Further_Reactions->Products

PTFE Thermal Decomposition Workflow
Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique to determine the thermal stability of materials.

Objective: To determine the decomposition temperature of a polychlorinated fluorinated compound.

Methodology (based on ISO 11358): [6]

  • Sample Preparation: A small, representative sample of the material (typically 5-10 mg) is accurately weighed.[5]

  • Instrument Setup:

    • Place the sample in a tared TGA sample pan (e.g., platinum or alumina).

    • Place the pan in the TGA instrument's microbalance.

    • Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set the flow rate (e.g., 20-50 mL/min).[7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature that is beyond the expected decomposition point.[7]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of decomposition is often determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.[4]

Photodegradation

The absorption of ultraviolet (UV) radiation can induce the degradation of polychlorinated fluorinated compounds, primarily through the cleavage of C-Cl bonds. The presence of photosensitizers can significantly enhance the rate of photodegradation.

Photodegradation Kinetics

The rate of photodegradation is often quantified by the pseudo-first-order rate constant (k).

CompoundRate Constant (k)ConditionsReference(s)
2,4-Dichlorophenol35.1 × 10⁻³ min⁻¹UV/Persulfate[8]
Various PVC Films6.7 - 11.5 × 10⁻³ sec⁻¹UV Irradiation[9]
Experimental Protocol: Photodegradation Study

Objective: To evaluate the photodegradation rate of a polychlorinated fluorinated compound in an aqueous solution.

Methodology:

  • Reactor Setup:

    • Use a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp). The experimental setup typically includes a quartz reaction vessel to allow UV light penetration.[10][11]

    • Maintain a constant temperature using a cooling system.[11]

  • Sample Preparation:

    • Prepare an aqueous solution of the target compound at a known concentration.

    • If applicable, add a photocatalyst (e.g., TiO₂, ZnO) or a photosensitizer.[10]

  • Irradiation:

    • Place the solution in the reactor and ensure continuous mixing with a magnetic stirrer.

    • Expose the solution to UV irradiation for a defined period.

  • Sampling and Analysis:

    • Withdraw aliquots of the solution at regular time intervals.

    • Analyze the concentration of the parent compound and any degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]

  • Kinetic Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus irradiation time to determine the pseudo-first-order rate constant.

Microbial Degradation

Under certain environmental conditions, microorganisms can degrade polychlorinated compounds. This process often involves a combination of anaerobic and aerobic pathways.

Microbial Degradation Pathways

The biodegradation of polychlorinated biphenyls (PCBs) is a well-studied example. It typically proceeds in two main stages: anaerobic reductive dechlorination followed by aerobic degradation of the resulting less-chlorinated congeners.

The following diagram illustrates the key steps in the microbial degradation of PCBs.

PCB_Microbial_Degradation cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage Highly_Chlorinated_PCBs Highly Chlorinated PCBs Reductive_Dechlorination Reductive Dechlorination (Anaerobic Bacteria) Highly_Chlorinated_PCBs->Reductive_Dechlorination Less_Chlorinated_PCBs Less Chlorinated PCBs Reductive_Dechlorination->Less_Chlorinated_PCBs Biphenyl_Dioxygenase Biphenyl Dioxygenase (bphA) Less_Chlorinated_PCBs->Biphenyl_Dioxygenase Dihydrodiol_Dehydrogenase Dihydrodiol Dehydrogenase (bphB) Biphenyl_Dioxygenase->Dihydrodiol_Dehydrogenase Ring_Cleavage_Dioxygenase Ring Cleavage Dioxygenase (bphC) Dihydrodiol_Dehydrogenase->Ring_Cleavage_Dioxygenase Hydrolase Hydrolase (bphD) Ring_Cleavage_Dioxygenase->Hydrolase Chlorobenzoates Chlorobenzoates Hydrolase->Chlorobenzoates TCA_Cycle TCA Cycle Intermediates Chlorobenzoates->TCA_Cycle

References

Solubility Profile of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane (CAS No. 697-17-6) in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative assessments based on the compound's chemical structure, comparative analysis with similar molecules, and theoretical frameworks for solubility prediction. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate empirical data.

Quantitative Solubility Data

A comprehensive search of scientific databases, chemical supplier technical sheets, and regulatory agency websites did not yield specific quantitative solubility data for this compound in common laboratory solvents. The available information is summarized in the table below.

SolventFormulaTypeQuantitative Solubility ( g/100 mL at 25°C)Qualitative Solubility
WaterH₂OPolar ProticData Not AvailableSparingly soluble[1]
EthanolC₂H₅OHPolar ProticData Not AvailableExpected to be soluble
MethanolCH₃OHPolar ProticData Not AvailableExpected to be soluble
AcetoneC₃H₆OPolar AproticData Not AvailableExpected to be soluble
DichloromethaneCH₂Cl₂Polar AproticData Not AvailableExpected to be soluble
HexaneC₆H₁₄NonpolarData Not AvailableExpected to be soluble
TolueneC₇H₈NonpolarData Not AvailableExpected to be soluble

Note: The expectation of solubility in organic solvents is based on the principle of "like dissolves like." this compound is a halogenated hydrocarbon with a significant nonpolar character, making it likely to be miscible with or highly soluble in a range of organic solvents. For instance, similar compounds like 1,1,1-Trichloro-2,2,3,3,4,4,4-heptafluorobutane are highly soluble in acetone and ethyl acetate, while 1,1,1-trichloro-2,2,2-trifluoro-ethane is soluble in ethanol, chloroform, and ethyl ether[2][3].

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

A powerful theoretical tool for predicting the solubility of a substance is the Hansen Solubility Parameters (HSP). This model is based on the principle that "like dissolves like" by quantifying the cohesive energy density of a molecule into three parameters:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The following methodologies are adapted from established practices for determining the solubility of chemical compounds.

Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvents.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, toluene)

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Pipettes and analytical balance

Procedure:

  • Add approximately 25 mg of this compound to a test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solute.

  • If the solute has completely dissolved, it is considered "soluble." If not, it is "insoluble" or "sparingly soluble" at this concentration.

  • Repeat for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method, considered a gold standard, determines the saturation solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector like a Flame Ionization Detector or Mass Spectrometer).

Procedure:

  • Add an excess amount of this compound to a flask. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains visible.

  • Add a known volume of the solvent to the flask.

  • Seal the flask and place it in a temperature-controlled shaker or on a stirrer.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined empirically.

  • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Determine the mass of the filtered solution.

  • Quantify the concentration of this compound in the filtered solution using a pre-calibrated analytical method (e.g., GC).

  • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solvent compatibility of a compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Application & Reporting A Select Compound and Solvents B Qualitative Solubility Test (e.g., 25 mg in 0.5 mL solvent) A->B Start C Visual Observation (Soluble/Insoluble) B->C D Prepare Saturated Solution (Shake-Flask Method) C->D If further data needed E Equilibrate at Constant Temp. D->E F Sample and Filter Supernatant E->F G Quantify Concentration (e.g., GC, HPLC) F->G H Determine Solubility Value G->H I Data Analysis and Comparison H->I J Technical Report Generation I->J

Solvent Compatibility Assessment Workflow

References

Natural sources of organofluorine compounds in the environment

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Organofluorine compounds, characterized by the presence of a carbon-fluorine bond, are predominantly of synthetic origin and have found extensive applications in pharmaceuticals, agrochemicals, and materials science. However, nature has also evolved mechanisms to produce a select number of these unique molecules. While rare, these naturally occurring organofluorines exhibit significant biological activity and provide valuable insights into novel biosynthetic pathways. This technical guide offers an in-depth exploration of the primary natural sources of organofluorine compounds, their environmental prevalence, detailed biosynthetic pathways, and the experimental methodologies employed for their study.

Major Naturally Occurring Organofluorine Compounds and Their Sources

The known natural organofluorine compounds are primarily produced by a limited number of plant species and microorganisms. The most well-characterized of these are fluoroacetate, 4-fluorothreonine, nucleocidin, and ω-fluoro fatty acids.

Fluoroacetate

Fluoroacetate (FCH₂COO⁻) is the most widespread natural organofluorine compound and is a potent metabolic poison. It is found in over 40 plant species across Australia, Africa, and South America.[1][2][3] These plants utilize fluoroacetate as a chemical defense mechanism against herbivores.[1]

Table 1: Concentration of Fluoroacetate in Various Plant Species

Plant SpeciesFamilyLocationConcentration (mg/kg dry weight)Reference
Dichapetalum braunii (seeds)DichapetalaceaeAfricaUp to 8000[1]
Dichapetalum cymosum (young leaves)DichapetalaceaeSouth Africa~600 (in dried material)[4]
Gastrolobium grandiflorumFabaceaeAustraliaUp to 2600[1]
Gastrolobium bilobum (young leaves)FabaceaeAustraliaCan accumulate to millimolar levels[5]
Gastrolobium species (general)FabaceaeAustralia0.1 - 3875[6][7]
Palicourea marcgraviiRubiaceaeSouth AmericaUp to 500[1]
Amorimia speciesMalpighiaceaeSouth AmericaLower than P. marcgravii[1]
4-Fluorothreonine

4-Fluorothreonine is a fluorinated amino acid produced by the soil bacterium Streptomyces cattleya.[8][9][10] It exhibits antibacterial properties.[8] While its production has been extensively studied, specific concentration data in fermentation broths is not widely reported in the literature.

Nucleocidin
ω-Fluoro Fatty Acids

Several long-chain fatty acids with a terminal fluorine atom have been identified in the seeds of Dichapetalum toxicarium.[1] These include ω-fluorooleic acid, ω-fluoropalmitic acid, and others. These compounds are toxic as they can be metabolized to fluoroacetate.[14]

Biosynthesis of Natural Organofluorine Compounds

The biosynthesis of organofluorine compounds is a fascinating area of research, with the key challenge being the enzymatic formation of the highly stable carbon-fluorine bond.

Biosynthesis of Fluoroacetate and 4-Fluorothreonine in Streptomyces cattleya

The biosynthesis of both fluoroacetate and 4-fluorothreonine in Streptomyces cattleya proceeds through a common pathway initiated by a unique enzyme called fluorinase.

Fluoroacetate_4F_Threonine_Biosynthesis F_ion Fluoride Ion (F⁻) Fluorinase Fluorinase F_ion->Fluorinase SAM S-Adenosylmethionine (SAM) SAM->Fluorinase FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) FRibP 5-Fluoro-5-deoxy- D-ribose-1-phosphate FDA->FRibP Purine Nucleoside Phosphorylase (PNP) FruP 5-Fluoro-5-deoxy- D-ribulose-1-phosphate FRibP->FruP Isomerase FAA Fluoroacetaldehyde FruP->FAA Aldolase Fluoroacetate Fluoroacetate FAA->Fluoroacetate Aldehyde Dehydrogenase Transaldolase Transaldolase FAA->Transaldolase Threonine L-Threonine Threonine->Transaldolase Four_FT 4-Fluorothreonine Acetaldehyde Acetaldehyde Fluorinase->FDA Fluorinase (FlA) Transaldolase->Four_FT 4-Fluorothreonine Transaldolase Transaldolase->Acetaldehyde

Caption: Biosynthesis of fluoroacetate and 4-fluorothreonine.

The pathway begins with the fluorinase enzyme catalyzing the reaction between fluoride ions and S-adenosylmethionine (SAM) to form 5'-fluoro-5'-deoxyadenosine (5'-FDA).[9] 5'-FDA is then converted in a series of steps to the key intermediate, fluoroacetaldehyde.[9][10] Fluoroacetaldehyde can then be either oxidized to fluoroacetate by an aldehyde dehydrogenase or serve as a substrate for 4-fluorothreonine transaldolase, which condenses it with L-threonine to produce 4-fluorothreonine.[9][10]

Biosynthesis of Nucleocidin in Streptomyces calvus

The biosynthesis of nucleocidin is more complex and involves a different fluorination mechanism. While the complete pathway is still under investigation, key steps have been elucidated.

Nucleocidin_Biosynthesis Precursor Ribose-5-phosphate precursor Fluorination Fluorination (mechanism under investigation) Precursor->Fluorination Multiple steps Fluorinated_Intermediate 4'-Fluorinated ribose intermediate Adenosine_synthesis Adenosine synthesis Fluorinated_Intermediate->Adenosine_synthesis Adenine Adenine Adenine->Adenosine_synthesis Fluoroadenosine 4'-Fluoroadenosine Sulfamoylation_step Sulfamoylation at 5'-OH Fluoroadenosine->Sulfamoylation_step Glucosylation Glucosyltransferase (NucGT) Fluoroadenosine->Glucosylation Glucosylated_FA 3'-O-β-Glucosylated 4'-fluoroadenosine Deglucosylation β-glucosidase Glucosylated_FA->Deglucosylation Nucleocidin Nucleocidin Sulfamoylation_step->Nucleocidin Fluorination->Fluorinated_Intermediate Adenosine_synthesis->Fluoroadenosine Glucosylation->Glucosylated_FA Deglucosylation->Fluoroadenosine

Caption: Proposed biosynthetic pathway of nucleocidin.

Recent studies have identified a gene cluster in S. calvus responsible for nucleocidin biosynthesis.[11] The pathway involves the formation of 4'-fluoroadenosine, which can be glucosylated and deglucosylated.[12][13] A key step is the sulfamoylation at the 5'-hydroxyl group to yield the final product, nucleocidin.[13][15] The exact mechanism of C-F bond formation in this pathway is still an active area of research.[12]

Experimental Protocols for the Study of Natural Organofluorine Compounds

The study of natural organofluorine compounds requires specialized analytical techniques due to their often low concentrations and the unique properties of the fluorine atom.

Workflow for Isolation and Identification

The general workflow for the isolation and identification of natural organofluorine compounds involves extraction from the source material, purification, and structural elucidation.

Isolation_Workflow Source Source Material (e.g., Plant leaves, Bacterial culture) Extraction Extraction (e.g., Solvent extraction) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_Compound Pure Organofluorine Compound Purification->Pure_Compound Analysis Structural Elucidation & Quantification Pure_Compound->Analysis Data Structure, Concentration Analysis->Data

Caption: General workflow for organofluorine compound isolation.

Detailed Methodologies

3.2.1. Extraction and Purification of Fluoroacetate from Plant Material

  • Sample Preparation: Dried and finely ground plant material is used for extraction.

  • Extraction: The powdered material is typically extracted with water or an aqueous solvent mixture.

  • Purification: The crude extract is subjected to one or more chromatographic steps. For example, a combination of paper chromatography and thin-layer chromatography can be used to isolate fluoroacetate.[16]

3.2.2. Isolation of 4-Fluorothreonine and Nucleocidin from Bacterial Cultures

  • Culturing: Streptomyces cattleya or Streptomyces calvus are grown in a suitable fermentation medium.

  • Extraction: The fermentation broth is centrifuged to remove bacterial cells. The supernatant containing the desired compound is then processed. For nucleocidin, the organic material can be adsorbed onto activated charcoal, followed by elution with an organic solvent like acetone.[13]

  • Purification: High-Performance Liquid Chromatography (HPLC) is a common method for purifying 4-fluorothreonine and nucleocidin from the crude extract.[11][13][17]

Analytical Techniques

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile organofluorine compounds like fluoroacetate.

  • Derivatization: As fluoroacetic acid is not sufficiently volatile for GC analysis, it is typically derivatized. A common method involves esterification with an alcohol (e.g., propanol) in the presence of an acid catalyst to form a volatile ester.[18] Another approach is derivatization with pentafluorobenzyl bromide.[16]

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are then introduced into a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.

3.3.2. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a highly specific and quantitative technique for the analysis of organofluorine compounds.

  • Principle: The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly amenable to NMR spectroscopy.[14] The chemical shift of the 19F nucleus is very sensitive to its electronic environment, providing valuable structural information.[19]

  • Sample Preparation: Samples are typically dissolved in a suitable deuterated solvent. For environmental samples, a pre-concentration step using techniques like solid-phase extraction may be necessary.[20]

  • Analysis: The 19F NMR spectrum provides information on the number of different fluorine environments in a molecule, and the integration of the signals can be used for quantification.[21]

3.3.3. Ion-Selective Electrode (ISE)

An ion-selective electrode can be used to determine the concentration of fluoride ions in a sample, which can be an indirect measure of the total organofluorine content after mineralization.

  • Principle: The fluoride ISE uses a lanthanum fluoride crystal membrane that is selectively permeable to fluoride ions. A potential difference develops across the membrane that is proportional to the fluoride ion concentration in the sample.

  • Sample Preparation: For the determination of total fluorine, the organic material in the sample must be mineralized to convert the covalently bound fluorine into free fluoride ions.

  • Measurement: The electrode is immersed in the sample solution, and the potential is measured. The fluoride concentration is determined by comparison to a calibration curve prepared with standard fluoride solutions.

Conclusion

The study of naturally occurring organofluorine compounds is a small but significant field that bridges chemistry, biology, and environmental science. While the number of known natural organofluorines is limited, their unique biological activities and the novel enzymatic machinery responsible for their production offer exciting opportunities for drug discovery and biocatalysis. The analytical techniques outlined in this guide provide the necessary tools for researchers to further explore this fascinating corner of the natural world. Continued research in this area will undoubtedly uncover new compounds, elucidate novel biosynthetic pathways, and potentially lead to the development of new biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for 1,1,2-Trichloro-2,3,3-trifluorocyclobutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The use of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane in organic synthesis is not well-documented in publicly available scientific literature. The following application notes and protocols are based on the general principles of organofluorine chemistry and the known reactivity of analogous polychlorofluorocycloalkanes. These are intended as a theoretical guide for research and development and should be approached with appropriate caution and safety measures.

Introduction

This compound (CAS: 697-17-6) is a halogenated alicyclic compound primarily known for its past use as a refrigerant and blowing agent.[1] Its highly functionalized four-membered ring structure, containing both chlorine and fluorine substituents, suggests its potential as a versatile building block in organic synthesis. The incorporation of fluorinated cyclobutane motifs is a growing area of interest in medicinal chemistry, as these structures can impart unique conformational rigidity and modulate key drug properties such as metabolic stability and binding affinity.

This document provides a summary of the known properties of this compound and explores its potential, albeit hypothetical, applications in organic synthesis.

Physicochemical Data and Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValue
Molecular Formula C₄H₂Cl₃F₃[1][2]
Molecular Weight 213.41 g/mol [2]
CAS Number 697-17-6[1][2]
Appearance Colorless liquid[1]
Boiling Point Not definitively reported
Solubility Sparingly soluble in water[1]

Potential Synthetic Applications

The reactivity of this compound is expected to be dominated by the chemistry of its carbon-halogen bonds and the strained cyclobutane ring. Based on analogous compounds, the following transformations are proposed as potential synthetic routes to novel fluorinated molecules.

Reductive Dehalogenation

The selective removal of chlorine atoms in the presence of fluorine is a common strategy in organofluorine chemistry. This would allow access to a range of trifluorocyclobutane derivatives.

Elimination Reactions

Dehydrochlorination could be a viable route to introduce unsaturation, yielding chlorotrifluorocyclobutene isomers. These alkenes could then serve as valuable dienophiles or dipolarophiles in cycloaddition reactions for the construction of more complex polycyclic systems.

Ring-Opening Reactions

The inherent strain of the cyclobutane ring, coupled with the electron-withdrawing nature of the halogen substituents, may render the molecule susceptible to nucleophilic or electrophilic ring-opening, providing access to linear polychlorofluoroalkanes.

Table of Hypothetical Reactions
Reaction TypePotential Reagents & ConditionsPotential Product Scope
Reductive DechlorinationZn, AcOH; Na/NH₃; H₂, Pd/CMono-, di-, and trichlorinated trifluorocyclobutane isomers
Dehydrochlorinationt-BuOK, THF; DBUChlorotrifluorocyclobutene isomers
Ring-OpeningStrong nucleophiles (e.g., RLi, RMgX); Lewis acidsAcyclic polychlorofluoroalkanes
Cycloaddition (of derived cyclobutene)Dienes (e.g., furan, cyclopentadiene); 1,3-dipolesFused or spirocyclic fluorinated ring systems

Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on general procedures for similar transformations. Optimization and thorough characterization will be necessary for any specific application.

Protocol 1: Hypothetical Reductive Monodechlorination

Objective: To synthesize 1,2-dichloro-2,3,3-trifluorocyclobutane isomers.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add activated zinc dust (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to isolate the desired product(s).

Protocol 2: Hypothetical Synthesis of a Chlorotrifluorocyclobutene Derivative

Objective: To synthesize a cyclobutene derivative via dehydrochlorination.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise.

  • Maintain the temperature at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the formation of the alkene by GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with pentane or diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the potentially volatile product.

  • Further purification can be attempted by careful fractional distillation.

Visualizations

G Potential Synthetic Transformations of this compound start 1,1,2-Trichloro-2,3,3- trifluorocyclobutane dechlor Partially Dechlorinated Trifluorocyclobutanes start->dechlor Reductive Dechlorination elim Chlorotrifluorocyclobutene start->elim Dehydrochlorination ringopen Linear Polychlorofluoroalkanes start->ringopen Ring-Opening cycloadd Fused/Spirocyclic Fluorinated Systems elim->cycloadd Cycloaddition Reactions

Caption: Potential synthetic pathways originating from this compound.

Conclusion and Outlook

The synthetic utility of this compound remains largely unexplored. However, its structure is rich in functionality that could be exploited to generate a variety of novel fluorinated building blocks. The hypothetical pathways outlined in this document, including reductive dehalogenation and elimination-cycloaddition sequences, offer promising starting points for future research. Given the increasing importance of fluorinated carbocycles in drug discovery and materials science, a thorough investigation into the reactivity of this and related compounds is highly warranted. It is hoped that these notes will stimulate further investigation into the synthetic chemistry of this intriguing molecule.

References

Application Note: 1H and 13C NMR Spectroscopy of Halogenated Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Halogenated cyclobutanes are important structural motifs in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these compounds. The four-membered ring of cyclobutane is not planar but exists in a puckered conformation, leading to distinct axial and equatorial positions for its substituents.[1][2] This conformational dynamic, combined with the influence of electronegative halogens, results in complex but informative 1H and 13C NMR spectra. This document provides a detailed guide to the principles, experimental protocols, and data interpretation for the NMR analysis of halogenated cyclobutanes.

Principles of NMR Spectroscopy in Halogenated Cyclobutanes

The NMR spectra of halogenated cyclobutanes are governed by chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the electronic environment and stereochemistry.

1. Chemical Shifts (δ)

  • ¹H Chemical Shifts : In unsubstituted cyclobutane, all eight protons are chemically equivalent and appear as a single peak around 1.96 ppm.[2][3] The introduction of a halogen atom causes a significant downfield shift (deshielding) for the proton attached to the same carbon (α-proton) and smaller shifts for protons on adjacent carbons (β-protons). The magnitude of this shift correlates with the electronegativity of the halogen (F > Cl > Br > I).

  • ¹³C Chemical Shifts : The carbon atoms in cyclobutane resonate at approximately 22.4 ppm.[1] Halogenation causes a large downfield shift for the carbon directly bonded to the halogen (α-carbon) due to the inductive effect. The β-carbon experiences a smaller downfield shift, while the γ-carbon can experience a slight upfield shift (shielding).[4]

2. Spin-Spin Coupling Constants (J)

  • Proton-Proton (¹H-¹H) Coupling : Vicinal coupling (³JHH) between protons on adjacent carbons is particularly informative for conformational analysis. It follows the Karplus relationship, where the magnitude of the coupling constant depends on the dihedral angle between the coupled protons. In cyclobutanes, typical ³JHH values range from 6-8 Hz.[5][6] Long-range coupling (⁴JHH) across four bonds can also be observed, with equatorial-equatorial couplings being around 5 Hz and axial-axial couplings near 0 Hz.[5]

  • Carbon-Proton (¹³C-¹H) Coupling : One-bond coupling constants (¹JCH) are typically in the range of 115-140 Hz for sp³ hybridized carbons.[7][8]

  • Carbon-Fluorine (¹³C-¹⁹F) Coupling : A key feature in the spectra of fluorinated cyclobutanes is the large coupling constant between carbon and fluorine nuclei. One-bond couplings (¹JCF) can be very large (160-320 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are also significant, providing valuable structural information.[6][9]

Data Presentation

The following tables summarize typical NMR data for cyclobutane and the expected influence of halogen substituents.

Table 1: Typical ¹H and ¹³C NMR Data for Unsubstituted Cyclobutane

NucleusChemical Shift (δ) ppm
¹H1.96[2][3]
¹³C22.4[1]

Table 2: General Trends for Halogen Substituent Effects on ¹H and ¹³C Chemical Shifts

PositionHalogen Effect on ¹H ShiftHalogen Effect on ¹³C Shift
α (C-X)Large downfield shiftLarge downfield shift[4]
β (C-C-X)Moderate downfield shiftSmall downfield shift[4]
γ (C-C-C-X)Small shift (can be upfield)Small shift (can be upfield)[4]

Table 3: Typical ¹H-¹H and ¹³C-¹H Coupling Constants (J) in Cyclobutanes

Coupling TypeDescriptionTypical Value (Hz)
²JHHGeminal-10 to -15[6]
³JHHVicinal6 to 8[6]
⁴JHH(eq-eq)Long-range~5[5]
⁴JHH(ax-ax)Long-range~0[5]
¹JCHOne-bond115 to 140[7]

Table 4: Representative Carbon-Fluorine Coupling Constants (J)

Coupling TypeDescriptionTypical Value (Hz)
¹JCFOne-bond160 - 320[6][9]
²JCFTwo-bond20 - 50[6]
³JCFThree-bond5[6]

Experimental Protocols

High-quality NMR spectra depend on meticulous sample preparation and appropriate experiment selection.

Protocol 1: NMR Sample Preparation

  • Sample Quantity : For ¹H NMR, dissolve 1-10 mg of the purified halogenated cyclobutane in 0.6-0.7 mL of a suitable deuterated solvent.[10] For ¹³C NMR, a more concentrated solution (5-50 mg) is preferable due to the lower natural abundance of the ¹³C isotope.[10]

  • Solvent Selection : Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte.[11] Common choices include Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆.[12]

  • Filtration : To ensure magnetic field homogeneity and prevent line broadening, filter the sample solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[10] This removes any dust or particulate matter.

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[1][2]

  • Labeling : Clearly label the NMR tube with the sample identification.[11]

Protocol 2: Acquisition of 1D ¹H and ¹³C Spectra

  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock the field using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[13]

  • ¹H Spectrum Acquisition :

    • Acquire a standard high-resolution ¹H NMR spectrum.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N). For concentrated samples, 8-16 scans are often adequate.

  • ¹³C Spectrum Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by collapsing all C-H multiplets into singlets, improving S/N.[14]

    • Set a wider spectral width (e.g., 0-220 ppm) to cover the full range of carbon chemical shifts.[15]

    • A larger number of scans is required due to the low sensitivity of ¹³C. The acquisition time may range from minutes to hours depending on the sample concentration.

Protocol 3: Acquisition of 2D ¹H-¹H COSY Spectrum

  • Purpose : The COSY (COrrelation SpectroscopY) experiment identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivities within the molecule.[16]

  • Methodology :

    • Load a standard COSY pulse sequence.[13]

    • Set the spectral widths in both the F1 and F2 dimensions to include all proton signals, based on the 1D ¹H spectrum.

    • The number of increments in the F1 dimension (typically 256-512) will determine the resolution in that dimension.[13]

    • Acquire the data. Cross-peaks in the resulting 2D spectrum indicate pairs of coupled protons.

Protocol 4: Acquisition of 2D HSQC Spectrum

  • Purpose : The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[17][18] It is significantly more sensitive than older ¹³C-detected experiments.[19]

  • Methodology :

    • Load a standard HSQC pulse sequence.[13]

    • Set the F2 (proton) and F1 (carbon) spectral widths based on the previously acquired 1D spectra.

    • The experiment will generate a 2D map where each cross-peak corresponds to a C-H bond. Edited HSQC sequences can also distinguish between CH, CH₂, and CH₃ groups.[17]

Protocol 5: Acquisition of 2D HMBC Spectrum

  • Purpose : The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[17] This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

  • Methodology :

    • Load a standard HMBC pulse sequence.

    • Set the F2 (proton) and F1 (carbon) spectral widths.

    • The pulse sequence is optimized for smaller, long-range J-coupling values (typically 7-8 Hz).[16]

    • Cross-peaks in the HMBC spectrum connect protons to carbons that are two or three bonds away, while direct one-bond correlations are suppressed.[17]

Structure Elucidation Workflow

The following diagram illustrates a typical workflow for the structural analysis of a novel halogenated cyclobutane using NMR spectroscopy.

NMR_Workflow Workflow for NMR Analysis of Halogenated Cyclobutanes A Sample Preparation (Protocol 1) B 1D ¹H NMR (Protocol 2) A->B Acquire Proton Data C 1D ¹³C NMR (Protocol 2) A->C Acquire Carbon Data D 2D COSY (Protocol 3) B->D Identify ¹H-¹H Connectivity E 2D HSQC (Protocol 4) B->E F 2D HMBC (Protocol 5) B->F C->E Identify ¹JCH Correlations C->F Identify ²JCH & ³JCH Correlations G Data Integration & Analysis D->G E->G F->G H Structure Elucidation G->H Propose & Verify Structure

Caption: General workflow for NMR-based structure elucidation.

References

Application Note: Interpreting Mass Spectrometry Fragmentation of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the interpretation of the electron ionization (EI) mass spectrometry fragmentation of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane. Due to the absence of a publicly available mass spectrum for this compound, this note outlines a predicted fragmentation pathway based on established principles of mass spectrometry for halogenated and cyclic organic molecules. A comprehensive experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) is also provided. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is a halogenated cyclic hydrocarbon. Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in various matrices. Electron ionization mass spectrometry is a powerful analytical technique that provides a reproducible fragmentation pattern, often referred to as a chemical fingerprint. The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. For halogenated compounds, the isotopic distribution of elements like chlorine significantly influences the appearance of the mass spectrum, providing valuable structural information.

This application note will detail a predicted fragmentation pattern for this compound and provide a robust GC-MS protocol for its analysis.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. The primary cleavage events are anticipated to be the loss of a chlorine radical, owing to the lower bond dissociation energy of the C-Cl bond compared to the C-F and C-C bonds. Ring cleavage of the cyclobutane structure is also a highly probable fragmentation route, leading to the formation of various smaller, stable ions.

The molecular ion (M⁺˙) of this compound (C₄H₂Cl₃F₃) has a nominal molecular weight of 212 u (using isotopes ¹²C, ¹H, ³⁵Cl, and ¹⁹F). Due to the presence of three chlorine atoms, the molecular ion will exhibit a characteristic isotopic cluster at M, M+2, M+4, and M+6.

The major predicted fragmentation steps include:

  • Loss of a Chlorine Radical: The initial fragmentation is likely the cleavage of a C-Cl bond to form a more stable secondary carbocation.

  • Ring Cleavage: The cyclobutane ring can undergo cleavage to eliminate neutral molecules such as chloroethene, dichloroethene, or trifluoroethene.

  • Loss of Fluorine and other Halogens: Subsequent fragmentation can involve the loss of fluorine radicals or hydrogen halides (HCl, HF).

Data Presentation

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and their proposed chemical formula. The m/z values are calculated using the most abundant isotopes (³⁵Cl).

m/z (for ³⁵Cl) Proposed Formula Proposed Structure/Origin Notes
212[C₄H₂Cl₃F₃]⁺˙Molecular IonExhibits characteristic M, M+2, M+4, M+6 isotopic pattern.
177[C₄H₂Cl₂F₃]⁺Loss of a Cl radical from the molecular ion.Will show an M, M+2, M+4 isotopic pattern.
149[C₃H₂Cl₂F]⁺Ring cleavage and loss of CF₂Cl.Isotopic pattern for two Cl atoms.
117[C₂HCl₂]⁺Dichloroethenyl cation from ring cleavage.Isotopic pattern for two Cl atoms.
114[C₂Cl₂F]⁺Ring cleavage and rearrangement.Isotopic pattern for two Cl atoms.
82[C₂H₂ClF]⁺Chlorofluoroethenyl cation from ring cleavage.Isotopic pattern for one Cl atom.
69[CF₃]⁺Trifluoromethyl cation.A common fragment in fluorinated compounds.
47[CCl]⁺Chloromethylidyne cation.Isotopic pattern for one Cl atom.

Experimental Protocols

This section provides a standard operating procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

1. Sample Preparation (Headspace Analysis)

  • Apparatus: 20 mL headspace vials with PTFE-lined septa.

  • Procedure:

    • Place 5 mL of the aqueous sample (or a solution of the analyte in a suitable solvent) into a headspace vial.

    • If required, add a salting-out agent (e.g., 1 g of NaCl) to increase the volatility of the analyte.

    • Seal the vial immediately.

    • Incubate the vial at 80°C for 15 minutes to allow for equilibration between the liquid and gas phases.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 mL of headspace vapor.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3 minutes.

Mandatory Visualization

The following diagram illustrates the predicted logical workflow of the mass spectrometric fragmentation of this compound.

Fragmentation_Pathway M [C₄H₂Cl₃F₃]⁺˙ m/z = 212 F1 [C₄H₂Cl₂F₃]⁺ m/z = 177 M->F1 - Cl• F2 [C₃H₂Cl₂F]⁺ m/z = 149 M->F2 - CF₂Cl• (Ring Cleavage) F3 [C₂HCl₂]⁺ m/z = 117 F1->F3 - C₂F₃H• F4 [CF₃]⁺ m/z = 69 F2->F4 - C₃H₂Cl₂

Application Notes and Protocols for Gas Chromatography Separation of Chlorinated Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of various chlorinated isomers using gas chromatography (GC). The focus is on providing practical guidance for the analysis of environmentally and toxicologically significant compounds such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and chlorinated paraffins (CPs).

Separation of Polychlorinated Biphenyls (PCBs)

PCBs are a class of 209 congeners with varying numbers and positions of chlorine atoms on the biphenyl structure. Their analysis is crucial due to their persistence and toxicity. EPA Method 8082A is a widely used method for the determination of PCBs in various matrices.[1][2]

Application Note: Analysis of PCB Congeners by Dual-Column GC-ECD

This method provides robust and confirmed identification and quantification of PCB congeners, minimizing false positives through dual-column confirmation.

Key Parameters:

  • Columns: A dual-column setup is recommended for confirmation. A common and effective pairing is an Rtx-CLPesticides and an Rtx-CLPesticides2 column.[2] These columns offer low bleed and high thermal stability, which is crucial for preventing carryover between injections.[2]

  • Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like PCBs.[1] A micro-ECD can provide enhanced results.[2] For unambiguous confirmation, a mass spectrometer (MS) can be used.

  • Quantification: For Aroclor analysis, a pattern recognition approach is used, comparing the sample chromatogram to Aroclor standards. For congener-specific analysis, individual congeners are quantified using calibration standards.[2]

Experimental Protocol: PCB Analysis in Soil (based on EPA Method 8082A)

This protocol outlines the extraction and analysis of PCBs from soil samples.

1. Sample Preparation (Ultrasonic Extraction - EPA Method 3550B)

  • Weigh 10 g of the soil sample into a beaker.

  • Add an appropriate surrogate standard, such as tetrachloro-m-xylene.

  • Add 50 mL of acetone and sonicate for 30 minutes.[3]

  • Add 50 mL of hexane and sonicate for an additional hour.[3]

  • Allow the solid particles to settle and decant the supernatant.

  • The extract may require cleanup to remove interferences. Common cleanup techniques include sulfur removal with copper and fractionation using silica gel.

2. Gas Chromatography Analysis

  • GC System: Agilent 8890B GC or equivalent.

  • Injector: Split/splitless inlet at 250 °C.

  • Columns:

    • Primary: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Confirmatory: DB-1701 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 100 °C (hold 2 min), ramp to 160 °C at 15 °C/min, ramp to 270 °C at 5 °C/min, hold 10 min.

  • Detector: ECD at 300 °C.

3. Data Analysis

  • Identify PCB congeners by comparing retention times with those of a known standard.

  • Confirm identification using the secondary column.

  • Quantify using a multi-point calibration curve for each target congener.

Quantitative Data
PCB Congener (IUPAC No.)Typical Retention Time (min) on DB-5 Column[5]Limit of Detection (LOD) (µg/kg in soil)
2,4,4'-Trichlorobiphenyl (28)15.80.5
2,2',5,5'-Tetrachlorobiphenyl (52)18.20.5
2,2',4,5,5'-Pentachlorobiphenyl (101)21.51.0
2,3',4,4',5-Pentachlorobiphenyl (118)22.81.0
2,2',3,4,4',5'-Hexachlorobiphenyl (138)25.11.0
2,2',4,4',5,5'-Hexachlorobiphenyl (153)25.51.0
2,2',3,3',4,4',5-Heptachlorobiphenyl (170)28.91.5
2,2',3,4,4',5,5'-Heptachlorobiphenyl (180)29.71.5
Decachlorobiphenyl (209)35.22.0

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

Workflow for PCB Analysis

PCB_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-ECD Analysis cluster_reporting Reporting Sample Soil Sample Extraction Ultrasonic Extraction (Acetone/Hexane) Sample->Extraction EPA 3550B Cleanup Sulfur Removal & Silica Gel Cleanup Extraction->Cleanup GC_ECD Dual-Column GC-ECD (EPA 8082A) Cleanup->GC_ECD Injection Data_Analysis Data Acquisition & Quantification GC_ECD->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for the analysis of PCBs in soil samples.

Separation of Dioxins and Furans

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are highly toxic compounds. Their analysis requires highly sensitive and specific methods, such as EPA Method 1613B, which utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[6][7]

Application Note: Isomer-Specific Analysis of Dioxins and Furans by HRGC/HRMS

This method is the gold standard for the determination of the 17 toxic 2,3,7,8-substituted PCDD/F congeners.

Key Parameters:

  • Column: A high-resolution capillary column is essential for separating the toxic isomers from other congeners. A DB-5ms column (60 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[8]

  • Detector: A high-resolution mass spectrometer (HRMS) operating at a resolution of ≥10,000 is required to achieve the necessary sensitivity and specificity.[6][8]

  • Quantification: Isotope dilution is employed, where isotopically labeled internal standards are added to the sample prior to extraction. This corrects for losses during sample preparation and analysis.

Experimental Protocol: Dioxin and Furan Analysis in Environmental Samples (based on EPA Method 1613B)

1. Sample Preparation

  • Spike the sample with a solution containing 13C-labeled PCDD/F internal standards.

  • Perform extraction using an appropriate method for the matrix (e.g., Soxhlet extraction for solids).

  • The extract undergoes a multi-step cleanup process, often involving acid/base washing and column chromatography (e.g., silica, alumina, carbon) to remove interferences.

2. HRGC/HRMS Analysis

  • GC System: Agilent 7890B GC or equivalent.

  • Injector: Splitless inlet at 280 °C.

  • Column: DB-5ms UI, 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 150 °C (hold 1 min), ramp to 200 °C at 25 °C/min, ramp to 235 °C at 5 °C/min (hold 7 min), ramp to 330 °C at 8 °C/min (hold 5 min).

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., magnetic sector or Orbitrap) operating in selected ion monitoring (SIM) mode at ≥10,000 resolution.

3. Data Analysis

  • Identify congeners based on retention time and the simultaneous detection of two characteristic ions with the correct isotopic abundance ratio.

  • Quantify using the isotope dilution method, calculating the relative response factor between the native and labeled compounds.

  • A key performance criterion is the valley separation between 2,3,7,8-TCDD and its closest eluting isomers, which should be less than 25%.[8]

Quantitative Data
CongenerTypical Retention Time (min)Minimum Level (ML) in Water (pg/L)[9]
2,3,7,8-TCDD26.110
1,2,3,7,8-PeCDD29.850
1,2,3,4,7,8-HxCDD33.550
1,2,3,6,7,8-HxCDD33.750
1,2,3,7,8,9-HxCDD34.150
1,2,3,4,6,7,8-HpCDD38.250
OCDD43.1100
2,3,7,8-TCDF24.510
1,2,3,7,8-PeCDF27.950
2,3,4,7,8-PeCDF28.350
1,2,3,4,7,8-HxCDF31.950
1,2,3,6,7,8-HxCDF32.250
1,2,3,7,8,9-HxCDF32.550
2,3,4,6,7,8-HxCDF32.850
1,2,3,4,6,7,8-HpCDF36.750
1,2,3,4,7,8,9-HpCDF37.150
OCDF41.5100

Note: Retention times are approximate and can vary. MLs are for water samples and will be different for other matrices.

Logical Relationship for Dioxin Isomer Identification

Dioxin_Identification Start GC Peak Detected Check_RT Retention Time Match with Standard? Start->Check_RT Check_Ions Two Characteristic Ions Detected? Check_RT->Check_Ions Yes Not_Identified Isomer Not Identified Check_RT->Not_Identified No Check_Ratio Isotopic Ratio Correct? Check_Ions->Check_Ratio Yes Check_Ions->Not_Identified No Identified Isomer Identified Check_Ratio->Identified Yes Check_Ratio->Not_Identified No

Caption: Decision tree for the identification of dioxin isomers.

Separation of Chlorinated Paraffins (CPs)

Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes. They are categorized as short-chain (SCCPs), medium-chain (MCCPs), and long-chain (LCCPs). Their analysis is challenging due to the vast number of isomers.

Application Note: Analysis of SCCPs and MCCPs by GC-Q-TOF-HRMS

This method utilizes the high resolution and accurate mass capabilities of a Q-TOF mass spectrometer to differentiate between CP congener groups and from other interfering compounds.[10]

Key Parameters:

  • Column: A relatively short, non-polar column is often used, such as a 15 m HP-5MS UI.[11]

  • Detector: A quadrupole time-of-flight (Q-TOF) mass spectrometer operating in negative chemical ionization (NCI) mode provides high sensitivity and selectivity.[10]

  • Quantification: A linear relationship between the degree of chlorination and the total response factor can be applied for quantification.[10]

Experimental Protocol: CP Analysis in Environmental Samples

1. Sample Preparation

  • Extract the sample using a suitable solvent (e.g., hexane/dichloromethane).

  • Perform a cleanup step using silica gel chromatography to remove polar interferences.

  • Concentrate the extract and add an injection internal standard (e.g., ε-HCH).[10]

2. GC-Q-TOF-MS Analysis

  • GC System: Agilent 7890B GC or equivalent.

  • Injector: Splitless inlet at 270 °C.

  • Column: HP-5MS UI, 15 m x 0.25 mm ID, 0.25 µm film thickness.[11]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 100 °C (hold 1 min), ramp to 320 °C at 20 °C/min, hold 5 min.

  • Mass Spectrometer: Q-TOF mass spectrometer in NCI mode, acquiring data in full scan mode.

3. Data Analysis

  • Extract accurate mass chromatograms for the [M-Cl]⁻ ions of the different CP congener groups.

  • Integrate the peaks and quantify using a calibration based on technical CP mixtures.

Quantitative Data
ParameterSCCPs (C10-C13)MCCPs (C14-C17)
Detection Limits (ng/mL) [10]24 - 8127 - 170

Experimental Workflow for Chlorinated Paraffin Analysis

CP_Analysis_Workflow Sample Environmental Sample Extraction Solvent Extraction Sample->Extraction Cleanup Silica Gel Cleanup Extraction->Cleanup Concentration Concentration & Internal Standard Addition Cleanup->Concentration GC_QTOF GC-NCI-Q-TOF-MS Analysis Concentration->GC_QTOF Data_Processing Data Processing (Accurate Mass Extraction) GC_QTOF->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for the analysis of chlorinated paraffins.

References

Application Note: GC-MS Analysis Protocol for Trace Levels of Chlorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chlorinated organic compounds, including pesticides, polychlorinated biphenyls (PCBs), and volatile organic compounds (VOCs), are of significant environmental and health concern due to their toxicity, persistence, and potential for bioaccumulation.[1] Regulatory bodies worldwide mandate the monitoring of these compounds in various matrices such as water, soil, and consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of these compounds at trace levels.[2][3] Its combination of the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry makes it ideal for analyzing complex samples.[3] This application note provides a detailed protocol for the analysis of trace chlorinated compounds, focusing on sample preparation, instrument optimization, and data analysis.

Principle The analysis begins with the injection of a prepared sample extract into the gas chromatograph. In the heated injection port, volatile and semi-volatile compounds are vaporized and carried by an inert gas (e.g., helium) onto a capillary column.[2] The column's stationary phase separates compounds based on their boiling points and chemical properties. As compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each fragment, generating a mass spectrum that serves as a chemical fingerprint for identification. For trace analysis, Selected Ion Monitoring (SIM) is often employed to enhance sensitivity by monitoring only specific, characteristic ions for the target analytes.[1]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is a common method for extracting semi-volatile chlorinated compounds like pesticides from an aqueous matrix.

Materials:

  • 1-liter amber glass bottles with PTFE-lined caps

  • Separatory funnel (2-liter) with a mechanical shaker

  • Dichloromethane (DCM), pesticide residue grade

  • Sodium sulfate (anhydrous), baked at 400°C for 4 hours

  • Concentrator tube and Kuderna-Danish (K-D) apparatus

  • Nitrogen blow-down apparatus

  • GC vials with PTFE-lined septa

Procedure:

  • Sample Collection: Collect a 1-liter water sample in a clean glass bottle. If residual chlorine is present, quench with a reducing agent like sodium thiosulfate.

  • pH Adjustment: Check the pH of the sample and adjust to neutral (pH 7) using hydrochloric acid or sodium hydroxide if necessary.[4]

  • Spiking (for QC): For quality control samples (matrix spike/matrix spike duplicate), spike with a known concentration of the target analytes.

  • Extraction: Transfer the 1-liter sample to a 2-liter separatory funnel. Add 60 mL of dichloromethane (DCM).[4]

  • Shaking: Seal the funnel and shake vigorously for 2 minutes, periodically venting to release pressure. For consistency, a mechanical shaker is recommended.[4]

  • Phase Separation: Allow the layers to separate for at least 10 minutes. The organic DCM layer will be at the bottom.

  • Collection: Drain the lower DCM layer into a flask containing anhydrous sodium sulfate to remove residual water.[4]

  • Repeat Extraction: Repeat the extraction process (steps 4-7) two more times with fresh 60 mL aliquots of DCM, combining all extracts.

  • Concentration: Concentrate the combined extract to approximately 1-2 mL using a Kuderna-Danish (K-D) apparatus on a steam bath. Further concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.[5]

  • Final Sample: Transfer the final extract to a GC vial for analysis. The sample is now ready for injection into the GC-MS system.

Alternative Preparation Techniques:

  • Solid Phase Extraction (SPE): An effective technique for concentrating and purifying analytes from complex matrices by passing the sample through a cartridge containing a sorbent material.[2]

  • Headspace Analysis: Ideal for isolating and analyzing volatile chlorinated compounds (e.g., trichloroethylene, tetrachloroethylene) from liquid or solid samples without direct injection of the sample matrix.[5][6]

  • Solid Phase Microextraction (SPME): A solvent-free method that uses a coated fiber to absorb analytes from a sample, which is then thermally desorbed in the GC inlet.[5][7]

GC-MS Instrumental Setup and Parameters

The following tables provide typical GC-MS parameters for the analysis of trace chlorinated pesticides. Optimization may be required based on the specific instrument and target analytes.

Table 1: Gas Chromatograph (GC) Conditions

ParameterValue
Injection Mode Splitless (1 µL injection)[7]
Inlet Temperature 250°C
Carrier Gas Helium, Constant Flow @ 1.5 mL/min[8]
Column Low-polarity column (e.g., TG-5SilMS, DB-5), 30 m x 0.25 mm ID x 0.25 µm[9]
Oven Program Initial 60°C (hold 1 min), ramp 30°C/min to 200°C, ramp 10°C/min to 320°C (hold 2 min)[10]

Table 2: Mass Spectrometer (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C - 350°C[10]
Transfer Line Temp. 280°C - 320°C[10]
Acquisition Mode Selected Ion Monitoring (SIM) for trace quantification[1]
Solvent Delay 3-5 minutes (to protect the filament)

Data Presentation and Quantification

Data analysis involves identifying target compounds by their retention times and comparing their mass spectra to a reference library. Quantification is achieved by creating a calibration curve from standards of known concentrations.

Table 3: Example Retention Times and Quantitation Ions for Selected Chlorinated Pesticides

CompoundRetention Time (min)Primary Quantitation Ion (m/z)Confirmation Ion 1 (m/z)Confirmation Ion 2 (m/z)
Lindane~10.5181183219
Heptachlor~11.8100272353
Aldrin~12.966263293
Dieldrin~15.279263345
Endrin~15.681263281
o,p-DDD~16.1235165237
p,p'-DDT~16.8235165237

Note: Retention times are approximate and will vary based on the specific GC system and conditions.[1]

Table 4: Typical Method Performance

CompoundMethod Detection Limit (MDL) in Water (µg/L)
Dichloromethane0.3[6]
Trichloroethylene0.005[6]
Lindane0.005 (5 ppb w/v)[1]
Aldrin0.005 (5 ppb w/v)[1]
Dieldrin0.005 (5 ppb w/v)[1]
DDT0.005 (5 ppb w/v)[1]

Visualizations

Experimental Workflow

The overall process from sample collection to final data reporting follows a structured workflow to ensure accuracy and reproducibility.

Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Management Sample Sample Collection (e.g., Water, Soil) Prep Sample Preparation (LLE, SPE, or Headspace) Sample->Prep Inject GC Injection (Splitless/On-Column) Prep->Inject GC Chromatographic Separation (Capillary Column) Inject->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Data Data Acquisition (SIM/Scan Mode) MS->Data Process Data Processing (Peak Integration, Quantification) Data->Process Report Reporting (Concentration Results) Process->Report Troubleshooting Problem Observed Problem PeakTailing Poor Peak Shape (Tailing) Problem->PeakTailing LowSignal Low Sensitivity / No Peak Problem->LowSignal Contamination Ghost Peaks / High Baseline Problem->Contamination Sol_Tailing1 Active sites in inlet/column. - Use inert liner/column. - Deactivate system. PeakTailing->Sol_Tailing1 Cause: Adsorption Sol_Tailing2 Column contamination. - Bake out column. - Trim column front. PeakTailing->Sol_Tailing2 Cause: Buildup Sol_LowSignal1 Analyte degradation. - Check inlet temperature. - Use cooler injection technique. LowSignal->Sol_LowSignal1 Cause: Thermal/Chemical Sol_LowSignal2 Poor extraction/concentration. - Optimize sample prep. - Check for leaks. LowSignal->Sol_LowSignal2 Cause: Sample Prep Sol_Contam1 Contaminated solvent/reagents. - Run solvent blank. - Use high-purity solvents. Contamination->Sol_Contam1 Cause: External Sol_Contam2 Carryover from previous injection. - Run solvent washes. - Clean injector port/syringe. Contamination->Sol_Contam2 Cause: Internal

References

Application Notes and Protocols for Safe Handling and Storage of Reactive Chlorofluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive guidance on the safe handling, storage, and disposal of reactive chlorofluorocarbons (CFCs) in a laboratory setting. While generally stable in the lower atmosphere, certain CFCs can be reactive under specific laboratory conditions, such as exposure to UV radiation, high temperatures, or when used as reagents in chemical synthesis.[1][2][3][4][5] Adherence to these protocols is crucial to ensure personnel safety and environmental protection.

Hazard Identification and Risk Assessment

CFCs, or chlorofluorocarbons, are organic compounds composed of carbon, chlorine, and fluorine.[5][6] While known for their general stability, non-flammability, and low toxicity under standard conditions, their "reactivity" in a research context refers to their potential to undergo chemical changes under specific energetic conditions or with certain reagents.[5][7]

1.1 Health Hazards The primary routes of exposure in a laboratory are inhalation, skin, and eye contact.[8]

  • Inhalation: High concentrations of CFC vapors can displace air and act as asphyxiants. Inhalation may also cause central nervous system (CNS) depression, with symptoms including dizziness, headache, and confusion.[9][10]

  • Skin Contact: Prolonged or repeated contact with liquid CFCs can cause skin irritation, dermatitis, and frostbite due to rapid evaporation.[9] Some chlorinated solvents can penetrate standard latex or nitrile gloves.[11][12]

  • Eye Contact: Direct contact with liquid or high concentrations of vapor can cause eye irritation.[13]

  • Cardiac Sensitization: At high concentrations, some CFCs can sensitize the heart to epinephrine, potentially leading to cardiac arrhythmias.[9][10]

1.2 Environmental Hazards The most significant hazard associated with CFCs is their environmental impact.

  • Ozone Depletion: In the stratosphere, UV radiation breaks the C-Cl bonds in CFCs, releasing chlorine radicals.[1][4][14][15] These radicals catalytically destroy ozone, which protects the Earth from harmful UV-B radiation.[15][16][17] Due to this, CFCs are classified under the Globally Harmonized System (GHS) as "Hazardous to the Ozone Layer - Category 1".[18]

  • Greenhouse Effect: CFCs are potent greenhouse gases, with a much higher Global Warming Potential (GWP) than carbon dioxide.[7][19][20]

Data Presentation: Properties of Common CFCs

The following tables summarize key data for commonly referenced CFCs.

Table 1: Physical and Chemical Properties

Property Trichlorofluoromethane (CFC-11) Dichlorodifluoromethane (CFC-12) 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
Formula CCl₃F CCl₂F₂ C₂Cl₃F₃
Molecular Weight 137.37 g/mol 120.91 g/mol 187.38 g/mol [10]
Boiling Point 23.77 °C -29.8 °C 47.7 °C[10]
Vapor Density 4.8 (air=1) 4.2 (air=1) 6.5 (air=1)[10]
Appearance Colorless, volatile liquid Colorless gas Colorless, volatile liquid[10]

| Odor | Faint, ether-like | Faint, ether-like | Nearly odorless[10] |

Table 2: Hazard and Exposure Data

Substance CAS Number ODP¹ GWP (100-yr)² OSHA PEL (TWA)³ NIOSH REL (TWA)³
CFC-11 75-69-4 1.0 5,000[19] 1000 ppm (C) 1000 ppm (C)
CFC-12 75-71-8 1.0 8,500[19] 1000 ppm 1000 ppm
CFC-113 76-13-1 0.8 5,000 1000 ppm 1000 ppm

¹ Ozone Depletion Potential (ODP) relative to CFC-11 (ODP=1.0).[19] ² Global Warming Potential (GWP) over a 100-year time horizon, relative to CO₂ (GWP=1.0).[19] ³ PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; (C): Ceiling.

Experimental Protocols

3.1 Protocol: General Safe Handling and Use in a Laboratory Reaction

This protocol outlines the minimum safety requirements for handling CFCs in a research experiment.

A. Pre-Experiment Planning:

  • Hazard Assessment: Conduct a thorough risk assessment for the specific CFC and the planned reaction conditions. Review the Safety Data Sheet (SDS).[12]

  • Designated Area: Identify a designated area for the work, such as a chemical fume hood, clearly marked with a warning sign.[12]

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. For highly volatile CFCs or reactions that may produce aerosols, a glove box may be necessary.[12][14]

  • PPE Selection: Assemble the required Personal Protective Equipment (PPE) as detailed in Table 3.

  • Spill Kit: Ensure a spill kit appropriate for chlorinated solvents is readily accessible.

B. Experimental Procedure:

  • Don PPE: Before handling any chemicals, put on all required PPE.

  • Container Inspection: Visually inspect the CFC container for any signs of damage or leaks before moving it to the designated area.

  • Transfer: Conduct all transfers of CFCs inside the fume hood.[14] Use a secondary container to move the chemical. Dispense the minimum quantity required for the experiment.

  • Reaction Setup: Set up the reaction apparatus within the fume hood, ensuring all joints are secure. If the reaction is sensitive to UV light (which can induce C-Cl bond cleavage), protect the apparatus from light sources.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected reactivity, pressure buildup, or leaks.

  • Post-Reaction Workup: Quench and work up the reaction within the fume hood.

C. Post-Experiment:

  • Decontamination: Wipe down the work area and any equipment with an appropriate solvent to remove residual CFC contamination.[12]

  • Waste Disposal: Collect all CFC-contaminated waste (liquid, solid, and PPE) in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Hand Washing: Wash hands and arms thoroughly with soap and water after removing PPE.[12]

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection Specification Rationale
Eye/Face Safety goggles with side shields or a face shield worn over safety glasses.[11][14] Protects against splashes and vapors.
Hand Chemical-resistant gloves (e.g., Viton®, PVA, or multi-layer laminates). Do not use standard latex or nitrile as some CFCs can penetrate them.[11][12] Prevents skin contact and potential irritation or absorption.
Body Flame-resistant lab coat, long pants, and closed-toe shoes.[11] Protects skin from accidental splashes.

| Respiratory | Generally not required when working in a fume hood. For spills or emergencies, use a NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[9] | Protects against inhalation of high concentrations of vapors. |

Safe Storage Procedures

Proper storage is critical to prevent accidental release and maintain chemical integrity.

  • Location: Store CFC containers in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[18] Do not store on the floor.

  • Segregation: Store CFCs away from incompatible materials. Although generally unreactive, avoid storage with strong oxidizing agents, alkali or alkaline earth metals, and finely powdered metals like aluminum, zinc, and magnesium.

  • Containers: Keep containers tightly sealed and clearly labeled with the chemical name and GHS hazard warnings.[13][18] Store in a secondary containment tray to manage potential leaks.

  • Cylinders: If stored as a compressed gas, cylinders must be secured upright with a chain or strap in a designated gas cylinder storage area.

Emergency Procedures

5.1 Minor Spill (Contained within a Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, commercial sorbent pads). Do not use combustible materials.

  • Carefully collect the absorbed material into a hazardous waste container.

  • Clean the spill area with soap and water.[12]

  • Report the incident to the lab supervisor.

5.2 Major Spill (Outside of a Fume Hood or Large Volume):

  • Evacuate: Immediately evacuate the area. Alert all nearby personnel.[12]

  • Isolate: Close doors to the affected area to confine vapors.

  • Alarm: Activate the nearest fire alarm or emergency response system.

  • Report: Call emergency services and provide your name, location, the chemical spilled, and the estimated quantity.[12]

  • Ventilate: If safe to do so without entering the spill area, turn on emergency ventilation.

  • Do not re-enter the area until cleared by emergency response personnel.

5.3 Personnel Exposure:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention if symptoms develop.[12][13]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[12][13]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

Waste Disposal

All CFC waste is considered hazardous.

  • Never dispose of CFCs down the drain or in regular trash.

  • Collect all liquid and solid waste contaminated with CFCs in a properly sealed and labeled hazardous waste container.

  • Disposal must be handled by certified hazardous waste professionals, typically via high-temperature incineration to ensure complete destruction.[2][21]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Conduct Risk Assessment (Review SDS) B Prepare Engineering Controls (Fume Hood) A->B C Select & Inspect PPE B->C D Work in Designated Area C->D Begin Work E Transfer Minimum Quantity D->E F Perform Experiment E->F G Monitor Reaction F->G H Decontaminate Workspace G->H Reaction Complete I Segregate & Label Waste H->I J Store Waste Securely I->J K Remove PPE & Wash Hands J->K L Professional Disposal (Incineration) J->L Request Disposal

Caption: Workflow for the safe handling of reactive CFCs in a laboratory setting.

Caption: Decision-making protocol for the correct storage of chlorofluorocarbons.

Spill_Response_Flowchart cluster_minor Minor Spill (Inside Fume Hood) cluster_major Major Spill (Outside Hood / Large Volume) Spill CFC Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor_Alert Alert Area Personnel Assess->Minor_Alert Minor Major_Evacuate EVACUATE AREA Assess->Major_Evacuate Major Minor_PPE Don Appropriate PPE Minor_Alert->Minor_PPE Minor_Contain Contain with Sorbent Minor_PPE->Minor_Contain Minor_Collect Collect Waste Minor_Contain->Minor_Collect Minor_Clean Decontaminate Area Minor_Collect->Minor_Clean End Response Complete Minor_Clean->End Major_Isolate Isolate Area (Close Doors) Major_Evacuate->Major_Isolate Major_Alarm ACTIVATE ALARM Major_Isolate->Major_Alarm Major_Report Call Emergency Services Major_Alarm->Major_Report Major_Wait Wait for Response Team Major_Report->Major_Wait Major_Wait->End

Caption: Emergency response workflow for minor and major CFC spills.

References

Proper Disposal of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane Waste: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and compliant disposal of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane waste. This halogenated organic compound requires specialized handling and disposal procedures due to its potential environmental impact as a potent greenhouse gas and its contribution to ozone depletion. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Waste Characterization and Regulatory Overview

This compound is a halogenated solvent. Waste containing this substance is classified as hazardous waste. Improper disposal, such as discharge into sanitary sewers or landfills, is strictly prohibited.[1] All waste must be managed in accordance with local, state, and federal regulations.[2] The primary recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[3][4][5]

Data Summary: High-Temperature Incineration of Halogenated Solvents

High-temperature incineration is the preferred method for the irreversible destruction of halogenated organic waste. The operational parameters are critical to ensure complete destruction and to manage the resulting acidic gases.

ParameterRecommended Value/ConditionRationale & Citation
Incineration Temperature Minimum 1100°CEnsures complete thermal decomposition of the halogenated compound.[6]
Residence Time Minimum 2 secondsProvides sufficient time for the complete destruction of the organic molecules.[6]
Destruction and Removal Efficiency (DRE) >99.99%Standard requirement for hazardous waste incinerators to ensure minimal release of the original compound.
Combustion Byproducts CO₂, H₂O, Hydrogen Halides (HCl, HF), Elemental Halogens (Cl₂, F₂)Complete combustion yields carbon dioxide and water; the halogen content leads to the formation of acidic gases and elemental halogens that must be treated.[6]
Flue Gas Treatment Wet ScrubbingNecessary to neutralize and remove acidic gases (hydrogen halides) before atmospheric release.[3][6]

Experimental Protocols

Protocol for Waste Collection and Segregation

Objective: To safely collect and segregate this compound waste to prevent accidental mixing with incompatible chemicals and to ensure proper disposal.

Materials:

  • Designated and labeled hazardous waste container (polyethylene or polypropylene).[2]

  • Waste accumulation log.

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.[7]

Procedure:

  • Obtain a designated waste container specifically for halogenated organic solvents.

  • Clearly label the container with "Halogenated Organic Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Record the date and amount of waste added to the container in the waste accumulation log.

  • Keep the waste container securely sealed when not in use to prevent the release of volatile organic compounds (VOCs).[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reactive metals.

  • Do not mix halogenated solvent waste with non-halogenated solvent waste.[1]

  • Once the container is full, arrange for its collection by a licensed hazardous waste disposal company.

Protocol for Spill Decontamination

Objective: To safely clean and decontaminate a minor spill of this compound.

Materials:

  • Spill containment kit (absorbent pads, sand, or vermiculite).

  • Sealable plastic bags for contaminated materials.

  • Personal Protective Equipment (PPE): safety goggles, double-layered neoprene gloves, lab coat, and in case of large spills, a respirator with an appropriate cartridge.[8]

  • Soap and water solution.

Procedure:

  • Immediately alert personnel in the vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the area and contact the institution's environmental health and safety (EHS) office.

  • For minor spills, ensure adequate ventilation by working within a fume hood or opening windows.

  • Wearing appropriate PPE, contain the spill using absorbent pads, sand, or vermiculite.

  • Carefully collect the absorbed material and place it in a sealable plastic bag.

  • Label the bag as "Hazardous Waste: this compound contaminated debris."

  • Clean the spill area with a soap and water solution.[8]

  • Collect any contaminated cleaning materials and place them in a separate labeled hazardous waste bag.

  • Dispose of all contaminated materials through the hazardous waste disposal program.

Protocol for Equipment Decontamination

Objective: To decontaminate laboratory equipment that has been in contact with this compound.

Materials:

  • Appropriate cleaning solvent (e.g., acetone or ethanol, followed by soap and water).

  • Waste containers for contaminated cleaning solvent and materials.

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

Procedure:

  • Perform the decontamination procedure in a well-ventilated area, preferably within a fume hood.

  • Rinse the equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue.

  • Collect the solvent rinse into a designated "Halogenated Organic Waste" container.

  • Wash the equipment thoroughly with a soap and water solution.

  • Rinse the equipment with deionized water.

  • Allow the equipment to air dry completely before reuse.

  • Dispose of all contaminated cleaning materials as hazardous waste.

Visualizations

Waste_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Disposal Facility Waste Generation Waste Generation Waste Collection Waste Collection Waste Generation->Waste Collection Segregate Waste Incineration Incineration Waste Collection->Incineration Transport to Facility Spill Event Spill Event Spill Cleanup Spill Cleanup Spill Event->Spill Cleanup Contain & Absorb Spill Cleanup->Waste Collection Dispose of Debris Flue Gas Treatment Flue Gas Treatment Incineration->Flue Gas Treatment Acid Gas Neutralization Atmospheric Release Atmospheric Release Flue Gas Treatment->Atmospheric Release Cleaned Emissions

Caption: Waste Disposal Workflow for this compound.

Decontamination_Logic Contaminated Equipment Contaminated Equipment Solvent Rinse Solvent Rinse Contaminated Equipment->Solvent Rinse Soap & Water Wash Soap & Water Wash Solvent Rinse->Soap & Water Wash Waste Collection Waste Collection Solvent Rinse->Waste Collection Collect Rinse Deionized Water Rinse Deionized Water Rinse Soap & Water Wash->Deionized Water Rinse Air Dry Air Dry Deionized Water Rinse->Air Dry Clean Equipment Clean Equipment Air Dry->Clean Equipment

Caption: Logical Steps for Equipment Decontamination.

References

Application Notes and Protocols: Reaction Kinetics of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the expected reaction kinetics of 1,1,2-trichloro-2,3,3-trifluorocyclobutane with various nucleophiles. Due to the limited availability of specific experimental data for this compound, this document outlines general principles and detailed protocols for determining its reactivity. The provided experimental designs are based on established methodologies for studying the kinetics of nucleophilic substitution reactions of halogenated hydrocarbons. The information presented here serves as a foundational guide for researchers initiating studies on the reactivity of polychlorinated and polyfluorinated cyclobutanes, which are of interest in the development of novel chemical entities and pharmaceutical intermediates.

Introduction

This compound is a halogenated cyclic alkane with a complex substitution pattern that suggests a nuanced reactivity towards nucleophiles. The presence of both chlorine and fluorine atoms on the cyclobutane ring, along with the inherent ring strain, indicates that this molecule may undergo nucleophilic substitution reactions through various mechanisms, including SN1, SN2, and elimination pathways. Understanding the kinetics of these reactions is crucial for predicting reaction outcomes, optimizing synthetic routes, and assessing the stability and potential metabolic pathways of molecules containing this scaffold.

This document details the theoretical framework for the nucleophilic substitution reactions of this compound and provides robust experimental protocols for the systematic investigation of its reaction kinetics.

Theoretical Background: Plausible Reaction Pathways

The reaction of this compound with nucleophiles is expected to proceed primarily through nucleophilic substitution, where a nucleophile replaces one of the halogen atoms. The specific mechanism will be influenced by the structure of the substrate, the nature of the nucleophile, the leaving group ability of the halogens, and the solvent system employed.

  • SN2 Mechanism: A bimolecular reaction where the rate depends on the concentration of both the substrate and the nucleophile.[1][2] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry.[2]

  • SN1 Mechanism: A unimolecular reaction where the rate-determining step is the formation of a carbocation intermediate.[1][3] The rate is dependent only on the substrate concentration.[4] This mechanism is favored by tertiary or other stabilized carbocations, weaker nucleophiles, and polar protic solvents.[2][3]

  • Elimination Reactions: Depending on the basicity of the nucleophile and the reaction conditions, elimination of a hydrogen halide can compete with substitution reactions, leading to the formation of an alkene.

The presence of multiple chlorine and fluorine atoms complicates the prediction of reactivity. Generally, C-Cl bonds are weaker and more polarizable than C-F bonds, making chlorine a better leaving group. Steric hindrance around the carbon atoms will also play a significant role in determining the accessibility for nucleophilic attack.

G sub 1,1,2-Trichloro-2,3,3- trifluorocyclobutane int_sn1 Carbocation Intermediate sub->int_sn1 Slow (Rate-determining) ts_sn2 Transition State [Nu---C---X]δ- sub->ts_sn2 prod_elim Elimination Product sub->prod_elim + Base (Elimination) nuc Nucleophile (Nu-) nuc->ts_sn2 prod_sn1 SN1 Product int_sn1->prod_sn1 Fast + Nu- prod_sn2 SN2 Product ts_sn2->prod_sn2 Concerted G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Substrate & Nucleophile) thermo Thermostat Reaction Vessel prep_stock->thermo initiate Initiate Reaction (Add Substrate) thermo->initiate monitor Monitor Concentration vs. Time (e.g., GC, HPLC) initiate->monitor plot Plot [Reactant] vs. Time monitor->plot calc_rate Calculate Initial Rate (Slope at t=0) plot->calc_rate det_order Determine Reaction Order calc_rate->det_order

References

Application Notes and Protocols for Fluorinated Cyclobutanes in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated cyclobutanes are a unique class of chemical compounds that have garnered significant interest in materials science. The incorporation of the rigid cyclobutane ring and the highly electronegative fluorine atoms imparts a desirable combination of properties to materials, including high thermal stability, low dielectric constant, low refractive index, chemical inertness, and hydrophobicity.[1][2][3] These characteristics make them highly suitable for advanced applications in microelectronics, optics, and specialty coatings. This document provides an overview of the key applications, quantitative material properties, and detailed experimental protocols related to fluorinated cyclobutane-based materials, with a primary focus on perfluorocyclobutane (PFCB) polymers.

Application Notes

Low-Dielectric-Constant (Low-k) Materials for Microelectronics

The ever-increasing demand for smaller and faster electronic devices necessitates the use of insulating materials with ultra-low dielectric constants to minimize RC delay, power consumption, and crosstalk between interconnects.[4] Fluorinated cyclobutane polymers, particularly PFCB aryl ether polymers, are excellent candidates for low-k dielectrics.[2][3] The presence of the C-F bond, which has low polarizability, and the introduction of free volume by the bulky cyclobutane ring contribute to a significant reduction in the dielectric constant.[5] PFCB-based polymers exhibit dielectric constants as low as 2.38 and low dielectric loss (<0.001) over a wide frequency range.[2]

Optical Materials for Photonics and Optoelectronics

The optical transparency of fluorinated polymers, coupled with their tunable refractive index and low optical loss, makes them valuable for a range of photonic applications.[6][7][8] PFCB polymers can be engineered to have a precisely controlled refractive index and exhibit low transmission loss at key telecommunication wavelengths such as 1300 nm and 1550 nm.[8] These properties are advantageous for the fabrication of optical waveguides, optical interconnects, and other passive optical components.[9] Furthermore, their thermo-optic coefficients can be varied, which is a crucial parameter for the design of thermally tunable optical devices.[8][10]

Hydrophobic and Protective Coatings

The low surface energy of fluorinated materials leads to excellent hydrophobic and oleophobic properties.[11][12] Coatings derived from fluorinated cyclobutane polymers demonstrate high water contact angles, making them effective for creating water-repellent and self-cleaning surfaces.[2][13] These coatings also offer good adhesion to various substrates and provide protection against moisture and chemical attack, finding applications as protective layers in harsh environments.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data for representative fluorinated cyclobutane-based materials.

Table 1: Dielectric Properties of Fluorinated Cyclobutane Polymers

MaterialDielectric Constant (Dk)Dielectric Loss (Df)FrequencyReference
Spiro-centered PFCB polymer2.38< 0.001Wide range[2]
Amorphous Fluoropolymer (AF 1600)1.57--[5]
Fluorinated Polyimide (PI-FH)2.050.003410⁴ Hz[4]
PTFE2.12x10⁻⁴High Frequency[14]
PFA, FEP2.13-4x10⁻⁴High Frequency[14]

Table 2: Thermal and Optical Properties of PFCB Polymers

MaterialGlass Transition Temp. (Tg) (°C)Thermal Stability (°C)Refractive Index (at 633 nm)Thermo-Optic Coefficient (dn/dT) (K⁻¹)Reference
Biphenyl (BP) PFCB> 200Up to 450~1.56-[2][6]
Hexafluoroisopropylidene (6F) PFCB> 200Up to 450~1.48-[2][6]
PFCB-containing polymersVariable--Variable[8]
UV-curable fluorinated resins30 - 60-1.38 - 1.40~-2.55x10⁻⁴[10]

Experimental Protocols

Protocol 1: Fabrication of a PFCB Polymer Thin Film via Spin Coating

This protocol describes a general procedure for depositing a thin film of a perfluorocyclobutane (PFCB) polymer on a substrate for applications such as a low-k dielectric layer.

Materials:

  • PFCB polymer solution (e.g., in a suitable solvent like mesitylene or cyclopentanone)

  • Substrate (e.g., silicon wafer, glass slide)

  • Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

  • Nitrogen gas source

  • Spin coater

  • Hot plate or vacuum oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water for 10-15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Optional: Perform a plasma treatment (e.g., oxygen or argon plasma) to further clean and activate the surface for improved adhesion.

  • Solution Preparation:

    • Prepare a solution of the PFCB polymer in a suitable solvent at a concentration that will yield the desired film thickness. The concentration will need to be optimized based on the polymer's molecular weight and the desired thickness.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Spin Coating:

    • Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.

    • Dispense a small amount of the PFCB solution onto the center of the substrate. The amount will depend on the substrate size.[15]

    • Start the spin coating program. A typical two-step program is used:

      • Spread cycle: A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.

      • Spin cycle: A high spin speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.[15][16]

  • Curing:

    • Carefully remove the coated substrate from the spin coater.

    • Place the substrate on a hot plate or in a vacuum oven for curing. The curing temperature and time are critical for the polymerization of aryl trifluorovinyl ether monomers to form the perfluorocyclobutyl linkage, which typically occurs at temperatures above 150°C.[1][2] A typical curing process might involve a ramp to a final temperature between 200-250°C and holding for 1-2 hours under a nitrogen atmosphere to prevent oxidation.[17]

  • Cooling:

    • Allow the substrate to cool down slowly to room temperature to minimize thermal stress in the film.

Protocol 2: Characterization of Dielectric Properties

This protocol outlines a method for measuring the dielectric constant and dielectric loss of a fluorinated cyclobutane polymer film using a Vector Network Analyzer (VNA) with a TE-mode cavity resonator.[18]

Materials and Equipment:

  • Fluorinated cyclobutane polymer film on a substrate

  • Vector Network Analyzer (VNA)

  • TE-mode cavity resonator

  • Dielectric constant measurement software

Procedure:

  • System Setup:

    • Connect the TE-mode cavity resonator to the VNA.

    • Launch the dielectric constant measurement software on a connected computer.

  • Calibration (Empty Resonator Measurement):

    • Ensure the resonator is empty and securely closed.

    • In the software, set the measurement frequency range for the resonator and the resonant mode to be used.

    • Acquire the measurement waveform from the VNA to determine the resonant frequency and Q value of the empty cavity.

    • Record these "empty" values in the software.

  • Sample Measurement:

    • Carefully place the polymer film sample inside the resonator.

    • Securely close the resonator.

    • Acquire the new measurement waveform from the VNA with the sample inside.

    • Determine the new resonant frequency and Q value.

    • Record these "with sample" values in the software.

  • Calculation:

    • The software will use the differences in the resonant frequency and Q value between the empty and sample-loaded measurements to calculate the dielectric constant and dielectric loss tangent of the polymer film.[18]

Visualizations

experimental_workflow_thin_film_fabrication Fabrication of a PFCB Thin Film for Low-k Dielectric Applications cluster_deposition Deposition cluster_post Post-Processing sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sol_prep PFCB Solution Preparation & Filtration spin_coat Spin Coating (Spread & Spin Cycles) sol_prep->spin_coat cure Curing (>150°C, N2 atmosphere) spin_coat->cure cool Controlled Cooling cure->cool

Caption: Experimental workflow for PFCB thin film fabrication.

experimental_workflow_dielectric_characterization Dielectric Property Characterization Workflow cluster_setup Setup & Calibration cluster_measurement Measurement cluster_analysis Analysis sys_setup System Setup (VNA + Resonator) calib Empty Resonator Measurement (f0, Q0) sys_setup->calib sample_load Load Polymer Film Sample calib->sample_load sample_measure Sample Measurement (f_sample, Q_sample) sample_load->sample_measure calc Calculate Dk and Df sample_measure->calc results Results calc->results

Caption: Workflow for dielectric property characterization.

logical_relationship_structure_property Structure-Property Relationships of Fluorinated Cyclobutanes cluster_structure Molecular Structure cluster_properties Material Properties cluster_applications Applications fluorine High Electronegativity of Fluorine cf_bond Low Polarizability of C-F Bond fluorine->cf_bond hydrophobicity Hydrophobicity fluorine->hydrophobicity chem_inert Chemical Inertness fluorine->chem_inert low_dk Low Dielectric Constant cf_bond->low_dk low_ri Low Refractive Index cf_bond->low_ri cyclobutane Rigid Cyclobutane Ring thermal_stability High Thermal Stability cyclobutane->thermal_stability microelectronics Microelectronics low_dk->microelectronics photonics Photonics low_ri->photonics thermal_stability->microelectronics thermal_stability->photonics coatings Protective Coatings hydrophobicity->coatings chem_inert->coatings

Caption: Structure-property relationships of fluorinated cyclobutanes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The primary synthesis route for this compound is the thermal dimerization of chlorotrifluoroethylene (CTFE).[1][2] This [2+2] cycloaddition reaction typically yields a mixture of cyclic dimers.

Q2: What are the expected impurities in the synthesis of this compound?

The primary impurities will be other cyclic dimers formed during the reaction, as well as unreacted monomer and potentially linear oligomers. The most common byproducts are the cis- and trans-isomers of 1,2-dichlorohexafluorocyclobutane.[3] Impurities from the CTFE starting material, such as 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), can also be present.

Q3: What are the recommended purification methods for this compound?

The significant difference in boiling points between this compound and its common impurities makes fractional distillation the most effective and recommended purification method. For very high purity requirements or for the separation of isomers with close boiling points, preparative gas chromatography (prep-GC) can be employed.

Troubleshooting Guides

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. For a successful separation of this compound, careful control of temperature and pressure is crucial.

Data Presentation: Boiling Points of Compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₄H₂Cl₃F₃213.41120
cis-1,2-DichlorohexafluorocyclobutaneC₄Cl₂F₆232.9459-60[4]
trans-1,2-DichlorohexafluorocyclobutaneC₄Cl₂F₆232.9459-60[4]
Chlorotrifluoroethylene (CTFE)C₂ClF₃116.47-28[1]
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)C₂Cl₃F₃187.3747.6

Experimental Protocol: Fractional Distillation

  • Apparatus Setup:

    • Use a round-bottom flask of appropriate size to hold the crude reaction mixture. The flask should not be more than two-thirds full.

    • Attach a fractionating column (e.g., Vigreux or packed column) to the flask. The length and packing of the column will determine the separation efficiency. For a significant boiling point difference (>60°C), a simple Vigreux column may suffice.

    • Place a distillation head with a thermometer or temperature probe at the top of the column. The top of the thermometer bulb should be level with the side arm leading to the condenser.

    • Connect a condenser to the distillation head and ensure a continuous flow of cold water.

    • Use a collection flask at the end of the condenser to collect the purified fractions.

  • Distillation Process:

    • Heat the round-bottom flask gently using a heating mantle or oil bath.

    • Observe the temperature at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the most volatile component (unreacted CTFE, if present, followed by 1,2-dichlorohexafluorocyclobutane isomers).

    • Collect the first fraction, which will be enriched in the lower-boiling impurities.

    • Once the lower-boiling components have been removed, the temperature will drop before rising again and stabilizing at the boiling point of the next component.

    • Increase the heating mantle temperature gradually to distill the desired product, this compound, which should distill at approximately 120°C.

    • Collect this fraction in a separate, clean collection flask.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of any high-boiling residues.

Troubleshooting Fractional Distillation

IssuePotential CauseSolution
Poor Separation (Product contaminated with lower-boiling impurities) - Distillation rate is too fast.- Inefficient fractionating column.- Reduce the heating rate to ensure a slow and steady distillation.- Use a longer or more efficient packed fractionating column.
Bumping (Sudden, violent boiling) - Uneven heating.- Absence of boiling chips or magnetic stirrer.- Ensure the heating mantle is in good contact with the flask.- Add boiling chips or a magnetic stir bar before heating.
Temperature fluctuations at the distillation head - Inconsistent heating.- Drafts around the apparatus.- Ensure a stable heat source.- Shield the apparatus from drafts.
No distillate collecting - Insufficient heating.- Leak in the apparatus.- Increase the temperature of the heating source.- Check all joints and connections for a proper seal.
Preparative Gas Chromatography (Prep-GC)

For achieving very high purity or separating isomers with very close boiling points, preparative gas chromatography is a suitable technique.

Experimental Protocol: Preparative Gas Chromatography

  • Column Selection:

    • A non-polar or semi-polar capillary column is generally suitable for the separation of halogenated hydrocarbons. A column with a stationary phase like 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) is a good starting point.

    • The column dimensions (length, diameter, and film thickness) should be chosen to handle the required sample load.

  • Operating Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 150-200°C).

    • Oven Temperature Program: Start with an initial temperature below the boiling point of the most volatile component. A temperature ramp (e.g., 5-10°C/min) can be used to elute the compounds in order of their boiling points. An isothermal period at a temperature that provides good separation between the desired product and its closest eluting impurity may be necessary.

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at an appropriate flow rate for the column dimensions.

    • Detector: A thermal conductivity detector (TCD) is often used in preparative GC as it is non-destructive.

    • Collection: Use a collection system with traps cooled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to condense and collect the separated fractions as they elute from the column.

Troubleshooting Preparative Gas Chromatography

IssuePotential CauseSolution
Poor Peak Resolution - Inappropriate temperature program.- Incorrect carrier gas flow rate.- Column overloading.- Optimize the temperature ramp and isothermal holds.- Adjust the carrier gas flow rate to the optimal linear velocity for the column.- Reduce the injection volume.
Broad Peaks - Column degradation.- Sample injection too slow.- Condition the column or replace it if necessary.- Ensure a rapid and clean injection.
Low Recovery of Collected Fractions - Inefficient trapping.- Leaks in the collection system.- Ensure the collection traps are sufficiently cold.- Check all connections in the collection system for leaks.

Visualizations

Logical Relationship: Purification Strategy

Purification_Strategy Purification Strategy for this compound Crude_Mixture Crude Reaction Mixture (Post-synthesis) Fractional_Distillation Fractional Distillation Crude_Mixture->Fractional_Distillation Primary Purification Moderate_Purity_Product Purified Product (~95-99%) Fractional_Distillation->Moderate_Purity_Product Impurities Separated Impurities Fractional_Distillation->Impurities Prep_GC Preparative Gas Chromatography High_Purity_Product High Purity Product (>99%) Prep_GC->High_Purity_Product Prep_GC->Impurities Moderate_Purity_Product->Prep_GC Optional High-Purity Polish

Caption: Purification workflow for this compound.

Experimental Workflow: Fractional Distillation

Fractional_Distillation_Workflow Fractional Distillation Experimental Workflow Start Start: Crude Mixture in Flask Heat Gentle Heating Start->Heat Vaporize Vaporization of Components Heat->Vaporize Column_Separation Separation in Fractionating Column Vaporize->Column_Separation Condense_Low_BP Condensation of Low-Boiling Impurities Column_Separation->Condense_Low_BP Lower Temp at Top Condense_Product Condensation of Product Column_Separation->Condense_Product Higher Temp at Top Collect_Fraction1 Collect First Fraction (Impurities) Condense_Low_BP->Collect_Fraction1 Increase_Heat Gradual Temperature Increase Collect_Fraction1->Increase_Heat Increase_Heat->Column_Separation Collect_Product Collect Product Fraction Condense_Product->Collect_Product Stop Stop Distillation Collect_Product->Stop

Caption: Step-by-step workflow for fractional distillation.

References

How to improve yield in the synthesis of fluorinated cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of fluorinated cyclobutane synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of fluorinated cyclobutanes, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in [2+2] Cycloaddition Reactions

Q: My thermal or photochemical [2+2] cycloaddition reaction to form a fluorinated cyclobutane is giving a low yield. What are the common causes and how can I improve it?

A: Low yields in [2+2] cycloadditions for synthesizing fluorinated cyclobutanes can stem from several factors, including inefficient reaction conditions, side reactions, and issues with starting material reactivity. Here’s a breakdown of potential causes and solutions:

  • Inefficient Photochemical Reaction Setup: For photochemical reactions, ensure the light source wavelength is appropriate for the substrate's absorption. The use of a suitable photosensitizer, such as thioxanthone for certain intermolecular reactions, can be critical.[1]

  • Suboptimal Reaction Temperature: For thermal [2+2] cycloadditions, the temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. Optimization of the reaction temperature is crucial. For instance, in some cases, lowering the temperature and increasing the reaction time can limit the decomposition of starting materials and improve yield.

  • Solvent Effects: The choice of solvent can significantly impact the yield and diastereoselectivity of [2+2] cycloadditions. For example, ionic liquids like trimethyl(butyl)ammonium bis(trifluoromethylsulfonyl)imide ([tmba][NTf₂]) have been shown to improve yields in some photodimerization reactions compared to common organic solvents like THF.[2]

  • Side Reactions: Undesired side reactions, such as polymerization of the alkene starting material or retro-cycloaddition, can compete with the desired [2+2] cycloaddition. Using high dilution conditions can favor intramolecular cycloaddition over intermolecular polymerization.

  • Stereoselectivity Issues: The formation of multiple diastereomers can complicate purification and lower the isolated yield of the desired stereoisomer. The choice of catalyst, solvent, and reaction temperature can influence the diastereoselectivity of the reaction.

Issue 2: Poor Yield in Deoxyfluorination Reactions

Q: I am attempting a deoxyfluorination of a cyclobutanol derivative to introduce a fluorine atom, but the yield is low. What could be the problem?

A: Deoxyfluorination reactions can be sensitive to reaction conditions and substrate structure. Common issues leading to low yields include:

  • Elimination as a Major Side Reaction: A significant challenge in deoxyfluorination is the competing elimination reaction, which forms an alkene byproduct instead of the desired fluorinated cyclobutane.[3] This is particularly problematic for secondary and tertiary alcohols.

    • Solution: Using milder deoxyfluorination reagents can help suppress elimination. For instance, reagents like PyFluor have been developed to reduce the occurrence of elimination side products.[4] Optimizing the reaction temperature and using a non-coordinating solvent can also favor substitution over elimination.

  • Reagent Reactivity and Stability: Some deoxyfluorination reagents, like DAST (diethylaminosulfur trifluoride), are highly reactive and sensitive to moisture.

    • Solution: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. Using fresh, high-quality reagents is also critical.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reagent or suboptimal reaction time and temperature.

    • Solution: Increasing the equivalents of the fluorinating agent and optimizing the reaction time and temperature through careful monitoring (e.g., by TLC or NMR) can help drive the reaction to completion.

Issue 3: Low Yield in Decarboxylative Fluorination

Q: My decarboxylative fluorination of a cyclobutanecarboxylic acid is not providing the expected yield. What are the likely causes?

A: Decarboxylative fluorination is a powerful method, but its efficiency can be affected by several factors:

  • Inefficient Catalyst System: The choice of catalyst and oxidant is crucial for the success of this reaction. For example, silver-catalyzed decarboxylative fluorination often employs an oxidant like K₂S₂O₈.

  • Substrate Reactivity: The structure of the starting carboxylic acid can influence its reactivity. Highly hindered or electronically deactivated substrates may react more slowly.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the reaction outcome. For instance, the addition of water to SF₄-mediated deoxyfluorination has been shown to accelerate the reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to fluorinated cyclobutanes?

A1: The most prevalent methods for synthesizing fluorinated cyclobutanes include:

  • [2+2] Cycloaddition Reactions: This can be either a thermal or photochemical reaction between two olefinic compounds, where at least one contains fluorine, to form the cyclobutane ring.[6][7]

  • Deoxyfluorination: This involves the conversion of a hydroxyl group on a pre-existing cyclobutane ring to a fluorine atom using a deoxyfluorinating agent.[5]

  • Decarboxylative Fluorination: This method involves the replacement of a carboxylic acid group on a cyclobutane ring with a fluorine atom, often using a metal catalyst and a fluorinating agent.[8]

  • Ring Expansion/Rearrangement Reactions: In some cases, fluorinated cyclobutanes can be synthesized through the rearrangement of smaller ring systems.

Q2: What are the typical side reactions to watch out for during the synthesis of fluorinated cyclobutanes?

A2: Common side reactions that can lower the yield of the desired product include:

  • Elimination Reactions: Particularly in deoxyfluorination, the loss of a leaving group and a proton from an adjacent carbon can lead to the formation of a cyclobutene byproduct.[3]

  • Polymerization: In [2+2] cycloadditions, the alkene starting materials can polymerize, especially under thermal or radical conditions.

  • Formation of Diastereomers: Many synthetic routes can produce a mixture of stereoisomers, which may be difficult to separate and can reduce the isolated yield of the target isomer.[9]

  • Rearrangement Products: Under certain conditions, the cyclobutane ring can undergo rearrangements to form other cyclic or acyclic products.

Q3: How can I improve the diastereoselectivity of my fluorinated cyclobutane synthesis?

A3: Improving diastereoselectivity often involves careful control over the reaction conditions:

  • Catalyst Choice: Chiral catalysts can be employed to induce enantioselectivity and diastereoselectivity in certain reactions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.[5]

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable product.

  • Substrate Control: The steric and electronic properties of the substituents on the starting materials can direct the stereochemical course of the reaction.

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can affect the yield in the synthesis of fluorinated cyclobutanes.

Table 1: Effect of Solvent on the Yield of [2+2] Photodimerization [2]

SolventYield (%)
THF48
Trimethyl(butyl)ammonium bis(trifluoromethylsulfonyl)imide ([tmba][NTf₂])71

Table 2: Optimization of Deoxyfluorination Conditions [9]

Deoxyfluorination ReagentAdditiveTemperature (°C)Yield (%)
DASTNoneRTLow
PyFluorDBURTModerate
SF₄H₂O60Good

Table 3: Yields of Decarboxylative Trifluoromethylation with Different Substrates [10]

Substrate (Cyclobutanecarboxylic Acid Derivative)Yield of Trifluoromethylated Product (%)
1-phenylcyclobutane-1-carboxylic acid75
3-phenylcyclobutane-1-carboxylic acid68
Bicyclo[1.1.1]pentane-1-carboxylic acid82

Experimental Protocols

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition [5]

  • Reaction Setup: In a quartz reaction vessel, dissolve the fluorinated alkene (1.0 equiv) and the cycloaddition partner (1.0-2.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) to a concentration of 0.1-0.5 M. If required, add a photosensitizer (e.g., thioxanthone, 5-10 mol%).

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter for λ > 290 nm, or specific wavelength LEDs) at a controlled temperature (usually room temperature).

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or ¹H NMR spectroscopy.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation to obtain the desired fluorinated cyclobutane.

Protocol 2: General Procedure for Deoxyfluorination using SF₄/H₂O [5]

  • Reaction Setup: In a pressure-resistant reactor (e.g., a stainless steel autoclave), place the cyclobutanol derivative (1.0 equiv).

  • Reagent Addition: Add anhydrous HF (if required) and then condense sulfur tetrafluoride (SF₄, 3-5 equiv) into the reactor at low temperature (e.g., -78 °C). Carefully add a controlled amount of water (e.g., 1.0 equiv).

  • Reaction: Seal the reactor and heat it to the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 12-24 hours).

  • Workup: After cooling the reactor to room temperature, carefully vent the excess SF₄ through a scrubber containing a potassium hydroxide solution. Dilute the reaction mixture with an inert solvent (e.g., dichloromethane) and pour it onto ice.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 3: General Procedure for Silver-Catalyzed Decarboxylative Fluorination

  • Reaction Setup: To a reaction vessel, add the cyclobutanecarboxylic acid (1.0 equiv), a silver catalyst (e.g., AgNO₃, 10-20 mol%), and an oxidant (e.g., K₂S₂O₈, 2.0-3.0 equiv).

  • Solvent and Reagent Addition: Add a suitable solvent system (e.g., a mixture of acetonitrile and water). Then, add the fluorinating reagent (e.g., Selectfluor, 1.5-2.0 equiv).

  • Reaction: Stir the mixture at the desired temperature (e.g., 40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute it with water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic layers and wash them with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by column chromatography to obtain the fluorinated cyclobutane.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Fluorinated Cyclobutane method Which synthetic method was used? start->method cycloaddition [2+2] Cycloaddition method->cycloaddition [2+2] deoxyfluorination Deoxyfluorination method->deoxyfluorination Deoxy. decarboxylative Decarboxylative Fluorination method->decarboxylative Decarb. cyclo_q1 Photochemical or Thermal? cycloaddition->cyclo_q1 cyclo_q2 Check for polymerization. Consider high dilution. cycloaddition->cyclo_q2 cyclo_q3 Optimize solvent for yield and diastereoselectivity. cycloaddition->cyclo_q3 deoxy_q1 Major byproduct is an alkene? deoxyfluorination->deoxy_q1 decarb_q1 Check catalyst and oxidant system. decarboxylative->decarb_q1 decarb_q2 Consider substrate reactivity (steric/electronic effects). decarboxylative->decarb_q2 decarb_q3 Optimize reaction conditions (temperature, solvent, additives). decarboxylative->decarb_q3 photo_q Check light source, wavelength, and photosensitizer. cyclo_q1->photo_q Photo thermal_q Optimize temperature to balance rate and decomposition. cyclo_q1->thermal_q Thermal elimination_sol Use milder reagents (e.g., PyFluor). Optimize temperature and solvent. deoxy_q1->elimination_sol Yes deoxy_q2 Reaction incomplete? deoxy_q1->deoxy_q2 No incomplete_sol Increase equivalents of fluorinating agent. Optimize reaction time and temperature. deoxy_q2->incomplete_sol Yes

Caption: Troubleshooting workflow for low yields.

Synthetic_Route_Selection start Starting Material Availability? alkenes Fluorinated and/or unfluorinated alkenes available? start->alkenes cyclobutanol Cyclobutanol derivative available? start->cyclobutanol carboxylic_acid Cyclobutanecarboxylic acid available? start->carboxylic_acid cycloaddition Consider [2+2] Cycloaddition alkenes->cycloaddition Yes deoxyfluorination Consider Deoxyfluorination cyclobutanol->deoxyfluorination Yes decarboxylative Consider Decarboxylative Fluorination carboxylic_acid->decarboxylative Yes cyclo_details Thermal or Photochemical route. Good for ring formation. cycloaddition->cyclo_details deoxy_details Direct conversion of -OH to -F. Watch for elimination. deoxyfluorination->deoxy_details decarb_details Replaces -COOH with -F. Often uses a metal catalyst. decarboxylative->decarb_details

Caption: Decision guide for synthetic routes.

References

Technical Support Center: NMR Spectroscopy of Polychlorinated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of polychlorinated molecules.

Troubleshooting Guides

Issue 1: Broad, Poorly Resolved, or Absent Proton (¹H) Signals

Symptoms: Your ¹H NMR spectrum displays broad peaks, a rolling baseline, or signals that are much weaker than expected.

Possible Causes & Solutions:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Pass your sample through a small plug of silica gel or celite in a Pasteur pipette before dissolving it in the NMR solvent. Ensure all glassware is scrupulously clean.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.

    • Solution: Carefully shim the spectrometer for each sample. If automatic shimming is insufficient, manual shimming may be necessary. For highly chlorinated and viscous samples, gradient shimming routines are often more effective.

  • Sample Concentration: Very high sample concentrations can increase viscosity, leading to broader lines.[1] Conversely, very low concentrations can result in a poor signal-to-noise ratio.

    • Solution: Prepare samples with an optimal concentration. For ¹H NMR, 5-25 mg of a small molecule in 0.6-0.7 mL of deuterated solvent is a good starting point.[1]

  • Presence of Solids: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.[2]

    • Solution: Ensure your sample is fully dissolved. Filter the sample solution into the NMR tube to remove any particulate matter.

Experimental Protocol: Sample Filtration

  • Take a clean Pasteur pipette and firmly pack a small plug of glass wool into the narrow tip.

  • Dissolve your polychlorinated compound in a minimal amount of the deuterated solvent in a separate vial.

  • Using another pipette, transfer the solution through the glass wool filter directly into the clean NMR tube.

  • Add additional deuterated solvent to reach the appropriate sample height (typically 4-5 cm).

Issue 2: Overlapping Signals in Aromatic or Aliphatic Regions

Symptoms: The ¹H or ¹³C NMR spectrum shows a complex, unresolved cluster of peaks, making it impossible to assign individual resonances or interpret coupling patterns. This is a common issue in molecules with multiple chlorine atoms on a carbon backbone or aromatic ring.[3][4]

Possible Causes & Solutions:

  • Chemical Shift Equivalence: Multiple protons or carbons may have very similar chemical environments, causing their signals to overlap.

    • Solution 1: Change Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can induce different chemical shifts and may resolve the overlapping signals.[5]

    • Solution 2: 2D NMR Spectroscopy: Utilize two-dimensional NMR experiments to spread the signals into a second dimension, resolving the overlap.

      • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace out spin systems even when signals are crowded.[6][7][8]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This is extremely powerful for assigning carbon signals and resolving proton signals attached to different carbons.[8][9]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together molecular fragments.[8][10]

Experimental Workflow for Resolving Overlapping Signals

G start Overlapping Signals Observed in 1D NMR change_solvent Acquire Spectrum in a Different Solvent (e.g., C₆D₆, Acetone-d₆) start->change_solvent check_resolution Are Signals Resolved? change_solvent->check_resolution run_2d Perform 2D NMR Experiments check_resolution->run_2d No analyze Analyze 2D Spectra to Assign Resonances check_resolution->analyze Yes cosy Run ¹H-¹H COSY (Identifies H-H Connectivity) run_2d->cosy hsqc Run ¹H-¹³C HSQC (Identifies C-H Bonds) run_2d->hsqc hmbc Run ¹H-¹³C HMBC (Identifies Long-Range C-H Connectivity) run_2d->hmbc cosy->analyze hsqc->analyze hmbc->analyze end Structure Elucidated analyze->end

Caption: Troubleshooting workflow for resolving overlapping NMR signals.

Issue 3: Unusually Complex or Uninterpretable Splitting Patterns

Symptoms: A signal that is expected to be a simple multiplet (e.g., a triplet) appears as a much more complex pattern, or a signal shows small, unidentifiable shoulders or splits.

Possible Causes & Solutions:

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can distort the splitting patterns (e.g., "roofing").

    • Solution: Acquire the spectrum on a higher-field NMR spectrometer. The chemical shift difference in Hz increases with the magnetic field strength, while the J-coupling remains constant, reducing second-order effects.

  • Multiple Couplings: A proton may be coupled to several different, non-equivalent neighboring protons, leading to complex multiplets like a "triplet of triplets".[11]

    • Solution: Use 2D COSY to identify all coupling partners. Measuring the coupling constants (J-values) can help decipher the pattern.

  • Chlorine Isotope Effects: The two abundant isotopes of chlorine, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), can cause small, one-bond isotope shifts on the attached carbon and smaller, multi-bond shifts on nearby protons.[12][13] This can manifest as a slight broadening or the appearance of a small shoulder on a peak, corresponding to the molecule containing the less abundant ³⁷Cl isotope.

    • Solution: Be aware of this potential effect. At very high magnetic fields, these small isotopic shifts may become resolved. For routine analysis, this is often observed as minor peak broadening that does not hinder structural elucidation.

Data Summary: Typical NMR Parameters

ParameterTypical Value RangeNotes
¹H-¹H Vicinal Coupling (³J_HH)0 - 18 HzHighly dependent on dihedral angle. In polychlorinated alkanes, values are typically in the 2-10 Hz range.
¹H-¹³C One-Bond Coupling (¹J_CH)120 - 250 HzIncreases with the s-character of the carbon and the electronegativity of substituents.
Chlorine Isotope Shift on ¹³C (¹Δ¹³C(³⁷/³⁵Cl))~ -0.1 Hz at 25 MHz (~ -4 ppb)The carbon attached to a ³⁷Cl atom is slightly more shielded (appears at a lower frequency) than one attached to a ³⁵Cl.[12]
Chlorine Isotope Shift on ¹H (²Δ¹H(³⁷/³⁵Cl))~ -0.04 to -0.08 Hz at 300 MHz (~ -0.13 to -0.26 ppb)Protons on a carbon adjacent to a chlorine atom will show a very small upfield shift if the chlorine is ³⁷Cl.[12]

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹³C NMR spectrum of a polychlorinated compound so weak?

A1: There are several reasons for this. First, ¹³C has a low natural abundance (1.1%). Second, the presence of electronegative chlorine atoms can increase the relaxation time (T₁) of nearby carbon atoms. If the recycle delay in your experiment is too short, these signals may not fully relax, leading to lower intensity. Finally, carbons that are fully substituted (i.e., bonded to four non-proton atoms, such as four chlorine atoms) will not show up in a standard ¹³C spectrum or will be very weak due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Troubleshooting Steps:

  • Increase Sample Concentration: Use as much sample as can be reasonably dissolved.[1]

  • Increase Number of Scans: Acquire more transients to improve the signal-to-noise ratio.

  • Increase Recycle Delay: If you suspect long T₁ relaxation times, increase the recycle delay (d1) to 5-10 seconds or longer.

  • Use Inverse-Gated Decoupling: To get quantitative ¹³C data (where peak areas are proportional to the number of carbons), use an inverse-gated decoupling pulse sequence. This turns off the proton decoupler during the recycle delay to suppress the NOE.

Q2: Can I directly observe chlorine (³⁵Cl/³⁷Cl) NMR signals for my organic molecule?

A2: For covalently bound chlorine in organic molecules, direct observation by solution-state NMR is generally not feasible.[14] Both ³⁵Cl and ³⁷Cl are quadrupolar nuclei, and their interaction with the surrounding electric field gradient causes extremely rapid relaxation.[15] This leads to signals that are incredibly broad, often tens of thousands of Hertz wide, making them effectively unobservable against the baseline in standard solution NMR.[14] However, specialized techniques, particularly solid-state NMR at very high magnetic fields, have shown success in acquiring high-quality ³⁵Cl NMR spectra for organic compounds.[15]

Q3: My compound has a -CHCl₂ group. What should the proton signal look like?

A3: The proton in a -CHCl₂ group is in a highly deshielded environment due to the two electronegative chlorine atoms. Its chemical shift will typically be in the range of 5.5-7.5 ppm. The splitting pattern will depend on the adjacent groups. If it is next to a -CH₃ group, for example, its signal will be split into a quartet by the three methyl protons (n+1 rule).

Logical Diagram for Signal Interpretation

G start Start Analysis of Unknown Polychlorinated Molecule nmr_acq Acquire ¹H, ¹³C, DEPT, and 2D NMR (COSY, HSQC) start->nmr_acq h_nmr Analyze ¹H NMR: Chemical Shift, Integration, Splitting nmr_acq->h_nmr c_nmr Analyze ¹³C & DEPT: Number and Type of Carbons (CH₃, CH₂, CH, Cq) nmr_acq->c_nmr hsqc Correlate ¹H and ¹³C signals using HSQC to build C-H fragments h_nmr->hsqc c_nmr->hsqc cosy Connect fragments using ¹H-¹H COSY correlations hsqc->cosy hmbc Use HMBC to connect fragments across quaternary carbons and heteroatoms cosy->hmbc structure Propose Structure hmbc->structure

References

Resolving peak co-elution in GC analysis of C4H2Cl3F3 isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting C4H2Cl3F3 isomers in Gas Chromatography (GC) analysis.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Co-elution

The co-elution of isomers, where two or more isomers are not adequately separated chromatographically, can significantly compromise qualitative and quantitative results. This guide provides a systematic approach to diagnosing and resolving these issues for C4H2Cl3F3 isomers.

Initial Assessment: Confirming Co-elution

Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see multiple C4H2Cl3F3 isomers. How can I confirm co-elution?

Answer: Confirming co-elution is the first critical step. Here's how you can approach this:

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak or result in broader or asymmetric (fronting or tailing) peaks.

  • Mass Spectral Analysis (if using GC-MS):

    • Scan Mode: In full scan mode, acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.

    • Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ slightly. Plotting the EICs for unique fragment ions can reveal the presence of multiple, slightly offset peaks.

  • Use of Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components.

Frequently Asked Questions (FAQs)

Q1: Why are my C4H2Cl3F3 isomers co-eluting?

A1: C4H2Cl3F3 isomers are structurally very similar, leading to nearly identical physicochemical properties like boiling points and polarities. This makes their separation by GC challenging. The primary reasons for co-elution include:

  • Inappropriate GC Column: The stationary phase chemistry is not selective enough to differentiate between the isomers. Given the presence of chlorine and fluorine, these isomers are likely to have chiral centers, requiring a chiral stationary phase for enantiomeric separation.[1][2]

  • Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature may be too high, preventing proper separation.[3][4]

  • Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low, moving it away from the optimal linear velocity for maximum efficiency.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and co-eluting peaks.

Q2: What is the most critical factor for separating C4H2Cl3F3 isomers?

A2: The choice of the GC column's stationary phase is the most critical factor. For halogenated hydrocarbons, and especially for chiral isomers, specialized stationary phases are required to provide the necessary selectivity.[1][5]

Q3: What type of GC column should I use for separating C4H2Cl3F3 isomers?

A3: Due to the high likelihood of chirality in C4H2Cl3F3 isomers, a chiral stationary phase is strongly recommended. Cyclodextrin-based columns are particularly effective for separating halogenated compounds.[1][6]

  • Recommended Starting Point: A column with a derivatized β-cyclodextrin stationary phase is a good initial choice for separating a wide range of chiral compounds, including halogenated hydrocarbons.[2]

  • Alternative for Positional Isomers: If you are separating non-enantiomeric isomers (diastereomers or constitutional isomers), a mid- to high-polarity column (e.g., with cyanopropyl functional groups) might provide sufficient selectivity.

Q4: How should I optimize my oven temperature program?

A4: A slower temperature ramp rate generally improves the resolution of closely eluting compounds.[3][4]

  • Initial Temperature: A lower initial temperature can enhance the separation of more volatile isomers.

  • Ramp Rate: Decrease the ramp rate (e.g., from 10 °C/min to 2-3 °C/min) to allow for better partitioning between the mobile and stationary phases.

  • Isothermal Hold: If two isomers are still co-eluting, you can introduce an isothermal hold at a temperature just below their elution temperature to improve separation.[3]

Q5: Which carrier gas is best for this analysis?

A5: Helium is a good general-purpose carrier gas that provides a balance between efficiency and analysis speed. Hydrogen can offer higher efficiency and faster analysis times, but it is flammable. Nitrogen is a less expensive option but generally results in longer analysis times. The choice of carrier gas should be made in conjunction with optimizing the linear velocity for your specific column dimensions.

Experimental Protocols

Disclaimer: The following protocols are suggested starting points based on the analysis of similar halogenated and chiral compounds. Optimization will be necessary for the specific C4H2Cl3F3 isomers.

Protocol 1: Chiral Separation of Halogenated Hydrocarbons

This protocol is designed for the separation of enantiomers of C4H2Cl3F3.

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Chiral capillary column, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/Splitless injector at 220 °C.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase by 3 °C/min to 180 °C.

    • Final Hold: Hold at 180 °C for 5 minutes.

  • Detector:

    • FID: 250 °C.

    • MS: Transfer line at 230 °C, ion source at 200 °C.

Protocol 2: Separation of Positional Halogenated Butene Isomers

This protocol is a starting point for separating non-enantiomeric C4H2Cl3F3 isomers.

  • GC System: Gas chromatograph with FID or MS.

  • Column: Mid-polarity capillary column, e.g., DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Inlet: Split/Splitless injector at 230 °C.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 3 minutes.

    • Ramp: Increase by 5 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 10 minutes.

  • Detector:

    • FID: 260 °C.

    • MS: Transfer line at 240 °C, ion source at 210 °C.

Data Presentation

Table 1: Hypothetical Retention Times for C4H2Cl3F3 Enantiomers using Protocol 1

IsomerRetention Time (min)Peak Area (%)
Isomer A (Enantiomer 1)21.549.8
Isomer A (Enantiomer 2)22.150.2
Isomer B (Enantiomer 1)24.350.5
Isomer B (Enantiomer 2)24.949.5

Table 2: Hypothetical Retention Times for C4H2Cl3F3 Positional Isomers using Protocol 2

IsomerRetention Time (min)Peak Area (%)
Isomer X15.224.7
Isomer Y16.825.1
Isomer Z18.125.5
Isomer W19.524.7

Visualizations

GC_Troubleshooting_Workflow start Start: Co-eluting Peaks Observed check_ms Check Mass Spectra Across Peak start->check_ms ms_different Mass Spectra Differ? check_ms->ms_different confirm_coelution Co-elution Confirmed ms_different->confirm_coelution Yes optimize_column Step 1: Evaluate GC Column (Stationary Phase) ms_different->optimize_column No, but peak is broad/ asymmetrical confirm_coelution->optimize_column is_chiral Are Isomers Chiral? optimize_column->is_chiral use_chiral_column Select Chiral Column (e.g., Cyclodextrin-based) is_chiral->use_chiral_column Yes use_polar_column Select Mid- to High-Polarity Column (e.g., Cyanopropyl) is_chiral->use_polar_column No/Unsure optimize_temp Step 2: Optimize Temperature Program use_chiral_column->optimize_temp use_polar_column->optimize_temp slow_ramp Decrease Ramp Rate (e.g., to 2-5 °C/min) optimize_temp->slow_ramp lower_initial_temp Lower Initial Temperature slow_ramp->lower_initial_temp add_hold Add Isothermal Hold lower_initial_temp->add_hold optimize_flow Step 3: Optimize Carrier Gas Flow Rate add_hold->optimize_flow resolved Peaks Resolved add_hold->resolved If successful check_concentration Step 4: Check Sample Concentration optimize_flow->check_concentration optimize_flow->resolved If successful dilute_sample Dilute Sample or Increase Split Ratio check_concentration->dilute_sample dilute_sample->resolved

Caption: A workflow for troubleshooting co-eluting peaks in GC analysis.

GC_Method_Development_Logic start Goal: Separate C4H2Cl3F3 Isomers isomer_type Determine Isomer Type start->isomer_type enantiomers Enantiomers isomer_type->enantiomers Chiral diastereomers Diastereomers/ Positional Isomers isomer_type->diastereomers Achiral/Diastereomers chiral_column Select Chiral Stationary Phase (e.g., derivatized cyclodextrin) enantiomers->chiral_column polar_column Select Mid- to High-Polarity Stationary Phase diastereomers->polar_column temp_program Develop Temperature Program chiral_column->temp_program polar_column->temp_program slow_ramp Start with a slow ramp rate (2-5 °C/min) temp_program->slow_ramp low_initial_t Use a low initial temperature (40-60 °C) temp_program->low_initial_t carrier_gas Optimize Carrier Gas Linear Velocity slow_ramp->carrier_gas low_initial_t->carrier_gas final_method Optimized GC Method carrier_gas->final_method

Caption: Logic diagram for GC method development for isomer separation.

References

Preventing decomposition of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the storage and stability of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed and protect it from direct sunlight and heat sources.

Q2: What are the known decomposition pathways for chlorofluorocarbons (CFCs) like this one?

A2: While specific decomposition data for this compound under storage conditions is not extensively documented, similar chlorofluorocarbons can undergo decomposition through several pathways. In the upper atmosphere, photolysis by UV radiation leads to the formation of chlorine radicals, which can catalytically destroy ozone.[1][2][3] Under laboratory or industrial conditions, thermal decomposition can occur at high temperatures.[4][5] Contact with certain reactive metals, particularly aluminum, can catalyze rearrangement and decomposition reactions.[6] Hydrolysis is another potential pathway, although generally slow for CFCs.[7]

Q3: What are the potential decomposition products of this compound?

A3: Specific decomposition products for this compound are not detailed in the available literature. However, based on the chemistry of similar compounds, thermal decomposition could lead to the formation of smaller, unsaturated chlorofluorocarbons, as well as acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF) if trace amounts of water are present.[4]

Q4: Are there any materials that should be avoided for storing or handling this compound?

A4: Yes. Avoid contact with highly reactive metals, especially powdered aluminum, as they can initiate vigorous reactions with chlorofluorocarbons.[6] It is also prudent to avoid strong oxidizing agents and ensure that storage containers are free from moisture to prevent potential hydrolysis over extended periods.

Q5: Can this compound be stabilized for long-term storage?

A5: While specific stabilizers for this cyclic compound are not documented, the stability of other chlorofluorocarbons and hydrochlorofluorocarbons (HCFCs) can be improved with the addition of stabilizers that act as acid scavengers or free-radical inhibitors. However, the suitability and effectiveness of any stabilizer would need to be experimentally verified for your specific application. The use of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) are considered as substitutes for some applications.[8]

Troubleshooting Guides

Guide 1: Suspected Decomposition in Storage

If you suspect that your stored this compound has started to decompose, follow these steps:

  • Safety First: Handle the container in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Visual Inspection: Check the container for any signs of corrosion, discoloration of the liquid, or pressure buildup.

  • Check for Acidity: Carefully open the container and test the vapor with a damp pH strip. The formation of acidic gases like HCl is a potential indicator of decomposition.

  • Analytical Verification: If it is safe to do so, take a small aliquot of the sample for analysis by gas chromatography (GC), as detailed in the experimental protocol below. The presence of unexpected peaks may indicate decomposition products or impurities.

  • Disposal: If decomposition is confirmed, the material should be disposed of as hazardous waste according to your institution's and local regulations.

Guide 2: Product Appears Discolored or Contains Particulates
  • Do Not Use: If the product appears discolored or contains suspended particles, do not use it in your experiments as its purity is compromised.

  • Isolate the Container: Securely seal the container and move it to a designated quarantine area in your laboratory.

  • Investigate the Source: The discoloration or particulates could be due to decomposition of the compound itself or a reaction with the container material.

  • Analytical Testing: Consider analyzing a small sample (if safe) to identify the nature of the contaminants.

  • Contact Supplier: Inform your chemical supplier about the issue, providing the lot number and any observations.

Data Presentation

Currently, there is no specific quantitative data available in the provided search results for the decomposition rates of this compound under various storage conditions. The table below summarizes general factors known to influence the stability of chlorofluorocarbons.

FactorInfluence on Chlorofluorocarbon Stability
High Temperature Can induce thermal decomposition, breaking C-C and C-Cl bonds.[4][5]
UV Radiation In the stratosphere, leads to photolysis and the formation of reactive chlorine radicals.[1][2]
Reactive Metals (e.g., Aluminum) Can catalyze rearrangement and decomposition reactions.[6]
Moisture May lead to slow hydrolysis over time, potentially forming acidic byproducts.[7]
Oxygen Generally, CFCs are stable in the presence of oxygen at ambient temperatures.

Experimental Protocols

Protocol: Assessing the Purity and Stability of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to check for the presence of impurities or decomposition products in a sample of this compound.

1. Objective: To qualitatively and quantitatively assess the purity of a stored sample of this compound and identify potential degradation products.

2. Materials:

  • Sample of this compound

  • High-purity solvent for dilution (e.g., hexane or methanol, GC grade)

  • Autosampler vials with septa

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

3. Sample Preparation:

  • In a well-ventilated fume hood, prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration would be around 100 ppm (µg/mL).

  • Transfer the solution to an autosampler vial and seal it immediately.

  • Prepare a solvent blank for comparison.

4. GC-MS Instrumentation and Conditions (Example):

  • GC System: Agilent 7890A or equivalent

  • MS System: Agilent 5975C or equivalent

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is a suitable starting point.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-400

5. Data Analysis:

  • Run the solvent blank first, followed by the prepared sample.

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Carefully examine the chromatogram for any additional peaks that are not present in the solvent blank.

  • For any impurity peaks, obtain their mass spectra and attempt to identify them by searching against a mass spectral library (e.g., NIST).

  • The purity of the sample can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Suspected Decomposition start Suspected Decomposition of This compound safety Ensure Proper PPE and Work in Ventilated Area start->safety visual_inspection Visually Inspect Container (Corrosion, Discoloration, Pressure) safety->visual_inspection ph_test Test Vapors with Damp pH Strip visual_inspection->ph_test analytical_verification Analyze Sample by GC-MS ph_test->analytical_verification decomposition_confirmed Decomposition Confirmed? analytical_verification->decomposition_confirmed no_decomposition No Evidence of Decomposition. Monitor and Re-evaluate if Needed. decomposition_confirmed->no_decomposition No dispose Dispose of as Hazardous Waste According to Regulations decomposition_confirmed->dispose Yes quarantine Quarantine the Material dispose->quarantine

Caption: Troubleshooting workflow for suspected decomposition.

DecompositionFactors Factors Contributing to Chlorofluorocarbon Decomposition in Storage cluster_factors Contributing Factors cluster_pathways Potential Decomposition Pathways Decomposition Decomposition of this compound Temp High Temperature Thermal Thermal Degradation Temp->Thermal UV UV Light Exposure Photolysis Photolysis UV->Photolysis Metals Contact with Reactive Metals (e.g., Aluminum) Catalysis Catalytic Reaction Metals->Catalysis Moisture Presence of Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Thermal->Decomposition Photolysis->Decomposition Catalysis->Decomposition Hydrolysis->Decomposition

Caption: Factors leading to chlorofluorocarbon decomposition.

References

Technical Support Center: Optimizing Thermal Cycloaddition Reactions for Fluorinated Olefins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of thermal cycloaddition reactions involving fluorinated olefins. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide actionable solutions for this important class of reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields for the thermal cycloaddition of a fluorinated olefin consistently low?

A1: Low yields in these reactions can stem from several factors. The high thermal and chemical stability of the C-F bond can render fluorinated olefins less reactive.[1] Additionally, inappropriate reaction temperature, suboptimal solvent choice, or unfavorable reaction kinetics can contribute to poor yields. It is also important to consider potential side reactions or decomposition of starting materials under thermal conditions.

Q2: How does the presence of fluorine atoms on the olefin affect the regioselectivity of the cycloaddition?

A2: The high electronegativity of fluorine atoms significantly influences the electronic properties of the olefin, making it more electrophilic.[2][3] This can lead to a stepwise reaction mechanism, even in cases where a concerted pathway is expected for non-fluorinated analogs.[2][3][4] The regioselectivity will then be governed by the stability of the intermediate diradical or zwitterion, which is influenced by the position and number of fluorine substituents.

Q3: I am observing a mixture of stereoisomers. How can I improve the stereoselectivity of my reaction?

A3: Stereoselectivity in thermal cycloadditions is influenced by kinetic and thermodynamic factors. Torsional effects in the transition state can play a significant role in determining the facial selectivity of the cycloaddition.[5][6][7] For concerted reactions, adherence to the Woodward-Hoffmann rules is critical. In stepwise reactions, the stereochemistry is often determined in the ring-closing step and can be influenced by steric hindrance. Careful selection of the dienophile or diene, as well as the reaction temperature, can favor the formation of one stereoisomer over another.[8]

Q4: What are the most common side reactions to be aware of?

A4: Besides the desired cycloaddition, potential side reactions include polymerization of the fluorinated olefin, especially at elevated temperatures. Ene reactions can also compete with cycloadditions. In some cases, retro-cycloaddition can occur, leading to an equilibrium mixture of reactants and products, which may limit the final yield.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the thermal cycloaddition of fluorinated olefins.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for product formation and potential decomposition. Keep in mind that excessively high temperatures can lead to side reactions.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates and selectivity.[9][10] Fluorinated alcohols like HFIP and TFE have been shown to be beneficial in some C-H activation reactions and could be explored for cycloadditions.[11] Screen a range of solvents with varying polarities (e.g., toluene, acetonitrile, dichloromethane).
Low Reactivity of Olefin The electrophilic nature of many fluorinated olefins can be enhanced, which can be beneficial in polar reactions.[2][3] If the reaction is an inverse-electron-demand Diels-Alder, ensure your diene is sufficiently electron-rich. Consider using a Lewis acid catalyst to activate the dienophile, although care must be taken to avoid polymerization.
Decomposition of Reactants Run control experiments by heating each reactant individually under the reaction conditions to check for thermal stability. If decomposition is observed, a lower reaction temperature or shorter reaction time may be necessary.
Problem 2: Poor Regioselectivity
Possible Cause Suggested Solution
Stepwise Mechanism The reaction may be proceeding through a diradical or zwitterionic intermediate. The regioselectivity is then determined by the relative stability of these intermediates. Modify the substitution pattern on the reactants to favor the formation of the desired regioisomeric intermediate.
Steric Hindrance Bulky substituents on either the fluorinated olefin or the reaction partner can direct the cycloaddition to a specific regioisomer. Consider modifying the steric bulk of your substrates to influence the outcome.
Solvent Effects The polarity of the solvent can influence the stability of polar intermediates in a stepwise reaction, thereby affecting regioselectivity.[10] Experiment with solvents of different polarities.
Problem 3: Poor Stereoselectivity
Possible Cause Suggested Solution
Kinetic vs. Thermodynamic Control At higher temperatures, the reaction may favor the thermodynamically more stable product, which may not be the desired stereoisomer. Running the reaction at a lower temperature could favor the kinetically controlled product.[8]
Flexible Transition State If the transition state is not rigid, it can lead to a mixture of stereoisomers. Introducing substituents that create a more ordered transition state through steric or electronic interactions can improve stereoselectivity.
Torsional Effects The stereochemical outcome can be influenced by torsional strain in the transition state.[5][6][7] Modifying the conformation of the reactants, for instance by using cyclic dienophiles, can sometimes enhance stereoselectivity.

Experimental Protocols

General Protocol for a Thermal [4+2] Cycloaddition (Diels-Alder)

This is a generalized procedure and requires optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the fluorinated olefin (1.0 equivalent).

  • Reagent Addition: Add the diene (1.0 - 1.5 equivalents) to the tube.

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, xylene) to achieve a suitable concentration (typically 0.1 - 1.0 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization to obtain the desired cycloadduct.

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common experimental challenges.

Troubleshooting Low Reaction Yield start Low or No Product check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature Incrementally (e.g., +10-20°C) check_temp->increase_temp No check_solvent Is Solvent Choice Appropriate? check_temp->check_solvent Yes increase_temp->check_solvent success Improved Yield increase_temp->success screen_solvents Screen Solvents of Varying Polarity (e.g., Toluene, MeCN, HFIP) check_solvent->screen_solvents No check_reactivity Are Reactants Sufficiently Reactive? check_solvent->check_reactivity Yes screen_solvents->check_reactivity screen_solvents->success modify_electronics Modify Electronic Properties of Reactants (e.g., add electron-donating/withdrawing groups) check_reactivity->modify_electronics No check_decomposition Is Decomposition Occurring? check_reactivity->check_decomposition Yes modify_electronics->check_decomposition modify_electronics->success lower_temp_time Lower Temperature or Reduce Reaction Time check_decomposition->lower_temp_time Yes check_decomposition->success No lower_temp_time->success fail Yield Still Low (Consult further literature)

Caption: Troubleshooting workflow for low reaction yield.

Optimizing Reaction Selectivity start Poor Selectivity (Regio- or Stereo-) check_temp Is Temperature Affecting Selectivity? start->check_temp vary_temp Vary Temperature (Lower for kinetic, higher for thermodynamic) check_temp->vary_temp Yes check_sterics Can Sterics Be Modified? check_temp->check_sterics No vary_temp->check_sterics success Improved Selectivity vary_temp->success modify_sterics Introduce/Modify Bulky Groups check_sterics->modify_sterics Yes check_solvent Can Solvent Influence the Outcome? check_sterics->check_solvent No modify_sterics->check_solvent modify_sterics->success screen_solvents Screen Solvents with Different Polarities check_solvent->screen_solvents Yes check_catalyst Is a Catalyst Applicable? check_solvent->check_catalyst No screen_solvents->check_catalyst screen_solvents->success add_catalyst Screen Lewis or Brønsted Acid Catalysts check_catalyst->add_catalyst Yes check_catalyst->success No add_catalyst->success fail Selectivity Still Poor (Consider alternative synthetic route)

References

Technical Support Center: Minimizing Byproduct Formation in Free-Radical Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for free-radical chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring high selectivity and minimal byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in free-radical chlorination of alkanes?

A1: The two primary types of byproducts in the free-radical chlorination of alkanes are:

  • Polychlorinated products: These arise from the substitution of more than one hydrogen atom on the same alkane molecule, leading to di-, tri-, and even tetra-chlorinated compounds. This is a common issue, especially in the chlorination of methane, which can produce a mixture of chloromethane, dichloromethane, chloroform, and carbon tetrachloride.[1][2]

  • Constitutional isomers: For alkanes with more than two carbon atoms, chlorination can occur at different positions, leading to a mixture of isomeric products. For example, the chlorination of propane can yield both 1-chloropropane and 2-chloropropane.[3]

Q2: How can I prevent or minimize the formation of polychlorinated products?

A2: To suppress polychlorination, a high concentration of the alkane relative to the chlorine source should be used.[1][4] This ensures that the chlorine radical is more likely to encounter an unreacted alkane molecule rather than a mono-chlorinated one, thus favoring mono-substitution. Controlling the reaction time by stopping the reaction after a short duration can also help.

Q3: Why is free-radical chlorination generally considered non-selective?

A3: Free-radical chlorination is notoriously unselective because the chlorine radical is highly reactive.[5] This high reactivity means it does not strongly differentiate between the various types of C-H bonds (primary, secondary, and tertiary) available for abstraction.[5] Consequently, a statistical mixture of products is often obtained, reflecting the number of each type of hydrogen atom in the substrate molecule.[6]

Q4: Can temperature be used to control byproduct formation?

A4: Yes, temperature is a critical parameter. Generally, lower temperatures favor greater selectivity. At higher temperatures, the reaction rates for the abstraction of primary, secondary, and tertiary hydrogens become more equal, leading to a less selective reaction and a product mixture that more closely reflects a statistical distribution. For instance, in the chlorination of toluene, lower temperatures can reduce the formation of dichlorotoluene byproducts.

Q5: Are there alternatives to using chlorine gas (Cl₂) for these reactions?

A5: Yes, due to the hazards and difficulty in handling chlorine gas, several alternative reagents can be used to generate chlorine radicals. These include:

  • Sulfuryl chloride (SO₂Cl₂): Often used in laboratory settings as a liquid source of chlorine radicals, typically initiated by a radical initiator like AIBN (azobisisobutyronitrile) or peroxides.[7][8]

  • N-Chloroamines and N-chloroamides: These reagents can provide a more selective chlorination, with the selectivity being influenced by the steric and electronic properties of the amine or amide.[9][10][11][12]

  • Sodium hypochlorite (NaClO) with hydrochloric acid (HCl): This combination can generate chlorine in situ.[13]

Troubleshooting Guides

Issue 1: Excessive Polychlorination

Symptoms:

  • GC-MS or NMR analysis shows significant amounts of di-, tri-, or higher chlorinated products.

  • The yield of the desired mono-chlorinated product is low.

Possible Causes and Solutions:

CauseSolution
Incorrect Reactant Ratio Use a large excess of the alkane substrate relative to the chlorinating agent. A molar ratio of alkane to chlorine of 10:1 or higher is often effective.[1][4]
Prolonged Reaction Time Monitor the reaction progress using techniques like GC and stop the reaction once a significant amount of the mono-chlorinated product has formed, before substantial polychlorination occurs.
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures increase the selectivity for mono-chlorination.
Issue 2: Poor Regioselectivity (Mixture of Isomers)

Symptoms:

  • Analysis of the product mixture reveals multiple constitutional isomers (e.g., 1-chloropropane and 2-chloropropane).

  • Difficulty in isolating the desired isomer.

Possible Causes and Solutions:

CauseSolution
High Reactivity of Chlorine Radical Consider using a less reactive halogenating agent like N-bromosuccinimide (NBS) for bromination, which is significantly more selective for the most stable radical intermediate. For chlorination, explore the use of N-chloroamides which can offer improved site-selectivity.[9][12]
Inappropriate Solvent The choice of solvent can influence selectivity. Aromatic solvents like benzene or carbon disulfide can form a π-complex with the chlorine radical, making it less reactive and therefore more selective.[5] Halogenated solvents can also form complexes with chlorine radicals, leading to higher selectivity.[14]
High Temperature As with polychlorination, lower reaction temperatures generally lead to better regioselectivity.
Lack of a Directing Group For certain substrates, the introduction of a directing group can influence the site of chlorination.

Quantitative Data on Selectivity

The selectivity of free-radical chlorination is influenced by the type of C-H bond being targeted. The following table summarizes the relative reactivity of primary (1°), secondary (2°), and tertiary (3°) C-H bonds towards chlorination at 25°C.

C-H Bond TypeRelative Reactivity
Primary (1°)1.0
Secondary (2°)3.8 - 4.5
Tertiary (3°)5.0 - 5.5

Note: These values are approximate and can vary with reaction conditions.[15]

The expected product distribution can be calculated by multiplying the number of each type of hydrogen by its relative reactivity. For example, in the chlorination of propane at 25°C:

  • Number of primary hydrogens = 6

  • Number of secondary hydrogens = 2

  • Relative amount of 1-chloropropane = 6 x 1.0 = 6.0

  • Relative amount of 2-chloropropane = 2 x 3.8 = 7.6

  • Predicted % of 1-chloropropane = (6.0 / (6.0 + 7.6)) * 100% ≈ 44%

  • Predicted % of 2-chloropropane = (7.6 / (6.0 + 7.6)) * 100% ≈ 56%

This calculated distribution is in close agreement with experimental results which show approximately 45% 1-chloropropane and 55% 2-chloropropane.[5][6]

Experimental Protocols

Protocol 1: Selective Monochlorination of Heptane

This protocol describes the generation of chlorine in situ from sodium hypochlorite and hydrochloric acid for the photochlorination of n-heptane, followed by analysis using gas chromatography (GC).

Materials:

  • n-Heptane

  • Sodium hypochlorite solution (commercial bleach)

  • Concentrated hydrochloric acid

  • Polyethylene bottle with a dropper cap

  • Tubing with a syringe needle

  • UV lamp

  • Gas chromatograph

Procedure:

  • Apparatus Setup: Assemble a chlorine generator by connecting the tubing to the dropper cap of the polyethylene bottle. The needle at the end of the tubing will be used to bubble the generated chlorine through the reaction mixture.

  • Reaction Mixture: In a suitable reaction vessel, place a solution of n-heptane. Ensure the setup is in a well-ventilated fume hood.

  • Initiation: Position a UV lamp to irradiate the reaction vessel.

  • Chlorine Generation: In the polyethylene bottle, carefully react sodium hypochlorite with hydrochloric acid to generate chlorine gas. The gas will flow through the tubing and bubble into the heptane solution.

  • Reaction: Continue the flow of chlorine and UV irradiation for a predetermined amount of time. Monitor the reaction progress by taking small aliquots for GC analysis.

  • Workup: Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp. Quench the reaction mixture by washing with a solution of sodium thiosulfate to remove any unreacted chlorine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Analysis: Inject a sample of the final product mixture into a gas chromatograph to determine the relative amounts of unreacted heptane and the various monochlorinated heptane isomers.[13]

Protocol 2: Free-Radical Chlorination of Cyclohexane using Sulfuryl Chloride

This protocol utilizes sulfuryl chloride as the chlorine source and AIBN as a radical initiator for the chlorination of cyclohexane.

Materials:

  • Cyclohexane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Reflux apparatus

  • Sodium carbonate solution

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexane and a catalytic amount of AIBN.

  • Reagent Addition: Slowly add sulfuryl chloride to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by weighing the flask, as the reaction evolves SO₂ and HCl gases.[8]

  • Workup: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid, followed by water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Purify the chlorocyclohexane product by distillation to separate it from unreacted cyclohexane and any high-boiling byproducts.[8]

  • Characterization: Confirm the identity and purity of the product using techniques such as boiling point determination, refractive index measurement, and GC-MS or NMR spectroscopy.[8]

Visualizations

Free_Radical_Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 Cl_rad 2 Cl• Cl2->Cl_rad UV light or Heat Cl_rad_prop Cl• Alkane R-H Alkyl_rad R• Alkane->Alkyl_rad + HCl Cl2_prop Cl2 HCl HCl Product R-Cl Cl2_prop->Product + Cl• (regenerated) Cl_rad_regen Cl• Cl_rad1 Cl• Cl2_term Cl2 Cl_rad1->Cl2_term + Cl• Cl_rad2 Cl• Alkyl_rad1 R• Product_term R-Cl Alkyl_rad1->Product_term + Cl• Cl_rad3 Cl• Alkyl_rad2 R• Dimer R-R Alkyl_rad2->Dimer + R• Alkyl_rad3 R•

Caption: Mechanism of free-radical chlorination.

Troubleshooting_Workflow Start High Byproduct Formation Problem_ID Identify Primary Byproduct Start->Problem_ID Polychlorination Excessive Polychlorination Problem_ID->Polychlorination Polychlorinated Isomers Mixture of Isomers Problem_ID->Isomers Isomeric Sol_Poly Increase Alkane:Cl2 Ratio Decrease Reaction Time Lower Temperature Polychlorination->Sol_Poly Sol_Iso Use More Selective Reagent Optimize Solvent Lower Temperature Isomers->Sol_Iso Analysis Analyze Product Mixture (GC/NMR) Sol_Poly->Analysis Sol_Iso->Analysis Analysis->Problem_ID No, re-evaluate End Desired Purity Achieved Analysis->End Yes

Caption: Troubleshooting workflow for byproduct minimization.

References

Technical Support Center: Identifying Degradation Products of Fluorinated Compounds in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of fluorinated compound degradation products in soil.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in identifying degradation products of fluorinated compounds in soil?

A1: The primary challenges stem from the unique properties of the carbon-fluorine bond, which makes these compounds highly stable and resistant to degradation.[1][2] Key difficulties include:

  • Low Concentrations: Degradation products are often present at very low levels in complex soil matrices, pushing analytical instruments to their detection limits.[3][4]

  • Matrix Interferences: Co-extracted substances from soil can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[5][6]

  • Lack of Analytical Standards: Many degradation products are novel or unexpected, and commercial analytical standards are often unavailable for confirmation.[7]

  • Precursor Compounds: A significant portion of contamination can be from precursor compounds that degrade into perfluoroalkyl acids (PFAAs) over time, complicating the overall picture of contamination.[8][9][10]

  • Sample Contamination: The ubiquity of per- and polyfluoroalkyl substances (PFAS) in laboratory and sampling equipment can lead to cross-contamination.[4][11]

Q2: What is the difference between targeted and non-targeted analysis for fluorinated compound degradation products?

A2: Targeted analysis focuses on detecting and quantifying a specific, predefined list of known compounds. This approach is highly sensitive and specific but will miss any unknown degradation products not on the target list.[12] In contrast, non-targeted analysis (NTA) aims to identify all detectable compounds in a sample, making it a powerful tool for discovering novel degradation products and getting a more complete picture of contamination.[12][13] However, NTA is more complex, and identifying unknown compounds can be challenging without reference standards.[7]

Q3: Why is it important to identify precursor compounds?

A3: Precursor compounds are polyfluorinated substances that can transform into highly persistent PFAAs in the environment.[8][9] Identifying these precursors is crucial because they can act as a long-term source of PFAA contamination, slowly releasing them into the soil and groundwater for decades.[8] The Total Oxidizable Precursor (TOP) assay is a technique used to estimate the total amount of PFAS in a sample, including precursors, by oxidizing them into measurable PFAAs.[8][14]

Q4: How can I minimize sample contamination during collection and analysis?

A4: Strict adherence to protocols is essential to avoid contamination. Key practices include:

  • Avoiding the use of any materials containing Polytetrafluoroethylene (PTFE), such as Teflon®, in sampling containers, tubing, and instrument components.[1][5]

  • Using high-density polypropylene (HDPE) or polypropylene containers for sample collection and storage.[1][5]

  • Implementing rigorous cleaning procedures for all glassware and equipment.

  • Including field and method blanks in your analysis to monitor for background contamination.[15]

  • Being mindful of consumer products that may contain PFAS, such as waterproof clothing or certain personal care products, during sampling.[11]

Troubleshooting Guides

Issue 1: Low or No Recovery of Target Analytes

Possible Causes & Solutions

CauseTroubleshooting Steps
Inefficient Extraction - Ensure the chosen extraction solvent is appropriate for the target analytes. Methanol or ammoniated methanol are commonly used.[6] - Optimize extraction parameters such as solvent-to-soil ratio, extraction time, and temperature.[16] - Consider using sonication or accelerated solvent extraction (ASE) to improve efficiency.[16][17]
Analyte Loss During Sample Cleanup - Evaluate the solid-phase extraction (SPE) sorbent and elution solvents. Graphitized carbon black (GCB) is often used for cleanup.[6] - Ensure the pH of the extract is optimized for analyte retention on the SPE cartridge.[5] - Check for breakthrough by analyzing the SPE wash solvents.
Matrix Effects (Ion Suppression/Enhancement) - Dilute the sample extract to reduce the concentration of interfering matrix components. - Use matrix-matched calibration standards to compensate for matrix effects. - Employ isotopically labeled internal standards for each target analyte to correct for recovery and matrix effects.[18][19]
Analyte Adsorption to Containers - Use polypropylene or HDPE vials and containers instead of glass, as some fluorinated compounds can adsorb to glass surfaces.[20] - For long-chain acids, gentle heating of polypropylene containers may be required to recover analytes from container surfaces.[20]
Issue 2: Difficulty in Identifying Unknown Degradation Products (Non-Targeted Analysis)

Possible Causes & Solutions

CauseTroubleshooting Steps
Overwhelming Number of Features - Utilize data filtering techniques such as Kendrick Mass Defect plots, common fragment searching, and mass defect filtering to prioritize potentially fluorinated compounds.[3]
Lack of Fragmentation for Identification - Employ high-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) to collect fragmentation data for all detected ions.[3] - Use different collision energies to generate a range of fragment ions.
No Matching Spectra in Libraries - While complete PFAS HRMS libraries are not yet available, search available public and commercial databases.[13] - Manually interpret fragmentation patterns to propose candidate structures. Look for characteristic neutral losses (e.g., HF, CO2).
Isomeric Compounds - Optimize chromatographic separation to resolve isomers. Different stationary phases or mobile phase modifiers may be necessary. - Ion mobility spectrometry (IMS) can provide an additional dimension of separation based on ion shape and size, helping to distinguish isomers.[3]

Experimental Protocols

Protocol 1: Generic Soil Extraction and Cleanup for PFAS Analysis

This protocol provides a general workflow for the extraction and cleanup of fluorinated compounds from soil samples prior to LC-MS/MS analysis.

1. Sample Preparation:

  • Homogenize the soil sample to ensure representativeness.
  • Weigh approximately 2-5 grams of soil into a polypropylene centrifuge tube.[6]

2. Spiking:

  • Spike the sample with a solution containing isotopically labeled internal standards for the target analytes.

3. Extraction:

  • Add 10 mL of an appropriate extraction solvent, such as 1% ammoniated methanol.[6]
  • Vortex the sample and then shake or tumble for 1 hour.[6]
  • Centrifuge the sample at a sufficient speed to pellet the soil particles (e.g., 1,900 rpm for 10 minutes).[6]

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge (e.g., Agilent Bond Elut Carbon S) with methanol.[6]
  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.
  • Wash the cartridge with a solvent that removes interferences but retains the analytes of interest.
  • Elute the analytes from the cartridge with an appropriate solvent mixture.

5. Final Preparation:

  • Evaporate the eluate to a small volume under a gentle stream of nitrogen.
  • Reconstitute the sample in a suitable solvent (e.g., methanol/water) and add an injection internal standard.
  • Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.[5]

Protocol 2: Total Oxidizable Precursor (TOP) Assay

The TOP assay is used to estimate the concentration of unknown PFAS precursors by oxidizing them to quantifiable PFAAs.

1. Sample Preparation:

  • Prepare an aliquot of the soil extract as described in Protocol 1 (prior to SPE cleanup).

2. Oxidation:

  • Adjust the pH of the extract to be alkaline.
  • Add a strong oxidizing agent, such as persulfate, and an activator, like heat or UV light.
  • Allow the reaction to proceed for a set amount of time to ensure complete oxidation of precursors.

3. Post-Oxidation Analysis:

  • Neutralize the sample.
  • Analyze the oxidized sample for a target list of PFAAs using LC-MS/MS.
  • The increase in the concentration of specific PFAAs after oxidation provides an estimate of the precursor concentration.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_output Results SampleCollection Soil Sample Collection (Avoid PTFE) Homogenization Sample Homogenization SampleCollection->Homogenization Weighing Weighing Homogenization->Weighing Spiking Spike with Internal Standards Weighing->Spiking Extraction Solvent Extraction (e.g., Ammoniated Methanol) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE_Cleanup Concentration Concentration & Reconstitution SPE_Cleanup->Concentration LCMS LC-MS/MS or HRMS Analysis Concentration->LCMS DataProcessing Data Processing LCMS->DataProcessing Targeted Targeted Quantification DataProcessing->Targeted NonTargeted Non-Targeted Identification DataProcessing->NonTargeted

Caption: Experimental workflow for identifying fluorinated compound degradation products in soil.

Troubleshooting_Logic start Low or No Analyte Signal check_recovery Check Internal Standard Recovery start->check_recovery low_recovery Low Recovery check_recovery->low_recovery < 50% good_recovery Good Recovery check_recovery->good_recovery > 50% troubleshoot_extraction Troubleshoot Extraction & Cleanup Steps low_recovery->troubleshoot_extraction troubleshoot_matrix Investigate Matrix Effects good_recovery->troubleshoot_matrix troubleshoot_instrument Check Instrument Performance troubleshoot_matrix->troubleshoot_instrument

References

Technical Support Center: Managing Moisture-Sensitive Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with moisture-sensitive organometallic reagents.

Frequently Asked Questions (FAQs)

Q1: Why are organometallic reagents so sensitive to moisture?

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, feature a highly polarized carbon-metal bond, which imparts significant carbanionic character on the carbon atom. This makes them extremely strong bases.[1] They react readily and rapidly with even weak proton sources, including water, alcohols, or amines.[1][2] This acid-base reaction is typically fast and exothermic, destroying the reagent to form a hydrocarbon and a metal hydroxide or alkoxide, rendering it useless for the intended reaction.[3][4]

The general reaction is: R-M + H₂O → R-H + M-OH[3]

Q2: My Grignard reaction won't start. What are the most common causes?

Failure to initiate a Grignard reaction is a common issue, often linked to trace amounts of moisture which passivates the magnesium surface.[2] Other causes include:

  • Wet Glassware: Adsorbed moisture on the surface of the reaction flask is a primary culprit. All glassware must be rigorously dried immediately before use.[5]

  • Wet Solvent: The solvent (e.g., diethyl ether, THF) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent is critical.[6]

  • Inactive Magnesium: The surface of magnesium turnings can oxidize over time, forming a passivating layer of magnesium oxide. Crushing the turnings to expose a fresh surface can help initiate the reaction.[2]

  • Insufficiently Reactive Halide: The reactivity of organohalides follows the trend R-I > R-Br > R-Cl.[6]

Q3: What is the difference between a Schlenk line and a glovebox, and when should I use each?

Both are used to create an inert atmosphere (typically nitrogen or argon) to handle air- and moisture-sensitive compounds.[7][8]

  • Schlenk Line: A Schlenk line is a glass manifold with dual vacuum and inert gas lines, ideal for performing reactions in solution with air-sensitive reagents.[9][10] It is versatile for assembling various glassware setups for synthesis, filtration, and solvent transfer.[11]

  • Glovebox: A glovebox is a sealed container with glove ports that provides an inert environment. It is primarily used for manipulating and storing air-sensitive solids, preparing samples for analysis (like NMR), and performing small-scale reactions where manipulating solids would be difficult on a Schlenk line.[10][12][13]

Q4: How can I be certain my solvent is sufficiently dry?

For many reactions, commercially available anhydrous solvents are sufficient. For highly sensitive applications, further drying is necessary.

  • Chemical Indicators: A common method for drying solvents like THF or ether is distillation from sodium and benzophenone. A persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.[14]

  • Drying Agents: Storing solvents over activated molecular sieves (typically 3Å or 4Å) is a convenient and effective method.[14][15]

  • Analytical Measurement: Karl Fischer titration is the gold standard for accurately quantifying water content in organic solvents, capable of detecting moisture at the parts-per-million (ppm) level.[16][17] Other modern methods include gas chromatography and specialized sensors.[16][18]

Q5: Why is it essential to titrate organometallic reagents before use?

The concentration of organometallic reagents stated on the manufacturer's label can decrease over time due to gradual degradation from unavoidable trace amounts of air or moisture, especially after the bottle has been opened.[19] Titration determines the active concentration of the reagent, which is crucial for accurate stoichiometry in reactions. Using an incorrect concentration can lead to low yields, side product formation, or complete reaction failure.

Q6: What is an "evacuate-refill" cycle, and why is it necessary?

An "evacuate-refill" (or vacuum-backfill) cycle is a fundamental technique used with a Schlenk line to remove air and adsorbed moisture from glassware.[20] The process involves evacuating the sealed apparatus with a vacuum pump and then refilling it with a dry, inert gas.[7] Repeating this cycle three to five times ensures that the atmosphere inside the flask is inert before reagents are introduced.[10]

Troubleshooting Guide

A failed or low-yielding reaction involving organometallic reagents can almost always be traced back to the presence of moisture or oxygen. Use the following decision tree to diagnose potential issues.

G start Reaction Failed or Low Yield q1 Did the reaction start at all? (e.g., color change, gas evolution) start->q1 no_start NO: Reaction Did Not Initiate q1->no_start No yes_start YES: Reaction Started but Yield is Poor/Incorrect Product q1->yes_start Yes cause1 Possible Cause: Moisture Present no_start->cause1 cause2 Possible Cause: Reagent Inactive no_start->cause2 cause3 Possible Cause: Incorrect Stoichiometry yes_start->cause3 cause4 Possible Cause: Reaction Quenched yes_start->cause4 cause5 Possible Cause: Incorrect Temperature yes_start->cause5 sol1 Solution: 1. Oven/flame-dry all glassware immediately before use. 2. Use freshly dried solvent. 3. Ensure inert gas is dry. cause1->sol1 sol2 Solution: 1. Titrate organometallic reagent to confirm concentration. 2. For Grignard: Use fresh magnesium or crush turnings. cause2->sol2 sol3 Solution: Titrate organometallic reagent and re-calculate equivalents. cause3->sol3 sol4 Solution: Check substrate for acidic protons (e.g., -OH, -NH, -COOH). Protect functional groups if necessary. cause4->sol4 sol5 Solution: Verify reaction temperature. Some reagents decompose at higher temperatures. cause5->sol5

Caption: Troubleshooting flowchart for moisture-sensitive reactions.

Data Summaries

Table 1: Relative Moisture Sensitivity of Common Organometallic Reagents

Reagent ClassExample(s)Relative SensitivityKey Handling Considerations
Alkyllithiumsn-BuLi, s-BuLi, t-BuLiVery HighOften pyrophoric (ignite on contact with air).[21] Must be handled under a strictly inert atmosphere.
Grignard ReagentsPhMgBr, EtMgClHighExtremely sensitive to protic sources (water, alcohols).[6][22] Reactions require anhydrous conditions.
OrganozincsEt₂Zn, i-Pr₂ZnModerate to HighGenerally less basic than Grignards but still readily react with water.[23]
OrganocupratesLiCuMe₂ (Gilman)ModerateSensitive to both moisture and oxygen. Often generated and used in situ at low temperatures.
OrganoaluminumsMe₃Al, Et₂AlClVery HighPyrophoric and react violently with water.[21] Require specialized handling techniques.

Table 2: Efficacy of Common Solvent Drying Methods (Water Content in ppm)

SolventUntreated (Commercial Grade)Stored over 3Å Molecular Sieves (48h)Distilled from CaH₂Distilled from Na/Benzophenone
Tetrahydrofuran (THF)~200-250< 10~20-30< 10
Toluene~225< 5~25-35~34
Dichloromethane (DCM)~50-70< 10~13N/A
Acetonitrile~300-500~30-40~15-25N/A

Data compiled and synthesized from references[24][25]. Actual values can vary based on initial water content and technique.

Table 3: Common Indicators for Titration of Organometallic Reagents

IndicatorReagent ClassColor Change at EndpointReference
Salicylaldehyde phenylhydrazoneRLi, RMgXYellow → Bright Orange[26][27]
N-BenzylbenzamideRLiColorless → Persistent Blue/Green-Blue[28]
Iodine (I₂) in THF/LiClRLi (primary), RMgX, R₂ZnBrown → Colorless[23][29]
1,10-PhenanthrolineRLi, RMgXColorless → Persistent Red/Brown (forms colored complex with reagent)[30]

Key Experimental Protocols

Protocol 1: Drying Glassware
  • Clean all glassware (reaction flasks, dropping funnels, stir bars) thoroughly and perform a final rinse with acetone to facilitate drying.

  • Place glassware in a laboratory oven at >125 °C for a minimum of 4 hours, or preferably overnight.[31]

  • Assemble the hot glassware quickly while flushing with a stream of dry inert gas (N₂ or Ar) and cap all openings with rubber septa.

  • Alternatively, for immediate use, assemble the apparatus and flame-dry all glass surfaces under vacuum using a heat gun or a soft flame until all visible moisture is gone.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas or under vacuum before introducing reagents.[31]

Protocol 2: Transfer of Reagents via Syringe

This technique is suitable for transferring small to moderate volumes (<50 mL) of liquid reagents.[31][32]

  • Dry a glass syringe and a long needle in an oven. Assemble the syringe while hot and allow it to cool in a desiccator or under a stream of inert gas.

  • Purge the syringe with dry inert gas by drawing the gas from the headspace of a dry flask or from the inert gas line and expelling it 10 times.[32]

  • Puncture the septum of the reagent bottle with the needle. If the bottle is not under positive pressure, insert a second needle connected to an inert gas line (or balloon) to equalize the pressure.[21]

  • Withdraw the desired volume of the organometallic reagent into the syringe.

  • Draw a small "cushion" (~0.2 mL) of inert gas from the bottle's headspace into the syringe.[29]

  • Invert the syringe and remove it from the reagent bottle. The gas bubble prevents the reagent from dripping from the needle tip.

  • Insert the needle through the septum of the reaction flask and first inject the inert gas cushion, then slowly add the reagent.

Protocol 3: Setup of a Moisture-Sensitive Reaction on a Schlenk Line

This workflow outlines the essential steps for setting up a reaction under an inert atmosphere.

G A 1. Assemble Dry Glassware (Flask, Condenser, etc.) B 2. Connect to Schlenk Line A->B C 3. Perform Evacuate-Refill Cycles (Minimum 3 times) B->C D 4. Leave Under Positive Inert Gas Pressure C->D E 5. Add Solid Reagents (if any, under gas counterflow) D->E F 6. Add Anhydrous Solvent (via cannula or syringe) E->F G 7. Add Organometallic Reagent (via syringe, dropwise at correct temp.) F->G H 8. Run Reaction (Maintain inert atmosphere) G->H

Caption: Workflow for setting up a moisture-sensitive reaction.

Protocol 4: Cannula Transfer of Anhydrous Solvents

This is the preferred method for transferring larger volumes of dry solvents or solutions between flasks under an inert atmosphere.

G flaskA Source Flask (A) Contains Solvent Under N₂ Pressure cannula Double-Tipped Needle (Cannula) flaskB Receiving Flask (B) Empty & Inert Vented with Needle step1 1. Insert one end of cannula into Flask A (above liquid) step2 2. Insert other end into Flask B step1->step2 step3 3. Lower cannula into solvent in Flask A step2->step3 result Positive pressure in A pushes liquid through cannula to B step3->result

Caption: Logic of a double-tipped needle (cannula) transfer.

Procedure:

  • Ensure both the source flask (containing the liquid) and the receiving flask are under a positive pressure of inert gas.[11]

  • Puncture the septum of the receiving flask with a "bleed" needle to allow for pressure equalization.[11]

  • Carefully insert one end of a double-tipped needle (cannula) through the septum of the source flask, keeping the tip above the liquid level. Inert gas will flush through the cannula.

  • Insert the other end of the cannula through the septum of the receiving flask.

  • Lower the cannula tip into the liquid in the source flask. The slight positive pressure in the source flask will push the liquid into the receiving flask.[31]

  • To stop the transfer, raise the cannula tip above the liquid level in the source flask. Remove the cannula from both flasks.

Protocol 5: Titration of a Grignard Reagent with Iodine

This protocol is based on the method developed by Knochel and provides a sharp, visual endpoint.[23]

  • Preparation: Oven- or flame-dry a 10 mL round-bottom flask containing a magnetic stir bar. Allow it to cool under an argon atmosphere.

  • Indicator Solution: Accurately weigh ~254 mg (1.0 mmol) of iodine (I₂) into the flask. Seal the flask with a rubber septum and flush with argon. Add 4-5 mL of a saturated solution of LiCl in dry THF.[23][29] Stir until the iodine is fully dissolved, forming a brown solution. Cool the flask to 0 °C in an ice bath.

  • Titration:

    • Take up the Grignard reagent into a dry 1.00 mL syringe.[23]

    • Add the Grignard reagent dropwise to the stirring, cooled iodine solution.

    • The endpoint is reached when the brown color of the iodine completely and permanently disappears, leaving a colorless and transparent solution.[23]

  • Calculation:

    • Record the volume (V, in L) of the Grignard reagent added.

    • The moles of iodine are known (e.g., 0.001 mol).

    • The reaction is 1:1 for mono-Grignards (RMgX).

    • Molarity (M) = Moles of I₂ / Volume of Grignard reagent (V).

References

Technical Support Center: Scaling Up the Synthesis of Halogenated Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of halogenated cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the scale-up of these important chemical building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of halogenated cyclobutanes?

Scaling up the synthesis of halogenated cyclobutanes from laboratory to industrial scale presents several key challenges. These include managing reaction exotherms, ensuring efficient mixing, controlling stereoselectivity, minimizing side reactions like elimination and polymerization, and developing robust purification methods to separate diastereomers and remove impurities. For photochemical reactions, achieving uniform light distribution in larger reactors is a significant hurdle.[1][2]

Q2: Which synthetic methods for halogenated cyclobutanes are most amenable to scale-up?

Both thermal and photochemical [2+2] cycloadditions are common methods for synthesizing cyclobutane rings.[3][4]

  • Thermal [2+2] Cycloadditions: Particularly those involving ketenes, can be suitable for scale-up. However, the generation of ketenes in situ requires careful control of reaction conditions to avoid side reactions.[3] Lewis acid-promoted [2+2] cycloadditions can offer substantial rate acceleration compared to traditional thermal methods.[5]

  • Photochemical [2+2] Cycloadditions: These are widely used but can be challenging to scale up due to the light penetration limitations in larger reactors.[1][2] Continuous flow reactors with LED light sources are emerging as a promising solution to this problem, offering better scalability and energy efficiency.[6]

Q3: How does the choice of halogen affect the scalability of the synthesis?

The nature of the halogen substituent can significantly impact the reaction. For instance, in the synthesis of (fluoro)alkyl-containing cyclobutanes, nucleophilic substitution to introduce fluorine can be accompanied by elimination side reactions.[7] The reactivity of the carbon-halogen bond can also influence the stability of the product and the potential for side reactions during synthesis and purification.

Q4: What are the key considerations for ensuring stereocontrol on a larger scale?

Maintaining stereocontrol is a critical challenge in scaling up cyclobutane synthesis. Factors that influence stereoselectivity include the choice of catalyst, solvent, temperature, and the nature of the reactants. For example, in Lewis acid-catalyzed cycloadditions, the choice of Lewis acid can influence the diastereoselectivity.[5] On a larger scale, maintaining consistent temperature and mixing is crucial to ensure reproducible stereochemical outcomes.

Troubleshooting Guides

Issue 1: Low Yield

Question: We are experiencing a significant drop in yield upon scaling up our halogenated cyclobutane synthesis. What are the potential causes and how can we troubleshoot this?

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Poor Mixing On a larger scale, inefficient stirring can lead to localized "hot spots" and concentration gradients, promoting side reactions. • Solution: Employ mechanical stirrers and consider reactor designs that ensure thorough mixing.
Inadequate Temperature Control Exothermic reactions can be difficult to control at scale, leading to decomposition of reactants or products. • Solution: Use a reactor with a larger surface area-to-volume ratio, implement a cooling system, and consider a semi-batch or continuous flow process for better heat management.
Side Reactions Polymerization of the alkene, elimination of the halogen, and other side reactions can become more prevalent at higher concentrations and temperatures. • Solution: Optimize reaction conditions by lowering the temperature, adjusting the concentration of reactants, and using appropriate inhibitors if necessary.
Catalyst Deactivation Impurities in starting materials or solvents can poison the catalyst.[8][9] • Solution: Ensure the purity of all reagents and solvents. Consider using a guard bed to remove impurities before the reaction mixture reaches the catalyst.
Photochemical Reaction Inefficiency (for photocycloadditions) Insufficient light penetration in a large batch reactor can lead to incomplete conversion.[1] • Solution: Transition to a continuous flow photoreactor with a high-power LED source to ensure uniform irradiation.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_mixing 1. Evaluate Mixing Efficiency start->check_mixing check_temp 2. Assess Temperature Control check_mixing->check_temp Mixing Adequate sub_mixing Improve Agitation (e.g., mechanical stirrer) check_mixing->sub_mixing Mixing Inadequate check_side_reactions 3. Analyze for Side Products check_temp->check_side_reactions Temp. Controlled sub_temp Enhance Heat Removal (e.g., cooling jacket, flow reactor) check_temp->sub_temp Temp. Fluctuations check_catalyst 4. Investigate Catalyst Activity check_side_reactions->check_catalyst Side Reactions Minimal sub_side_reactions Optimize Conditions (e.g., lower temp., adjust conc.) check_side_reactions->sub_side_reactions Side Products Detected check_photo_setup 5. Review Photoreactor Setup (if applicable) check_catalyst->check_photo_setup Catalyst Active sub_catalyst Purify Reagents Replace Catalyst check_catalyst->sub_catalyst Catalyst Deactivated solution Implement Optimized Conditions check_photo_setup->solution Setup Optimized sub_photo_setup Switch to Flow Reactor Optimize Light Source check_photo_setup->sub_photo_setup Inefficient Irradiation sub_mixing->check_temp sub_temp->check_side_reactions sub_side_reactions->check_catalyst sub_catalyst->check_photo_setup sub_photo_setup->solution Stereoselectivity_Logic cluster_factors Key Factors temp Uniform Temperature high_stereoselectivity High Stereoselectivity temp->high_stereoselectivity solvent Optimal Solvent solvent->high_stereoselectivity addition_rate Controlled Addition Rate addition_rate->high_stereoselectivity catalyst Correct Catalyst Loading catalyst->high_stereoselectivity Thermal_Cycloaddition_Workflow start Start setup Reaction Setup under Inert Atmosphere start->setup reagents Charge Alkene and Solvent setup->reagents ketene_prep Prepare Ketene Precursor and Base Solution reagents->ketene_prep addition Slow Addition at 0 °C ketene_prep->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Crystallization) workup->purification product Isolated Halogenated Cyclobutane purification->product

References

Validation & Comparative

A Comparative Analysis of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane and CFC-113 for High-Stakes Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the physicochemical properties and environmental impact of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane and the historically significant, now largely phased-out, CFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane). This document is intended for researchers, scientists, and professionals in drug development and other high-stakes industries seeking alternatives to ozone-depleting substances.

Executive Summary

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of both compounds is presented in Table 1. These properties are critical in determining the suitability of a solvent for specific applications, influencing factors such as solvency power, evaporation rate, and material compatibility.

PropertyThis compoundCFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane)
Chemical Formula C₄H₂Cl₃F₃C₂Cl₃F₃
CAS Number 697-17-676-13-1
Molecular Weight 213.41 g/mol 187.37 g/mol
Boiling Point 120 °C47.6 °C
Melting Point Not available-35 °C
Density/Relative Density 1.594 g/cm³1.56 g/cm³
Vapor Pressure Not available37.9 kPa (at 20 °C)
Water Solubility Not available170 mg/L

Environmental Impact Assessment

A critical consideration in the selection of any chemical is its environmental footprint, particularly its impact on the ozone layer and its contribution to global warming.

Ozone Depletion Potential (ODP): The ODP is a relative measure of a substance's ability to destroy stratospheric ozone. CFC-11 is used as the benchmark with an ODP of 1.0. CFC-113 has a high ODP, reported to be between 0.8 and 1.0. Specific ODP values for this compound are not readily found in publicly available scientific literature. However, as a chlorinated compound, it is expected to have a non-zero ODP.

Global Warming Potential (GWP): The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1. CFC-113 has a very high 100-year GWP of 6130. Similar to its ODP, the GWP for this compound is not well-documented in public sources. Given its fluorinated nature, it is anticipated to be a potent greenhouse gas.

Experimental Protocol: Evaluating Cleaning Performance of Alternative Solvents

For industries such as electronics and pharmaceuticals where CFC-113 was historically used as a cleaning agent, a standardized method for evaluating the performance of alternatives is crucial. The following is a generalized experimental protocol for assessing the cleaning efficacy of a solvent.

Objective: To determine the effectiveness of a test solvent in removing a specific contaminant from a standardized substrate.

Materials:

  • Test solvent (e.g., this compound)

  • Reference solvent (e.g., a known effective, non-ozone depleting solvent)

  • Contaminant of interest (e.g., a specific oil, grease, or flux)

  • Standardized substrates (e.g., stainless steel coupons, ceramic plates)

  • Analytical balance

  • Ultrasonic bath

  • Drying oven

  • Gravimetric analysis equipment or surface analysis instrumentation (e.g., FTIR, XPS)

Procedure:

  • Coupon Preparation: Clean and weigh the standardized substrates to establish a baseline weight.

  • Contamination: Apply a known and consistent amount of the contaminant to each substrate and reweigh.

  • Cleaning Process:

    • Immerse the contaminated substrates in the test solvent for a predetermined time and at a specified temperature. Agitation, such as ultrasonication, should be applied consistently.

    • Repeat the process with the reference solvent for comparison.

  • Rinsing and Drying: Rinse the substrates with a volatile, non-interfering solvent (if necessary) and dry them in an oven until a constant weight is achieved.

  • Efficacy Determination:

    • Weigh the cleaned and dried substrates.

    • The cleaning efficacy can be calculated as the percentage of contaminant removed:

      • Efficacy (%) = [(Weight of contaminant before cleaning) - (Weight of contaminant after cleaning)] / (Weight of contaminant before cleaning) x 100

    • Alternatively, surface analysis techniques can be used to detect residual contaminant levels.

Logical Workflow for Alternative Solvent Selection

The process of selecting a suitable alternative to a phased-out chemical involves a multi-faceted evaluation. The following diagram, generated using Graphviz, illustrates a logical workflow for this process.

SolventSelectionWorkflow start Identify Need for CFC-113 Alternative performance Define Performance Requirements (e.g., Solvency, Boiling Point) start->performance material_comp Assess Material Compatibility performance->material_comp safety Evaluate Safety Profile (Toxicity, Flammability) material_comp->safety environmental Analyze Environmental Impact (ODP, GWP) safety->environmental regulatory Check Regulatory Compliance (e.g., REACH, TSCA) environmental->regulatory cost Conduct Cost-Benefit Analysis regulatory->cost testing Perform Experimental Performance Testing cost->testing selection Select Optimal Alternative testing->selection selection->performance Rejected implementation Implement and Validate Process selection->implementation Approved

Caption: A logical workflow for the selection of an alternative solvent.

Conclusion

The data available for this compound is currently insufficient to perform a comprehensive comparison with CFC-113, particularly concerning its environmental impact. While its higher boiling point suggests different application parameters compared to CFC-113, the absence of ODP and GWP values is a significant knowledge gap. Researchers and industries seeking alternatives must prioritize compounds with well-documented, low environmental impact. The provided experimental protocol and logical workflow offer a framework for the systematic evaluation of any potential substitute. Further research into the environmental properties of this compound is essential before it can be considered a viable, responsible alternative to phased-out substances.

References

Comparative analysis of reactivity between fluorinated and non-fluorinated cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on molecular reactivity is paramount. This guide provides a comparative analysis of the reactivity of fluorinated versus non-fluorinated cyclobutanes, supported by experimental data and detailed protocols. The introduction of fluorine atoms, the most electronegative element, profoundly alters the electronic and steric properties of the cyclobutane ring, leading to significant changes in its stability and reaction kinetics.

The inherent ring strain of the cyclobutane core, a consequence of its compressed bond angles, makes it a versatile synthon in organic chemistry, prone to various ring-opening and rearrangement reactions. Fluorination adds another layer of complexity and control, offering a powerful tool to modulate the reactivity and physicochemical properties of these four-membered rings.

Influence of Fluorination on Ring Strain and Stability

Computational studies suggest that fluorine substitution can have a notable effect on the ring strain of cyclobutanes. Contrary to what might be expected from the introduction of bulky fluorine atoms, perfluorocyclobutane is predicted to possess approximately 6 kcal/mol less ring strain than its non-fluorinated counterpart. This stabilization is attributed to the electronic effects of the highly electronegative fluorine atoms.

Comparative Reactivity in Key Reaction Classes

The reactivity of cyclobutanes can be broadly categorized into several key classes of reactions. The presence of fluorine substituents significantly influences the rates and outcomes of these transformations.

Thermal Decomposition

Thermal decomposition of cyclobutane primarily yields two molecules of ethylene in a unimolecular reaction. The kinetics of this process are well-studied. For non-fluorinated cyclobutane, the decomposition is a key reaction driven by the release of ring strain.

Solvolysis Reactions

Solvolysis reactions, where the solvent acts as the nucleophile, are classic probes of carbocation stability and reaction kinetics. The rate of solvolysis of a cyclobutyl derivative, such as a tosylate, provides valuable information about the electronic effects of substituents on the ring.

While a direct comparative study on the solvolysis of a fluorocyclobutyl tosylate versus a cyclobutyl tosylate under identical conditions was not found in the initial literature search, the principles of physical organic chemistry allow for predictions. The strong electron-withdrawing inductive effect of fluorine is expected to destabilize a developing positive charge on an adjacent carbon atom. Therefore, one would anticipate that a fluorocyclobutyl tosylate would undergo solvolysis at a significantly slower rate than its non-fluorinated analog, assuming a mechanism involving carbocation formation.

Cycloaddition Reactions

Fluorinated alkenes often exhibit enhanced reactivity in [2+2] cycloaddition reactions to form cyclobutane derivatives. In competitive reactions, fluorinated alkenes can add to non-fluorinated unsaturated compounds more readily than they dimerize. This suggests that the resulting fluorinated cyclobutane adducts are thermodynamically favored in these reactions.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize key quantitative data related to the structure and reactivity of cyclobutanes.

ParameterNon-Fluorinated CyclobutaneFluorinated Cyclobutane (Predicted/General)
Ring Strain HighPotentially Lower (e.g., Perfluorocyclobutane)[1]
C-H Bond Dissociation Energy ~98 kcal/mol-
C-F Bond Dissociation Energy -~115 kcal/mol (general)[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are methodologies for key experiments relevant to the comparative analysis of cyclobutane reactivity.

Protocol 1: Determination of Solvolysis Rates

This protocol outlines a general method for comparing the solvolysis rates of a non-fluorinated and a fluorinated cyclobutyl tosylate.

Objective: To determine and compare the first-order rate constants for the solvolysis of cyclobutyl tosylate and a fluorinated analog (e.g., 2-fluorocyclobutyl tosylate).

Materials:

  • Cyclobutyl tosylate

  • Fluorinated cyclobutyl tosylate

  • Anhydrous solvent (e.g., ethanol, acetic acid)

  • Buffered indicator solution (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare solutions of known concentration for both the non-fluorinated and fluorinated cyclobutyl tosylates in the chosen anhydrous solvent.

  • Place a known volume of the tosylate solution in a reaction vessel equipped with a stirrer and maintain a constant temperature using the water bath.

  • Add a few drops of the indicator to the solution.

  • At time zero, add a precise volume of the standardized sodium hydroxide solution to the reaction mixture. The solution should turn basic (blue for bromothymol blue).

  • Start a timer and monitor the color of the solution. The solvolysis reaction will produce toluenesulfonic acid, which will neutralize the added base.

  • Record the time it takes for the solution to turn from basic to acidic (e.g., blue to yellow).

  • Immediately add another precise volume of the sodium hydroxide solution and record the time for the next color change.

  • Repeat this process for several intervals to collect a series of time versus concentration data points.

  • The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted tosylate versus time. The slope of the resulting straight line will be equal to -k.

  • Repeat the entire procedure for the other cyclobutyl tosylate under identical conditions.

Data Analysis: Compare the rate constants obtained for the fluorinated and non-fluorinated cyclobutyl tosylates to determine the relative reactivity.

Protocol 2: Competitive Thermal Decomposition

This protocol describes a method for comparing the relative thermal stability of a fluorinated and a non-fluorinated cyclobutane.

Objective: To determine the relative rates of thermal decomposition of a fluorinated and a non-fluorinated cyclobutane through a competitive reaction.

Materials:

  • A mixture of a known molar ratio of a fluorinated cyclobutane and a non-fluorinated cyclobutane.

  • A high-temperature flow reactor or a sealed ampoule.

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Procedure:

  • Prepare a gas mixture with a precisely known molar ratio of the fluorinated and non-fluorinated cyclobutanes.

  • Pass the gas mixture through a heated flow reactor at a controlled temperature and flow rate, or heat a sealed ampoule containing the mixture for a specific time.

  • Collect the product mixture by condensation at a low temperature.

  • Analyze the composition of the reactant and product mixture using GC-MS.

  • Identify and quantify the unreacted starting materials and the decomposition products (e.g., ethylene and fluorinated ethylenes).

  • The relative rate of decomposition can be determined by the change in the ratio of the two starting materials before and after the reaction.

Data Analysis: A higher depletion of one cyclobutane relative to the other indicates a faster rate of thermal decomposition.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.

Solvolysis_Pathway Reactant Cyclobutyl-OTs Carbocation Cyclobutyl Cation Reactant->Carbocation Rate-determining step Product Solvolysis Products Carbocation->Product Nucleophilic attack by solvent

Caption: SN1 solvolysis pathway of a cyclobutyl tosylate.

Thermal_Decomposition Cyclobutane Cyclobutane TransitionState [Biradical Intermediate] Cyclobutane->TransitionState Δ Ethylene 2 x Ethylene TransitionState->Ethylene

Caption: Thermal decomposition of cyclobutane via a biradical intermediate.

Competitive_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Mixture (Fluorinated & Non-fluorinated) React Thermal or Solvolysis Reaction Mix->React Analyze GC-MS or Titration React->Analyze Data Determine Relative Rates Analyze->Data

Caption: Workflow for a competitive kinetic experiment.

References

Comparative Guide to Analytical Methods for the Quantification of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the quantitative analysis of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane. While specific validated methods for this compound are not widely published, this document outlines hypothetical, yet realistic, experimental protocols and performance data based on established methods for structurally similar halogenated volatile organic compounds (VOCs).

The selection of an appropriate analytical method is critical for accurate quantification in research, environmental monitoring, and pharmaceutical development. This guide presents a summary of validation parameters, detailed experimental procedures, and visual workflows to aid in methodology selection and implementation.

Data Presentation: A Comparative Analysis

The following tables summarize the anticipated performance characteristics of GC-MS and GC-FID for the quantification of this compound. These values are derived from typical performance data for the analysis of other halogenated hydrocarbons and serve as a benchmark for method validation.

Table 1: Comparison of Method Performance Parameters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) 0.05 µg/L0.5 µg/L
Limit of Quantification (LOQ) 0.15 µg/L1.5 µg/L
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 10%< 15%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)

Table 2: Quantitative Performance Data

MethodConcentration (µg/L)Mean Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
GC-MS 1.098.54.26.8
10102.13.15.5
10099.32.54.9
GC-FID 5.095.78.912.3
50103.46.510.1
50098.25.18.7

Experimental Protocols

The following are detailed methodologies for the quantification of this compound using GC-MS and GC-FID. These protocols are adapted from standard methods for volatile organic compounds, such as EPA Method 524.2 and 8260D.[1][2]

Method 1: Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it suitable for trace-level quantification.

1. Sample Preparation (Purge and Trap):

  • Place a 5 mL aqueous sample into a purging vessel.

  • Add an internal standard (e.g., fluorobenzene) to the sample.

  • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.

  • The purged analytes are trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).

  • After purging, the trap is heated to 250°C and backflushed with helium to desorb the analytes onto the GC column.

2. GC-MS Conditions:

  • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness fused-silica capillary column with a polydimethylsiloxane stationary phase.[3]

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode at 200°C.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in full scan mode (m/z 45-300) or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

3. Calibration:

  • Prepare a series of calibration standards of this compound in methanol.

  • Spike reagent water with the calibration standards to create aqueous calibration standards.

  • Analyze the standards using the purge and trap GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Method 2: Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)

This method is robust and suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation (Headspace):

  • Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard.

  • Seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubate the vial at 80°C for 30 minutes in the headspace autosampler.

  • After equilibration, a portion of the headspace vapor is automatically injected into the GC.

2. GC-FID Conditions:

  • GC Column: 30 m x 0.32 mm ID, 1.8 µm film thickness fused-silica capillary column with a mid-polarity stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 15°C/min to 200°C.

    • Hold for 5 minutes.

  • Carrier Gas: Nitrogen or Helium at a constant flow of 2.0 mL/min.

  • Injector: Split mode (10:1) at 220°C.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • FID Gas Flows: Hydrogen at 30 mL/min, Air at 300 mL/min, Makeup gas (Nitrogen) at 25 mL/min.

3. Calibration:

  • Prepare calibration standards as described for the GC-MS method.

  • Analyze the standards using the HS-GC-FID method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (5 mL) PurgeVessel Add to Purging Vessel Sample->PurgeVessel InternalStd Spike with Internal Standard PurgeVessel->InternalStd Purge Purge with Helium (11 min) InternalStd->Purge Trap Analytes Adsorbed on Trap Purge->Trap Desorb Thermal Desorption (250°C) Trap->Desorb GC Gas Chromatography Separation Desorb->GC MS Mass Spectrometry Detection GC->MS Integration Peak Integration MS->Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for GC-MS analysis of this compound.

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Aqueous Sample (10 mL) HeadspaceVial Add to Headspace Vial Sample->HeadspaceVial InternalStd Spike with Internal Standard HeadspaceVial->InternalStd Seal Seal Vial InternalStd->Seal Incubate Incubate (80°C, 30 min) Seal->Incubate Inject Headspace Injection Incubate->Inject GC Gas Chromatography Separation Inject->GC FID Flame Ionization Detection GC->FID Integration Peak Integration FID->Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for HS-GC-FID analysis of this compound.

References

Spectroscopic Data Comparison of Trichlorotrifluorocyclobutane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic data for various isomers of trichlorotrifluorocyclobutane, offering a framework for their differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The structural diversity of trichlorotrifluorocyclobutane isomers presents a significant analytical challenge. Variations in the substitution patterns of chlorine and fluorine atoms on the cyclobutane ring lead to distinct physical and chemical properties, necessitating robust analytical methods for unambiguous identification. This guide summarizes key spectroscopic data and outlines the experimental protocols for acquiring and interpreting this information.

Comparative Spectroscopic Data

The following tables present a summary of expected spectroscopic data for different isomers of trichlorotrifluorocyclobutane. This data is based on established principles of spectroscopy and published data for analogous halogenated cyclobutanes.

Table 1: 19F NMR Spectroscopic Data of Trichlorotrifluorocyclobutane Isomers

IsomerChemical Shift (δ, ppm)Coupling Constants (JFF, Hz)Multiplicity
cis-1,2,3-Trichloro-1,2,3-trifluorocyclobutane-110 to -130Jgem ≈ 180-220, Jcis ≈ 5-15, Jtrans ≈ 0-5Complex Multiplets
trans-1,2,3-Trichloro-1,2,3-trifluorocyclobutane-115 to -135Jgem ≈ 180-220, Jcis ≈ 5-15, Jtrans ≈ 10-20Complex Multiplets
1,1,2-Trichloro-3,3,4-trifluorocyclobutane-90 to -110 (CF2), -120 to -140 (CF)Jgem ≈ 200-240, Jvic ≈ 2-10Triplet, Doublet of doublets

Table 2: 13C NMR Spectroscopic Data of Trichlorotrifluorocyclobutane Isomers

IsomerChemical Shift (δ, ppm)
cis-1,2,3-Trichloro-1,2,3-trifluorocyclobutane70 - 90
trans-1,2,3-Trichloro-1,2,3-trifluorocyclobutane75 - 95
1,1,2-Trichloro-3,3,4-trifluorocyclobutane80 - 100 (CCl2), 60 - 80 (CHCl), 90 - 110 (CF2), 50 - 70 (CH2)

Table 3: Infrared (IR) Spectroscopic Data of Trichlorotrifluorocyclobutane Isomers

IsomerC-F Stretching (cm-1)C-Cl Stretching (cm-1)Fingerprint Region (cm-1)
cis-1,2,3-Trichloro-1,2,3-trifluorocyclobutane1100 - 1300 (strong, multiple bands)650 - 800 (strong, multiple bands)Complex pattern, characteristic of isomer
trans-1,2,3-Trichloro-1,2,3-trifluorocyclobutane1100 - 1300 (strong, multiple bands)650 - 800 (strong, multiple bands)Distinct complex pattern from cis isomer
1,1,2-Trichloro-3,3,4-trifluorocyclobutane1150 - 1350 (very strong, broad)680 - 820 (strong, multiple bands)Unique pattern reflecting lower symmetry

Table 4: Mass Spectrometry (MS) Data of Trichlorotrifluorocyclobutane Isomers

IsomerMolecular Ion (M+, m/z)Key Fragmentation Ions (m/z)
All Isomers212, 214, 216 (isotopic pattern)[M-Cl]+, [M-F]+, [M-HCl]+, [M-HF]+, halocarbon fragments
cis vs. trans Isomers-Subtle differences in fragment ion abundances may be observed.
Positional Isomers-Characteristic fragmentation patterns based on the stability of resulting carbocations.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl3) or acetone-d6.

  • 19F NMR: Proton-decoupled 19F NMR spectra are acquired to simplify the fluorine signals. Key parameters include a spectral width of approximately -50 to -250 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • 13C NMR: Proton-decoupled 13C NMR spectra are recorded. A wider spectral width (e.g., 0-150 ppm) is used. Due to the lower natural abundance of 13C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl4) in an IR-transparent cell.

  • Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm-1) with a resolution of 4 cm-1.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of these types of compounds. Gas chromatography-mass spectrometry (GC-MS) is ideal for separating isomeric mixtures prior to analysis.

  • GC-MS Conditions: A non-polar capillary column (e.g., DB-5ms) is suitable for separation. The oven temperature program should be optimized to achieve baseline separation of the isomers.

  • MS Conditions: A standard electron energy of 70 eV is used for ionization. The mass analyzer is scanned over a range of m/z 40-300.

Isomer Identification Workflow

The following diagram illustrates a logical workflow for the identification and differentiation of trichlorotrifluorocyclobutane isomers using the spectroscopic techniques described.

Isomer_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Isomer Differentiation cluster_3 Final Identification start Mixture of Trichlorotrifluorocyclobutane Isomers gcms GC-MS Analysis start->gcms Separation nmr NMR Spectroscopy (19F, 13C) start->nmr ir IR Spectroscopy start->ir ms_data Mass Spectra: Molecular Ion & Fragmentation gcms->ms_data Ionization & Detection nmr_data NMR Spectra: Chemical Shifts & Coupling Constants nmr->nmr_data ir_data IR Spectrum: Characteristic Absorptions ir->ir_data pos_isomers Positional Isomers ms_data->pos_isomers Unique Fragmentation nmr_data->pos_isomers Different Spin Systems stereo_isomers Stereoisomers (cis/trans) nmr_data->stereo_isomers Distinct J-Couplings ir_data->pos_isomers Varying Functional Group Frequencies ir_data->stereo_isomers Fingerprint Region Differences isomer_a Identified Isomer A pos_isomers->isomer_a isomer_b Identified Isomer B stereo_isomers->isomer_b

Caption: Workflow for the spectroscopic identification of trichlorotrifluorocyclobutane isomers.

A Comparative Guide to the Synthesis of Trifluoromethyl-Cyclobutanes: Alternatives to Polychlorofluorinated Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl-cyclobutane moiety, in particular, offers a unique combination of metabolic stability and conformational constraint, making it a highly desirable structural element. Historically, the synthesis of such structures has sometimes involved polychlorofluorinated intermediates like 1,1,2-Trichloro-2,3,3-trifluorocyclobutane. However, a diverse and evolving landscape of synthetic methodologies now provides a range of more direct and versatile alternatives for accessing these valuable building blocks.

This guide provides an objective comparison of key synthetic strategies for the preparation of trifluoromethyl-substituted cyclobutanes, presenting a viable toolkit for chemists to select the most appropriate method for their specific research and development needs. The comparison focuses on reaction efficiency, stereoselectivity, substrate scope, and operational simplicity, supported by experimental data from the peer-reviewed literature.

Comparison of Synthetic Methodologies

The following table summarizes the key performance indicators for the primary methods used to synthesize trifluoromethyl-cyclobutanes.

MethodologyKey Reagents/ConditionsTypical YieldsStereoselectivityKey AdvantagesKey Limitations
Visible Light-Induced [2+2] Photocycloaddition Alkenes (e.g., quinolinones), 1-bromo-1-trifluoromethylethene, thioxanthone (photosensitizer), visible light75-86%[1]High diastereoselectivity (e.g., 8:1 to 10:1 dr)[1]Mild reaction conditions, high functional group tolerance, good for complex scaffolds.[1]Requires specialized photochemical equipment, substrate scope can be limited by the alkene partner.
Deoxyfluorination of Cyclobutanecarboxylic Acids Cyclobutanecarboxylic acids, Sulfur tetrafluoride (SF₄) or other deoxyfluorinating agentsGood to excellent[2]Not directly applicable for creating new stereocenters during fluorination.Modular approach from readily available carboxylic acids, scalable.[2]Harsh reagents (SF₄ is toxic), high temperatures may be required, functional group tolerance can be an issue.
Nucleophilic Trifluoromethylation Cyclobutanones, Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent), fluoride sourceGood to excellentCan be substrate-dependent; diastereoselectivity can be controlled with chiral auxiliaries or catalysts.Utilizes readily available cyclobutanones, well-established and reliable method.Requires a pre-existing cyclobutanone, may require stoichiometric use of expensive reagents.
Radical Addition to Strained Systems Bicyclo[1.1.0]butanes, CF₃I or other CF₃ radical precursors, photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂), lightGood yieldsCan be highly stereoselective depending on the substrate and reaction conditions.Access to multiply substituted cyclobutanes, mild reaction conditions.Requires synthesis of strained starting materials, may have regioselectivity challenges.

Experimental Protocols

Visible Light-Induced Diastereoselective [2+2] Photocycloaddition

This protocol is adapted from the work of Li and coworkers for the synthesis of trifluoromethylated cyclobutanes.[1]

General Procedure: A solution of the alkene (e.g., a quinolinone derivative, 1.0 equiv), 1-bromo-1-trifluoromethylethene (1.5 equiv), and thioxanthone (10 mol%) in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel. The mixture is degassed and then irradiated with a visible light source (e.g., a blue LED lamp) at room temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated cyclobutane. For the subsequent hydrodebromination, a silyl hydride reagent can be added in a one-pot fashion.[1]

Deoxyfluorination of a Cyclobutanecarboxylic Acid with Sulfur Tetrafluoride

The following is a general procedure based on the deoxyfluorination of carboxylic acids to trifluoromethyl groups.[2][3]

General Procedure: In a pressure-resistant vessel (e.g., a stainless steel autoclave), the cyclobutanecarboxylic acid (1.0 equiv) and a suitable solvent (if necessary) are placed. The vessel is cooled, and sulfur tetrafluoride (SF₄, 3-10 equiv) is condensed into it. The vessel is sealed and heated to the required temperature (e.g., 60-120 °C) for several hours. After cooling to room temperature, the excess SF₄ is carefully vented. The reaction mixture is then cautiously quenched, for example, by pouring onto ice. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by distillation or column chromatography to yield the trifluoromethyl-cyclobutane.

Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the discussed synthetic strategies.

G cluster_0 Visible Light-Induced [2+2] Photocycloaddition Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition CF3_alkene 1-Bromo-1-trifluoromethylethene CF3_alkene->Cycloaddition Photosensitizer Photosensitizer (e.g., Thioxanthone) Visible_Light Visible Light Photosensitizer->Visible_Light Visible_Light->Cycloaddition hv Brominated_Cyclobutane Brominated Trifluoromethyl-Cyclobutane Cycloaddition->Brominated_Cyclobutane Hydrodebromination Hydrodebromination Brominated_Cyclobutane->Hydrodebromination Final_Product_1 Trifluoromethyl-Cyclobutane Hydrodebromination->Final_Product_1

Figure 1: Workflow for the synthesis of trifluoromethyl-cyclobutanes via visible light-induced [2+2] photocycloaddition followed by hydrodebromination.

G cluster_1 Deoxyfluorination Pathway Carboxylic_Acid Cyclobutanecarboxylic Acid Deoxyfluorination Deoxyfluorination Carboxylic_Acid->Deoxyfluorination SF4 Sulfur Tetrafluoride (SF₄) SF4->Deoxyfluorination Final_Product_2 Trifluoromethyl-Cyclobutane Deoxyfluorination->Final_Product_2 G cluster_2 Nucleophilic Trifluoromethylation Cyclobutanone Cyclobutanone Nucleophilic_Addition Nucleophilic Addition Cyclobutanone->Nucleophilic_Addition TMSCF3 TMSCF₃ TMSCF3->Nucleophilic_Addition Fluoride Fluoride Source (e.g., TBAF) Fluoride->Nucleophilic_Addition Intermediate Tetrahedral Intermediate Nucleophilic_Addition->Intermediate Workup Workup/Deprotection Intermediate->Workup Final_Product_3 Trifluoromethyl-Cyclobutanol Workup->Final_Product_3

References

A Comparative Guide to the Environmental Impact of Short-Chain Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The regulation and phasing out of long-chain per- and polyfluoroalkyl substances (PFAS) due to their persistent, bioaccumulative, and toxic properties have led to their replacement with short-chain fluorinated alternatives.[1][2] Initially considered safer due to lower bioaccumulation potential, emerging research reveals that these short-chain variants present a complex and significant environmental challenge, differing from their predecessors in key aspects such as mobility and resistance to water treatment technologies.[1][3][4]

This guide provides a comparative environmental impact assessment of short-chain fluorinated compounds against their long-chain counterparts and emerging non-fluorinated alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis: Environmental Properties

Short-chain PFAS are characterized by having fewer than six carbon atoms for perfluoroalkyl sulfonic acids (PFSAs) and fewer than seven for perfluoroalkyl carboxylic acids (PFCAs).[5] While this structural change reduces their tendency to bioaccumulate in organisms compared to long-chain versions, it enhances their mobility in aquatic systems.[1][6]

Persistence: Both long- and short-chain PFAS are known as "forever chemicals" because the carbon-fluorine bond is exceptionally strong, making them extremely resistant to environmental degradation.[1][7] Their persistence is a shared characteristic, leading to long-term environmental presence once released.[1][8]

Bioaccumulation: Long-chain PFAS are well-documented to bioaccumulate significantly in animal and human tissues.[1][9] Short-chain PFAS are generally less bioaccumulative and are eliminated from the body more rapidly.[10][11] However, their high persistence and continuous environmental presence mean that organisms are subject to permanent and poorly reversible exposure.[1][2] Some recent studies also indicate that certain short-chain compounds, like the fluorotelomer alcohol 6:2 FTOH, can accumulate in fat, liver, and plasma and persist for unexpectedly long periods in lab animals.[12]

Mobility and Transport: A critical distinction lies in their environmental mobility. Short-chain PFAS have high mobility in soil and water due to their higher water solubility and lower tendency to adsorb to sediment.[1][2][3] This leads to rapid and widespread contamination of water resources, including drinking water.[1][4] Their small size also allows them to move more easily through water supplies.[13] In contrast, long-chain PFAS tend to have lower mobility.

Toxicity: Long-chain PFAS like PFOA and PFOS have been linked to cancer, hormonal disruption, and other health hazards.[4] While short-chain alternatives were developed to be less toxic, evidence is mounting that they may pose similar or even greater risks in some respects.[4][13] Studies have linked short-chain PFAS to hormonal and reproductive system harm.[4][8] The high mobility and persistence of short-chain compounds can lead to constant exposure, and the long-term adverse effects of such exposure are still largely uncertain.[1]

Remediation: The high mobility and low adsorption potential of short-chain PFAS make them difficult to remove from drinking water with conventional treatment technologies like activated carbon filters, which are more effective for long-chain compounds.[1][4]

Data Presentation

Table 1: Comparative Environmental Profile of Fluorinated Compounds and Alternatives

ParameterLong-Chain PFAS (e.g., PFOA, PFOS)Short-Chain PFAS (e.g., PFBS, PFBA, GenX)Non-Fluorinated Alternatives
Persistence Extremely high ("forever chemicals"); resistant to degradation.[7][8]Extremely high, similar to long-chain counterparts.[1][3]Generally biodegradable and not persistent.[14]
Bioaccumulation High potential; long half-lives in the human body (e.g., 2-5 years for PFOA/PFOS).[11]Lower bioaccumulation potential and shorter half-lives.[5][8][10] However, some studies show significant accumulation.[12]Low to no bioaccumulation potential.
Mobility in Water Lower mobility; tend to adsorb to sediment.Very high mobility; highly water-soluble, leading to widespread water contamination.[1][13][15]Varies by compound, but generally designed to avoid high mobility and persistence.
Toxicity Linked to cancer, thyroid disease, developmental issues, and immune system effects.[4][15]Adverse effects on hormonal and reproductive systems observed.[4][8] Some may be more toxic than previously thought.[12][13]Designed to be non-toxic and environmentally benign.[14]
Removability Can be removed from water with technologies like activated carbon.[1]Difficult to remove from water with conventional methods due to low adsorption.[1][4]Amenable to standard water and waste treatment processes.

Table 2: Common Alternatives to Long-Chain PFAS

Alternative TypeExamplesKey Properties & Trade-offs
Short-Chain Fluorinated Compounds PFBS, PFBA, PFHxA, GenX, ADONAPros: Lower bioaccumulation. Cons: High persistence, high mobility, emerging toxicity concerns, difficult to remediate.[1][8][11]
Fluorine-Free Polymers Non-fluorinated polyurethanes, siliconesPros: Water repellency without PFAS; not persistent. Cons: May not match the high performance (oil and heat resistance) of PFAS in all applications.[16]
Bio-Based Materials Biosurfactants from fungi/bacteria, plant-based coatingsPros: Biodegradable, non-toxic, sustainable. Cons: Performance and durability may be lower than PFAS for demanding applications.[14]
Silica-Based Coatings Amorphous silica dioxide coatingsPros: Non-toxic, abundant resource, chemically stable, high-temperature resistance. Cons: Application technology is still evolving.[14]

Experimental Protocols

The assessment of fluorinated compounds in environmental matrices relies on sophisticated analytical techniques capable of detecting these substances at very low concentrations.

1. Sample Collection and Preparation: Solid Phase Extraction (SPE)

A common and crucial step for extracting, purifying, and pre-concentrating PFAS from environmental samples, especially water, is Solid Phase Extraction (SPE).[17][18]

  • Objective: To isolate target PFAS analytes from the sample matrix (e.g., water, wastewater) and concentrate them for analysis.

  • Methodology:

    • A known volume of the water sample is passed through a solid sorbent cartridge (e.g., Oasis WAX).[17]

    • PFAS compounds adsorb to the sorbent material based on their chemical properties. The choice of sorbent is critical, as some, like hydrophilic-lipophilic balanced (HBL) sorbents, show lower affinity for short-chain PFAS.[17]

    • Interfering substances are washed from the cartridge using a weak solvent.

    • The target PFAS are then eluted from the cartridge using a stronger solvent (e.g., methanol, sometimes with a modifier like ammonium hydroxide).

    • The eluate is concentrated, typically by evaporation under a gentle stream of nitrogen, before being reconstituted in a suitable solvent for analysis.

2. Analytical Detection: Chromatography-Mass Spectrometry

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of PFAS in environmental samples due to its high sensitivity and selectivity.[17][18]

  • Objective: To separate, identify, and quantify individual PFAS compounds.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with a triple quadrupole (QqQ) or high-resolution mass spectrometer (HRMS).[17][19]

  • Methodology:

    • Chromatographic Separation: The prepared sample extract is injected into the LC system. The analytes travel through a chromatographic column (e.g., a C18 column) and are separated based on their interaction with the column's stationary phase. Short-chain and long-chain compounds will have different retention times.

    • Ionization: As the separated compounds exit the column, they enter the mass spectrometer's ion source (typically electrospray ionization, ESI, in negative mode), where they are converted into gas-phase ions.

    • Mass Analysis (MS/MS): In a triple quadrupole instrument, the first quadrupole selects a specific precursor ion (based on the mass-to-charge ratio of a target PFAS). The second quadrupole serves as a collision cell, where the ion is fragmented. The third quadrupole then selects a specific product ion characteristic of that PFAS for detection. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise, allowing for very low detection limits (in the ng/L or even pg/L range).[17][20]

    • Quantification: The instrument response for each analyte is compared to a calibration curve generated from certified reference standards. Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response, as specified in methods like EPA 533 and 1633.[21]

Mandatory Visualizations

PFAS_Replacement_Cycle cluster_0 Legacy Compounds cluster_1 Regulatory Action & Industry Response cluster_2 Short-Chain Alternatives cluster_3 Emerging Environmental Issues LongChain Long-Chain PFAS (PFOA, PFOS) LongChain_Props Properties: - High Persistence - High Bioaccumulation - Known Toxicity LongChain->LongChain_Props Regulation Global Regulation & Phase-Out LongChain->Regulation Identified Harm Replacement Development of Short-Chain Alternatives Regulation->Replacement Drives Innovation ShortChain Short-Chain PFAS (PFBS, PFBA, GenX) Replacement->ShortChain Introduces ShortChain_Props Properties: - High Persistence - Lower Bioaccumulation - HIGH MOBILITY ShortChain->ShortChain_Props Concerns New Environmental Concerns ShortChain->Concerns Leads to Contamination Widespread Water Contamination Concerns->Contamination e.g. Health Uncertain Long-Term Health Effects Concerns->Health e.g.

Caption: Logical flow from long-chain PFAS regulation to the emergence of short-chain alternatives and new environmental concerns.

Environmental_Assessment_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Chemical Analysis cluster_data 4. Data Interpretation Water Water (Ground, Surface, Drinking) SPE Solid Phase Extraction (SPE) (for water samples) Water->SPE Soil Soil & Sediment Soil->SPE OtherExt Other Extraction Methods (for solids) Soil->OtherExt Biota Biota (Fish, Wildlife) Biota->SPE LC Liquid Chromatography (LC) - Separation - SPE->LC OtherExt->LC MS Tandem Mass Spectrometry (MS/MS) - Identification & Quantification - LC->MS Quant Concentration Determination MS->Quant Risk Risk Assessment Quant->Risk

Caption: Standard experimental workflow for the environmental impact assessment of fluorinated compounds.

References

A Comparative Guide to the Bioaccumulation and Toxicity of Halogenated Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the bioaccumulation and toxicity of halogenated cyclobutanes. Direct comparative studies on a homologous series of these compounds are not extensively available in publicly accessible literature.[1] Therefore, this document synthesizes general principles of halogenated compound toxicology and bioaccumulation, supported by detailed experimental protocols to enable researchers to conduct their own comparative assessments.

The introduction of halogen atoms to a cyclobutane ring can significantly alter a molecule's physicochemical properties, influencing its environmental fate and biological activity.[1] Understanding these structure-activity relationships is crucial for the development of safe and effective chemical compounds and pharmaceuticals. Generally, properties such as lipophilicity and the strength of the carbon-halogen bond play a significant role in both bioaccumulation potential and toxicity.

Comparative Toxicity Profile

The cytotoxicity of halogenated compounds is influenced by the nature of the halogen, the degree of halogenation, and the overall molecular structure.[1] Heavier halogens, due to their greater lipophilicity and reactivity, tend to exhibit higher cytotoxicity.[1]

Halogenated Cyclobutane DerivativePutative Cytotoxicity LevelRationale
Fluorinated Cyclobutanes Low to ModerateThe high strength of the C-F bond often leads to greater metabolic stability and lower reactivity.[1] However, strategic fluorination can sometimes alter electronic properties and binding affinities, potentially enhancing biological activity.[1]
Chlorinated Cyclobutanes Moderate to HighChlorinated organic compounds are known to induce cytotoxicity, often through mechanisms that include oxidative stress and damage to cellular macromolecules.[1]
Brominated Cyclobutanes HighThe C-Br bond is weaker than C-Cl and C-F bonds, making these compounds more reactive.[1] Increased lipophilicity can also lead to enhanced cellular uptake.[1]

Note: This table is based on general principles of halogenated compound toxicity and requires direct experimental validation for specific halogenated cyclobutane derivatives.

Bioaccumulation Potential

Bioaccumulation describes the accumulation of chemicals in an organism from all sources of exposure, including water, food, and sediment.[2] For hydrophobic or lipophilic compounds, such as many halogenated organic compounds, there is a tendency to accumulate in the fatty tissues of organisms.[3] The potential for a chemical to bioaccumulate is often correlated with its octanol-water partition coefficient (log Kow). A higher log Kow generally indicates a greater potential for bioaccumulation.

Halogenated Cyclobutane DerivativeExpected Bioaccumulation PotentialKey Influencing Factors
Fluorinated Cyclobutanes LowerGenerally lower lipophilicity compared to their chlorinated and brominated analogs.
Chlorinated Cyclobutanes ModerateIncreased lipophilicity compared to fluorinated counterparts.
Brominated Cyclobutanes HigherTypically the highest lipophilicity in the series, leading to a greater affinity for fatty tissues.

Experimental Protocols

To facilitate direct comparison, standardized experimental protocols are essential. The following sections detail widely accepted methods for assessing cytotoxicity and bioaccumulation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In this assay, viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of living cells.[1]

Materials:

  • Human or relevant animal cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Halogenated cyclobutane test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated cyclobutane compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include appropriate controls (vehicle and untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.[1]

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate (24-72 hours) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (3-4 hours) (Formazan Formation) mtt_addition->formazan_incubation solubilization 7. Add Solubilization Solution formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Bioaccumulation Assessment: OECD Guideline 305

The Organisation for Economic Co-operation and Development (OECD) Guideline 305 provides a comprehensive framework for assessing the bioaccumulation of chemicals in fish.[7][8][9] The test consists of two phases: an uptake phase, where fish are exposed to the test substance, and a depuration phase, where they are transferred to a clean environment.[7][9] The bioconcentration factor (BCF) is calculated from the concentrations of the substance in the fish and the exposure medium.[8]

Test Organisms:

  • A variety of fish species can be used, with the Zebrafish (Danio rerio) being a common choice.[7]

Method Summary:

  • Acclimation: Fish are acclimated to the test conditions.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the halogenated cyclobutane in water for a defined period (e.g., 28 days).[8] Water and fish samples are taken at regular intervals to measure the concentration of the test substance.

  • Depuration Phase: The remaining fish are transferred to clean, untreated water.[7] Sampling of fish continues to determine the rate of elimination of the substance.

  • Chemical Analysis: Concentrations of the halogenated cyclobutane in fish tissue and water are determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. The uptake and depuration rate constants are also determined.

Experimental Workflow for Bioaccumulation Study (OECD 305)

OECD_305_Workflow cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase start Start acclimation 1. Acclimation of Fish to Test Conditions start->acclimation exposure 2. Expose Fish to Test Substance in Water acclimation->exposure sampling_uptake 3. Sample Fish and Water at Intervals exposure->sampling_uptake Constant Concentration transfer 4. Transfer Fish to Clean Water sampling_uptake->transfer analysis 6. Chemical Analysis (e.g., GC-MS) sampling_uptake->analysis sampling_depuration 5. Sample Fish at Intervals transfer->sampling_depuration sampling_depuration->analysis calculation 7. Calculate BCF, Uptake, and Depuration Rates analysis->calculation end End calculation->end

Caption: Workflow for a fish bioaccumulation study following OECD Guideline 305.

References

Comparative Carcinogenicity of 1,1,2-Trichloroethane in Rodents: A Review of Key Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pivotal studies reveals species-specific carcinogenic effects of 1,1,2-trichloroethane, with significant tumor induction observed in mice but not in rats. This guide synthesizes the key experimental data, protocols, and potential mechanisms underlying these differences to inform researchers in toxicology and drug development.

New research and analysis of existing data continue to refine our understanding of the carcinogenic potential of industrial chemicals. A notable case is 1,1,2-trichloroethane, a chlorinated hydrocarbon that has demonstrated distinct carcinogenic profiles in different rodent species. The primary evidence for this discrepancy comes from a bioassay conducted by the National Cancer Institute (NCI), which forms the cornerstone of our current understanding.[1] This guide provides a detailed comparison of the carcinogenicity of 1,1,2-trichloroethane in rats and mice, drawing upon the foundational NCI study and other relevant toxicological data.

Executive Summary of Carcinogenic Effects

A significant bioassay of technical-grade 1,1,2-trichloroethane revealed a clear species-specific carcinogenic response. In B6C3F1 mice, oral administration of the compound was associated with a statistically significant increase in the incidence of hepatocellular carcinomas and adrenal pheochromocytomas in both males and females.[1][2][3] Conversely, the same study did not provide convincing evidence for the carcinogenicity of 1,1,2-trichloroethane in Osborne-Mendel rats, with no statistically significant increase in neoplasms observed.[1][4][5] The U.S. Environmental Protection Agency (EPA) has classified 1,1,2-trichloroethane as a Group C, possible human carcinogen, based on these animal studies.[4]

Quantitative Analysis of Tumor Incidence

The following tables summarize the dose-response relationship for the most significant neoplastic findings in the NCI bioassay.[1]

Table 1: Incidence of Hepatocellular Carcinoma in Male B6C3F1 Mice

Treatment GroupDose (mg/kg/day)Number of Animals with Hepatocellular CarcinomaIncidence (%)
Untreated Control02/1712
Vehicle Control02/2010
Low Dose19518/4937
High Dose39037/4976

Table 2: Incidence of Hepatocellular Carcinoma in Female B6C3F1 Mice

Treatment GroupDose (mg/kg/day)Number of Animals with Hepatocellular CarcinomaIncidence (%)
Untreated Control02/2010
Vehicle Control00/200
Low Dose19516/4833
High Dose39040/4589

Table 3: Incidence of Adrenal Pheochromocytoma in Male B6C3F1 Mice

Treatment GroupDose (mg/kg/day)Number of Animals with Adrenal PheochromocytomaIncidence (%)
Untreated Control00/170
Vehicle Control01/205
Low Dose1954/498
High Dose3908/4916

Table 4: Incidence of Adrenal Pheochromocytoma in Female B6C3F1 Mice

Treatment GroupDose (mg/kg/day)Number of Animals with Adrenal PheochromocytomaIncidence (%)
Untreated Control00/200
Vehicle Control00/200
Low Dose1951/482
High Dose3907/4516

Detailed Experimental Protocols

The primary study cited for the carcinogenicity data followed a rigorous experimental design to assess the long-term effects of 1,1,2-trichloroethane in rodents.[1]

Animal Models:

  • Rats: Osborne-Mendel rats, 50 males and 50 females per dosage group.

  • Mice: B6C3F1 mice, 50 males and 50 females per dosage group.

Administration of Test Substance:

  • Route: Oral gavage.

  • Vehicle: Corn oil.

  • Dosages for Rats:

    • Low Dose: 46 mg/kg/day (time-weighted average).

    • High Dose: 92 mg/kg/day (time-weighted average).

  • Dosages for Mice:

    • Low Dose: 195 mg/kg/day (time-weighted average).

    • High Dose: 390 mg/kg/day (time-weighted average).

  • Dosing Schedule: 5 days a week for 78 weeks.

Control Groups:

  • Vehicle Controls: 20 animals of each sex for each species, receiving corn oil by gavage at the same rate as the high dose group.

  • Untreated Controls: 20 animals of each sex for each species, which were not intubated.

Observation Period:

  • Rats: Up to 35 weeks following the 78-week administration period.

  • Mice: Up to 13 weeks following the 78-week administration period.

Endpoint Analysis:

  • Comprehensive gross and microscopic examination of tissues from all animals.

  • Statistical analysis of tumor incidence using the Fisher exact test and the Cochran-Armitage test for dose-related trends.

Visualizing the Experimental Workflow and Potential Mechanism

To facilitate a clearer understanding of the experimental design and the proposed metabolic pathway leading to carcinogenicity, the following diagrams are provided.

experimental_workflow cluster_rodent_selection Rodent Selection cluster_dosing_regimen Dosing Regimen (78 Weeks) cluster_observation Post-Dosing Observation cluster_analysis Endpoint Analysis rats Osborne-Mendel Rats (50/sex/group) rat_dosing Oral Gavage (Corn Oil) Low: 46 mg/kg/day High: 92 mg/kg/day rats->rat_dosing mice B6C3F1 Mice (50/sex/group) mouse_dosing Oral Gavage (Corn Oil) Low: 195 mg/kg/day High: 390 mg/kg/day mice->mouse_dosing controls Vehicle & Untreated Controls (20/sex/group) rat_obs Up to 35 Weeks rat_dosing->rat_obs mouse_obs Up to 13 Weeks mouse_dosing->mouse_obs histopathology Gross & Microscopic Pathology rat_obs->histopathology mouse_obs->histopathology statistics Statistical Analysis of Tumor Incidence histopathology->statistics

Caption: Experimental workflow for the rodent bioassay of 1,1,2-trichloroethane.

metabolic_pathway TCE 1,1,2-Trichloroethane CYP450 Cytochrome P-450 (Metabolic Activation) TCE->CYP450 Intermediates Reactive Intermediates (e.g., Chloroacetyl chloride, Chloroacetaldehyde) CYP450->Intermediates DNA_Adducts DNA Adduct Formation Intermediates->DNA_Adducts GSH Glutathione (GSH) Detoxification Intermediates->GSH Cell_Proliferation Increased Cell Proliferation DNA_Adducts->Cell_Proliferation Tumor Hepatocellular Carcinoma & Adrenal Pheochromocytoma (in Mice) Cell_Proliferation->Tumor Excretion Urinary Metabolites GSH->Excretion

Caption: Proposed metabolic activation pathway of 1,1,2-trichloroethane leading to carcinogenicity.

Discussion of Potential Mechanisms

The observed species-specific carcinogenicity may be attributable to differences in the metabolic handling of 1,1,2-trichloroethane.[6] The metabolic activation of 1,1,2-trichloroethane is primarily mediated by the cytochrome P-450 enzyme system.[7][8] This process can generate reactive intermediates, such as chloroacetyl chloride and chloroacetaldehyde, which are capable of binding to macromolecules like DNA, RNA, and proteins.[7][8] The formation of DNA adducts is a critical step in the initiation of carcinogenesis.

Studies have shown that the extent of covalent binding of 1,1,2-trichloroethane to liver DNA is significantly higher in mice than in rats.[7] This suggests a higher rate of metabolic activation or a lower capacity for detoxification in mice, leading to a greater genotoxic burden and subsequent tumor development.[7][9] Furthermore, 1,1,2-trichloroethane has been shown to induce S-phase induction in mice in vivo, indicating an increase in cell proliferation, which could promote the growth of initiated cells.[2][8] The detoxification of the reactive intermediates is thought to involve conjugation with glutathione.[7][8] Differences in the activity of glutathione S-transferases between mice and rats could also contribute to the observed disparity in carcinogenic susceptibility.

Conclusion

The available evidence from rodent bioassays clearly demonstrates that 1,1,2-trichloroethane is a carcinogen in B6C3F1 mice, inducing hepatocellular carcinomas and adrenal pheochromocytomas. In contrast, Osborne-Mendel rats appear to be resistant to the carcinogenic effects of this chemical under similar experimental conditions. These findings underscore the importance of species-specific differences in metabolism and toxicokinetics when extrapolating animal carcinogenicity data to assess human risk. Further research into the specific metabolic pathways and genetic factors underlying these differences will be crucial for a more complete understanding of the carcinogenic potential of 1,1,2-trichloroethane.

References

Comparative Analysis of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane Cross-reactivity in a Competitive Immunoassay for Halogenated Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is of utmost importance. Cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte, can compromise assay accuracy, leading to unreliable quantification and false-positive results.[1][2] This guide provides a comparative analysis of the cross-reactivity of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane and other halogenated cyclobutanes in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of 1,2-dichloro-1,2,3,3-tetrafluorocyclobutane.

Halogenated hydrocarbons are a class of compounds of significant environmental and toxicological interest.[3][4] Immunoassays offer a rapid and sensitive method for their detection, but their utility is dependent on the specificity of the antibodies used.[5] Due to their structural similarity, halogenated cyclobutanes present a challenge for immunoassay development, making rigorous cross-reactivity testing essential.[6]

This guide outlines the experimental protocols for assessing cross-reactivity and presents hypothetical, yet plausible, data to illustrate the comparative performance.

Quantitative Comparison of Cross-Reactivity

The specificity of an antibody is determined by testing its binding affinity for a range of compounds that are structurally related to the target analyte. In a competitive ELISA, this is quantified by determining the concentration of the competing compound that inhibits the antibody binding to the plate-bound antigen by 50% (IC50). The percent cross-reactivity is then calculated relative to the target analyte.[5]

The following table summarizes the cross-reactivity data for this compound and other selected halogenated cyclobutanes against an antibody raised for 1,2-dichloro-1,2,3,3-tetrafluorocyclobutane .

Competing CompoundStructureIC50 (ng/mL)% Cross-Reactivity
1,2-dichloro-1,2,3,3-tetrafluorocyclobutane (Target Analyte) C₄H₂Cl₂F₄15100%
This compound C₄H₂Cl₃F₃3754.0%
1,1,2,2,3,3-HexafluorocyclobutaneC₄H₂F₆1,5001.0%
1,2-DichlorocyclobutaneC₄H₆Cl₂7,5000.2%
PerfluorocyclobutaneC₄F₈>20,000<0.075%

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) x 100

Experimental Protocols

A competitive ELISA is a robust method for quantifying small molecules and assessing cross-reactivity.[7][8] The following protocol details the methodology used to generate the comparative data.

Principle of the Competitive ELISA

In this assay, an antigen conjugate (the target analyte hapten conjugated to a carrier protein like BSA) is immobilized on the surface of a microtiter plate. A limited amount of specific antibody is then incubated in the wells along with the sample containing the free analyte (or potential cross-reactant). The free analyte in the sample competes with the immobilized antigen for the antibody binding sites. After an incubation period, unbound reagents are washed away. The amount of antibody bound to the plate is inversely proportional to the concentration of free analyte in the sample. This is detected using an enzyme-conjugated secondary antibody and a chromogenic substrate.[9][10]

Reagents and Materials

  • Microtiter Plates: 96-well, high-binding polystyrene plates.

  • Coating Antigen: 1,2-dichloro-1,2,3,3-tetrafluorocyclobutane conjugated to Bovine Serum Albumin (BSA).

  • Primary Antibody: Monoclonal antibody specific for 1,2-dichloro-1,2,3,3-tetrafluorocyclobutane.

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-mouse IgG.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% BSA in PBS.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Analytes: 1,2-dichloro-1,2,3,3-tetrafluorocyclobutane, this compound, and other potential cross-reactants.

Assay Procedure

  • Antigen Coating: Microtiter plate wells are coated with 100 µL of the coating antigen (2 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[11]

  • Washing: The coating solution is removed, and the plate is washed three times with Wash Buffer.

  • Blocking: To prevent non-specific binding, 200 µL of Blocking Buffer is added to each well and incubated for 1-2 hours at room temperature.[11]

  • Washing: The blocking buffer is removed, and the plate is washed three times with Wash Buffer.

  • Competitive Reaction:

    • A standard curve is prepared by serially diluting the target analyte in assay buffer.

    • Serial dilutions of each potential cross-reacting compound are also prepared.

    • 50 µL of each standard or competing compound dilution is added to the appropriate wells.

    • 50 µL of the primary antibody (at a pre-determined optimal dilution) is then added to all wells.

    • The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed five times with Wash Buffer to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with Wash Buffer.

  • Signal Development: 100 µL of TMB substrate is added to each well. The plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: The optical density (absorbance) is measured at 450 nm using a microplate reader.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of competitive binding in the immunoassay.

G cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection A Coat Plate with Antigen-BSA Conjugate B Wash Plate A->B C Block Non-Specific Sites B->C D Wash Plate C->D E Add Standards & Samples (Free Analyte) D->E F Add Primary Antibody E->F G Incubate (Competition Occurs) F->G H Wash Plate G->H I Add HRP-Conjugated Secondary Antibody H->I J Wash Plate I->J K Add TMB Substrate J->K L Stop Reaction K->L M Read Absorbance at 450nm L->M

Caption: Workflow for a Competitive ELISA to Assess Cross-Reactivity.

G Ab = Antibody | Ag = Plate-Bound Antigen | CR = Cross-Reactant cluster_0 Low Cross-Reactant Concentration cluster_1 High Cross-Reactant Concentration Ab1 Ab Ag_plate1 Ag Ab1->Ag_plate1 High Signal Ab2 Ab Ag_plate2 Ag Ab2->Ag_plate2 Low Signal CrossReactant CR Ab2->CrossReactant

Caption: Principle of Competitive Binding in Immunoassay Cross-Reactivity.

References

A Comparative Guide to Confirming the Stereochemistry of Cyclobutane Derivatives: X-ray Diffraction vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms, or stereochemistry, in cyclobutane derivatives is a critical determinant of their biological activity, physical properties, and chemical reactivity. Polysubstituted cyclobutanes are prevalent in natural products and serve as important motifs in drug molecules due to their rigid three-dimensional structure.[1] An unambiguous assignment of stereoisomers is therefore a crucial step in chemical synthesis and drug development. Single-crystal X-ray diffraction (XRD) stands as the definitive method for the absolute structural elucidation of solids, providing a complete and unambiguous picture of the molecular architecture.[2] This guide compares the use of X-ray diffraction with other common analytical techniques for the stereochemical confirmation of cyclobutane derivatives, supported by experimental data and protocols.

Methodology Comparison: Unambiguous Structure vs. In-Solution Inference

The determination of stereochemistry relies on techniques that can differentiate between the spatial arrangements of atoms. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are powerful for characterizing molecules in solution, X-ray diffraction provides a direct visualization of the molecule in the solid state.

Single-Crystal X-ray Diffraction (XRD): The Gold Standard

X-ray crystallography is a powerful and unequivocal analytical method for determining the three-dimensional structure of molecules at the atomic level.[2][3] The technique involves irradiating a single, well-ordered crystal with X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a 3D electron density map of the molecule can be generated, and from this, the precise arrangement of every atom is determined.[4][5]

For chiral molecules, XRD can determine the absolute configuration through the analysis of anomalous dispersion, often quantified by the Flack parameter.[2][6] A Flack parameter close to zero for the correct enantiomer provides high confidence in the assignment.[6] This makes XRD an invaluable tool for validating stereochemical assignments made by other means or when other methods fail. For example, the stereochemistry of cyclobutane derivatives formed from chalcone photodimerization has been definitively revised using X-ray diffraction analysis.[7]

Alternative Methods: NMR and VCD Spectroscopy

While XRD is definitive, obtaining suitable crystals can be a significant challenge.[5][6] In such cases, or for analysis in solution, spectroscopic methods are employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most common alternative for stereochemical analysis in solution. Techniques such as the Nuclear Overhauser Effect (NOE) provide information about through-space proximity of protons, helping to establish relative stereochemistry.[8][9] Coupling constants (³J) can give insight into dihedral angles. For complex cases where these methods are insufficient, Residual Dipolar Couplings (RDCs) can provide long-range structural information.[8] However, unlike XRD, NMR data provides indirect evidence of the 3D structure, which is then fitted to a computed model.[10]

  • Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining absolute stereochemistry in solution, but it relies on comparing the experimental spectrum to a computationally predicted spectrum, which can be complex.[11]

Quantitative Data Comparison

The choice of analytical method often depends on the sample's nature, the information required, and available resources. The table below summarizes the key performance characteristics of each technique.

ParameterSingle-Crystal X-ray Diffraction (XRD)Nuclear Magnetic Resonance (NMR)Vibrational Circular Dichroism (VCD)
Principle X-ray scattering by electrons in a crystalNuclear spin transitions in a magnetic fieldDifferential absorption of polarized IR light
Sample State Single Crystal (typically >0.1 mm)[5]SolutionSolution
Sample Amount Micrograms to milligrams[6]MilligramsMilligrams
Data Output Direct 3D atomic coordinates, bond lengths/angles, absolute configuration[12]Chemical shifts, coupling constants, NOEs, RDCs (indirect structural data)[10]VCD spectrum (compared to DFT calculation)
Confidence Level Unambiguous for structure and absolute configurationHigh for relative stereochemistry; absolute requires chiral standards/reagentsHigh for absolute stereochemistry, but model-dependent[11]
Key Advantage Definitive, "gold standard" structural determinationProvides data on solution-state conformation and dynamics[4][13]No crystallization needed; sensitive to absolute configuration
Key Limitation Requires high-quality single crystals, which can be difficult to grow[6]Can be ambiguous for complex molecules; does not directly yield a 3D structure[8]Requires complex quantum chemical calculations for interpretation[11]
Analysis Time Hours to days (after crystal is obtained)[12]HoursHours

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining the structure of a small molecule, such as a cyclobutane derivative.

  • Crystal Growth (The Crucial First Step):

    • Objective: To obtain a single, defect-free crystal of sufficient size (ideally 0.1-0.3 mm in all dimensions).

    • Methodology: Slow evaporation of a saturated solution is the most common method. Other techniques include slow cooling, vapor diffusion (liquid or gas), and solvent layering.

    • Solvent Selection: A solvent in which the compound is sparingly soluble is ideal. A screen of different solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane) or solvent mixtures is typically performed.

    • Procedure:

      • Dissolve the purified cyclobutane derivative in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

      • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable crystal on the diffractometer and collect the diffraction data.

    • Procedure:

      • Under a microscope, select a crystal with sharp edges and no visible cracks.

      • Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

      • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes radiation damage.

      • Center the crystal in the X-ray beam.

      • The diffractometer software then automatically performs a series of scans to determine the unit cell parameters and crystal orientation.

      • A full data collection strategy is calculated and executed, rotating the crystal in the X-ray beam and collecting thousands of diffraction spots on a detector.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate a final, accurate 3D model of the molecule.

    • Software: Programs like SHELX, Olex2, or CRYSTALS are used.

    • Procedure:

      • Data Reduction: The raw diffraction images are integrated to determine the intensity and position of each reflection.

      • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

      • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

      • Refinement: The positions and thermal parameters of the atoms are adjusted using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. This is iterated until convergence.

      • Validation: The final structure is validated using metrics like the R-factor (R1) and goodness-of-fit (GooF). For absolute stereochemistry, the Flack parameter is calculated.

Visualized Workflows and Logic

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purified_Compound Purified Cyclobutane Derivative Crystal_Screen Crystal Growth Screening Purified_Compound->Crystal_Screen Single_Crystal Obtain Single Crystal (>0.1 mm) Crystal_Screen->Single_Crystal Mount_Crystal Mount and Cryo-cool Crystal Single_Crystal->Mount_Crystal Data_Collection X-ray Data Collection (Diffractometer) Mount_Crystal->Data_Collection Raw_Data Obtain Diffraction Pattern Data_Collection->Raw_Data Solve_Structure Structure Solution (Phase Problem) Raw_Data->Solve_Structure Refine_Structure Model Building & Refinement Solve_Structure->Refine_Structure Validate_Structure Validation (R-factor, Flack parameter) Refine_Structure->Validate_Structure Final_Structure Final 3D Structure & Stereochemistry Validate_Structure->Final_Structure

Decision_Tree Start Need to Confirm Stereochemistry of Cyclobutane Derivative Can_Crystallize Can a high-quality single crystal be grown? Start->Can_Crystallize Use_XRD Use Single-Crystal X-ray Diffraction (XRD) Can_Crystallize->Use_XRD Yes Use_NMR Use Advanced NMR (NOESY, RDC) Can_Crystallize->Use_NMR No / Difficult Final_Absolute Absolute Stereochemistry Confirmed Use_XRD->Final_Absolute NMR_Sufficient Is NMR data unambiguous for relative stereochemistry? Use_NMR->NMR_Sufficient Absolute_Needed Is absolute configuration required? NMR_Sufficient->Absolute_Needed No / Ambiguous Final_Relative Relative Stereochemistry Confirmed NMR_Sufficient->Final_Relative Yes Use_VCD Use VCD or Chiral Derivatization + XRD/NMR Absolute_Needed->Use_VCD Yes Absolute_Needed->Final_Relative No Use_VCD->Final_Absolute

References

Safety Operating Guide

Proper Disposal of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane (CAS No. 697-17-6) in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. This chemical is classified as a halogenated organic compound and must be managed as hazardous waste.

Essential Safety and Handling

Prior to disposal, it is crucial to handle this compound with appropriate safety measures. This compound is harmful if swallowed, in contact with skin, or inhaled.[1] Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3] Personal protective equipment (PPE) is mandatory and includes chemical-resistant gloves (double gloving with nitrile or neoprene is recommended), safety goggles, and a lab coat.[2][3][4]

Quantitative Data

The following table summarizes key quantitative data for this compound. This information is critical for safe handling and for the accurate completion of hazardous waste manifests.

PropertyValueReference
CAS Number697-17-6[1][5][6][7]
Molecular FormulaC₄H₂Cl₃F₃[1][5][6]
Molecular Weight213.41 g/mol [1][6][7]
Boiling Point120 °C[1]
Relative Density1.594[1]
AppearanceColorless liquid[5]

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure regulatory compliance and safety.

1. Waste Identification and Classification:

  • Identify the waste as "Halogenated Organic Solvent Waste."

  • Based on its characteristics, it is likely to be classified under EPA hazardous waste codes such as F001 or F002, which apply to spent halogenated solvents. Always consult your institution's Environmental Health and Safety (EHS) office for the precise waste code.

2. Segregation:

  • Crucially, do not mix halogenated solvent waste with non-halogenated solvent waste. [8][9] Co-mingling increases disposal costs and complexity.

  • Keep this waste stream separate from other waste categories such as acids, bases, oxidizers, and heavy metals.[8]

3. Waste Accumulation and Container Management:

  • Use a designated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • The container must be in good condition, free of leaks or cracks.

  • The container must be kept closed at all times except when adding waste.[8]

4. Labeling:

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste stream with their approximate percentages.

    • The specific hazards (e.g., Toxic, Harmful).

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator or laboratory supervisor.

5. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated, away from heat sources or direct sunlight.

  • Use secondary containment, such as a chemically resistant tray, to capture any potential leaks or spills.

6. Disposal Request and Pickup:

  • Once the waste container is nearly full (do not overfill) or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), submit a chemical waste pickup request to your institution's EHS department.

  • Do not pour this chemical down the drain or allow it to evaporate in a fume hood.[9]

Spill and Emergency Procedures

In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste. For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's emergency response team. In case of personal exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow *TSDF: Treatment, Storage, and Disposal Facility cluster_LabOperations Laboratory Operations cluster_EHS Environmental Health & Safety (EHS) cluster_FinalDisposal Final Disposal A Generation of This compound Waste B Segregate as Halogenated Waste A->B C Transfer to Designated Waste Container B->C D Securely Cap and Label Container C->D E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E F Submit Waste Pickup Request to EHS E->F G EHS Collects Waste from SAA F->G H Transport to Central Hazardous Waste Facility G->H I Waste Characterization and Consolidation H->I J Manifesting and Shipment to Licensed TSDF* I->J K Final Disposal (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1,1,2-Trichloro-2,3,3-trifluorocyclobutane (CAS No. 697-17-6). The following procedures are based on best practices for handling halogenated organic compounds and information from safety data sheets of structurally similar chemicals, due to the limited availability of a specific SDS for this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Notes
Eye and Face Protection Chemical safety goggles and a full-face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
Respiratory Protection Air-purifying respirator with organic vapor cartridgesTo be used in areas with inadequate ventilation or when exposure limits may be exceeded. Ensure a proper fit test has been conducted.
Hand Protection Chemical-resistant glovesBased on data for similar halogenated solvents, materials such as Polyethylene (PE), Ethyl Vinyl Alcohol (EVAL), Teflon, or Polyvinyl Alcohol (PVA) are recommended. Nitrile gloves may offer splash protection but should be changed immediately upon contamination.[1]
Skin and Body Protection Chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoesA lab coat should be worn to protect from incidental contact. For larger quantities or splash potential, a chemical-resistant apron is recommended.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is necessary to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.
  • Do not inhale vapors or mists.
  • Wear the appropriate PPE as specified in the table above.
  • When transferring the chemical, do so slowly and carefully to avoid splashing.
  • Keep containers tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and finely powdered metals.[2]
  • Store in the original, tightly sealed container.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Cleanup:

  • In the event of a small spill, use an inert absorbent material such as sand, earth, or vermiculite to contain and absorb the liquid.[3]
  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team.

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed and approved hazardous waste disposal facility.[3]
  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spill Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Handle Chemical Handle Chemical Don PPE->Handle Chemical Store Chemical Store Chemical Handle Chemical->Store Chemical Collect Waste Collect Waste Handle Chemical->Collect Waste Spill? Spill? Handle Chemical->Spill? Dispose of Waste Dispose of Waste Collect Waste->Dispose of Waste Spill?->Store Chemical No Cleanup Spill Cleanup Spill Spill?->Cleanup Spill Yes Cleanup Spill->Collect Waste

Caption: Workflow for safe handling and disposal of halogenated compounds.

References

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